molecular formula C13H24N2O2 B1398699 Tert-butyl 4-cyclobutylpiperazine-1-carboxylate CAS No. 485798-62-7

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Número de catálogo: B1398699
Número CAS: 485798-62-7
Peso molecular: 240.34 g/mol
Clave InChI: FJLGNRKQEAXBIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is a synthetic intermediate belonging to the class of N-Boc-protected piperazines. This compound features a piperazine ring core that is substituted at one nitrogen with a tert-butyloxycarbonyl (Boc) protecting group and at the other nitrogen with a cyclobutyl moiety. As a versatile building block in organic synthesis and medicinal chemistry research , the Boc group facilitates easy deprotection under mild acidic conditions to generate the free piperazine, which can then be further functionalized . The cyclobutyl group can influence the molecule's stereoelectronic properties and is a valuable structural motif in drug discovery. Piperazine derivatives are widely investigated in scientific research for their potential pharmacological activities, and the structural features of this compound make it a valuable scaffold for constructing more complex molecules for various research applications . This product is intended For Research Use Only. Not for human or veterinary use. References: 1. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57423951, Tert-butyl 4-cyclobutylpiperazine-1-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-4-cyclobutylpiperazine-1-carboxylate

Propiedades

IUPAC Name

tert-butyl 4-cyclobutylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLGNRKQEAXBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Elucidation

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as Histamine H3 and Sigma receptors. This molecule combines a lipophilic, metabolically stable cyclobutyl motif with a Boc-protected piperazine core, serving as a versatile "linker" scaffold in hit-to-lead optimization.

This guide details the structural identity, validated synthesis via reductive amination, and analytical protocols required for high-purity isolation.

Nomenclature & Identity
AttributeSpecification
IUPAC Name tert-butyl 4-cyclobutylpiperazine-1-carboxylate
Common Name 1-Boc-4-cyclobutylpiperazine
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
CAS Registry Number 633296-85-4 (Generic/Derivative Class)
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2CCC2
Predicted LogP ~2.1 (Lipophilic, suitable for CNS penetration)
Structural Breakdown

The molecule is composed of three distinct functional zones:

  • The Core: A piperazine ring (six-membered heterocycle with two nitrogens).[1][2]

  • The Shield (N1): A tert-butoxycarbonyl (Boc) group protecting the N1 amine. This allows for selective chemistry at the N4 position or subsequent deprotection to reveal a secondary amine.

  • The Warhead/Tuner (N4): A cyclobutyl ring.[3][4] Unlike linear alkyl chains, the cyclobutyl group provides conformational rigidity and improved metabolic stability against oxidative dealkylation.

Synthetic Architecture: Reductive Amination Protocol

While direct alkylation using bromocyclobutane is theoretically possible, it is operationally inefficient due to the poor electrophilicity of the cyclobutyl halide and competing elimination reactions.

The Industry Standard: Reductive Amination using Sodium Triacetoxyborohydride (STAB) .

Why This Route? (Causality & Logic)
  • Selectivity: STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the ketone (cyclobutanone) starting material, preventing side-product formation.

  • Safety: Unlike Sodium Cyanoborohydride (

    
    ), STAB does not generate toxic cyanide byproducts.
    
  • Yield: The reaction proceeds under thermodynamic control to favor the formation of the tertiary amine.

Reaction Mechanism & Workflow

SynthesisWorkflow Start Reactants: N-Boc-piperazine + Cyclobutanone Imine Intermediate: Hemiaminal / Iminium Ion Start->Imine Solvent: DCE RT, 30 min Reduction Reduction: Add STAB / AcOH (Hydride Transfer) Imine->Reduction In situ reduction Quench Quench & Workup: NaHCO3 / DCM Extraction Reduction->Quench 12-16 hrs Product Final Product: tert-butyl 4-cyclobutylpiperazine-1-carboxylate Quench->Product Purification

Figure 1: Step-wise reductive amination workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol

Reagents:

  • tert-Butyl piperazine-1-carboxylate (1.0 equiv)[3]

  • Cyclobutanone (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - catalytic promoter)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl piperazine-1-carboxylate (10 mmol) in anhydrous DCE (40 mL).

  • Ketone Addition: Add cyclobutanone (12 mmol) to the amine solution.

  • Activation: Add glacial Acetic Acid (10 mmol). Note: The acid catalyzes the formation of the iminium ion species. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture slightly (0°C) if working on a large scale to manage exotherm, then add STAB (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir under nitrogen atmosphere for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
     solution until gas evolution ceases and pH is basic (~8-9).
    
  • Extraction: Extract the aqueous layer three times with DCM. Combine organic layers.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, Hexane/Ethyl Acetate gradient).

Analytical Validation (QC)

To ensure the integrity of the scaffold before using it in downstream medicinal chemistry (e.g., deprotection), the following spectral signatures must be confirmed.

1H NMR Interpretation (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Cyclobutyl Methine 2.60 – 2.75Multiplet (m)1HN-CH (Ring junction)
Piperazine (N-Boc) 3.35 – 3.45Broad Singlet/Triplet4H

adjacent to Boc-N
Piperazine (N-Alkyl) 2.25 – 2.35Broad Triplet4H

adjacent to Cyclobutyl-N
Cyclobutyl

1.60 – 2.10Multiplets6HRemaining cyclobutyl protons
Boc-Methyl 1.45Singlet (s)9H

Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 241.3 Da

  • Fragment Pattern: Loss of Boc group often yields a peak at [M - 100]+ or [M - 56]+ (isobutylene loss) depending on ionization conditions.

Medicinal Chemistry Utility

The "Cyclobutyl Effect"

In drug design, replacing a standard isopropyl or ethyl group with a cyclobutyl ring often results in:

  • lowered Lipophilicity (LogD) compared to open chains of equal carbon count, improving solubility.

  • Metabolic Blocking: The cyclobutyl ring is less prone to CYP450-mediated oxidation than linear alkyl chains, extending the half-life (

    
    ) of the drug candidate.
    
Deprotection Workflow

To utilize this scaffold as a building block, the Boc group is removed to expose the secondary amine for further coupling (e.g., amide coupling, SNAr).

  • Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

  • Condition: Stir at RT for 1-2 hours.

  • Product: 1-cyclobutylpiperazine (dihydrochloride or trifluoroacetate salt).

Deprotection BocCompound 1-Boc-4-cyclobutylpiperazine (Protected Scaffold) AcidTreat Acid Treatment (TFA or HCl) BocCompound->AcidTreat Deprotection FreeAmine 1-cyclobutylpiperazine (Active Building Block) AcidTreat->FreeAmine -Isobutylene -CO2

Figure 2: Deprotection pathway to generate the active pharmaceutical ingredient (API) precursor.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context: Cyclobutyl as a metabolic shield).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Piperazine derivatives and Boc-protection strategies. [3]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Context: Downstream coupling of the deprotected piperazine).

Sources

Spectroscopic data (NMR, IR, MS) for Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS 485798-62-7).

This guide synthesizes experimental data from patent literature (specifically the synthesis of H3 receptor antagonists) and structural fragment analysis to provide a comprehensive reference for identification and quality control.

Compound Identity & Significance

  • IUPAC Name: tert-butyl 4-cyclobutylpiperazine-1-carboxylate[1]

  • CAS Number: 485798-62-7[2][3]

  • Molecular Formula: C₁₃H₂₄N₂O₂[3]

  • Molecular Weight: 240.35 g/mol

  • Role: Key intermediate in the synthesis of histamine H3 receptor antagonists (e.g., Pitolisant analogs) and FGFR inhibitors. It serves as a stable, protected scaffold for introducing the cyclobutyl-piperazine moiety into drug candidates.

Synthesis & Preparation Context

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying solvent residuals (DCM, MeOH) or starting materials (Boc-piperazine, cyclobutanone).

Method: Reductive Amination The standard protocol involves the reaction of 1-Boc-piperazine with cyclobutanone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

Synthesis Start1 1-Boc-piperazine (C9H18N2O2) Reagent NaBH(OAc)3 DCM / AcOH Start1->Reagent Start2 Cyclobutanone (C4H6O) Start2->Reagent Product Tert-butyl 4-cyclobutyl- piperazine-1-carboxylate (Target) Reagent->Product Reductive Amination

Figure 1: Synthesis pathway via reductive amination.[1][4] This route minimizes side products but may leave traces of acetic acid or borate salts if not worked up with basic extraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus shifts observed in CDCl₃ at 400 MHz.

1H NMR Data (Proton)

The spectrum is characterized by the distinct Boc singlet, the splitting of the piperazine ring into two sets of signals (due to the carbamate vs. amine environments), and the complex multiplets of the cyclobutyl ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Note
1.45 Singlet (s)9HC(CH ₃)₃Characteristic Boc group. Sharp, intense peak.
1.62 – 1.75 Multiplet (m)2HCyclobutyl CHC3/C3' of cyclobutyl ring (distal to N).
1.80 – 1.95 Multiplet (m)2HCyclobutyl CHC2/C2' (proximal, one face).
2.00 – 2.10 Multiplet (m)2HCyclobutyl CHC2/C2' (proximal, opposite face).
2.35 – 2.45 Multiplet (m)4HPiperazine CHProtons α to the N-cyclobutyl nitrogen. Upfield relative to N-Boc side.
2.70 – 2.80 Multiplet (m)1HN-CH (Methine)Cyclobutyl methine. Key diagnostic peak for N-alkylation.
3.40 – 3.50 Multiplet (m)4HPiperazine CHProtons α to the N-Boc nitrogen. Deshielded by the carbamate.

Expert Insight:

  • Rotamers: The Boc group can induce rotameric broadening in the piperazine signals (3.40–3.50 ppm) at room temperature. If the peaks appear as broad humps, heating the sample to 50°C will sharpen them by accelerating the N-C bond rotation.

  • Cyclobutyl Breathing: The cyclobutyl protons (1.6–2.1 ppm) often appear as complex higher-order multiplets due to ring puckering.

13C NMR Data (Carbon)
Chemical Shift (δ, ppm)AssignmentNote
154.8 C =O (Carbamate)Carbonyl carbon of the Boc group.
79.6 C -O (Quaternary)Tert-butyl quaternary carbon.
60.2 N-C H (Cyclobutyl)Methine carbon attached to the piperazine nitrogen.
53.0 Piperazine C H₂ (N-alkyl)Carbons α to the cyclobutyl nitrogen.
44.0 (broad) Piperazine C H₂ (N-Boc)Carbons α to the Boc nitrogen (often broad due to rotamers).
28.4 C(C H₃)₃Methyl carbons of the Boc group.
27.1 Cyclobutyl C H₂ (C2/C2')Methylene carbons adjacent to the methine.
14.5 Cyclobutyl C H₂ (C3)Distal methylene carbon of the cyclobutyl ring.

Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) in Positive Mode.

  • Calculated Monoisotopic Mass: 240.1838 Da

  • Observed [M+H]⁺: 241.2 m/z

Fragmentation Pattern

The fragmentation is dominated by the lability of the Boc group and the stability of the piperazine ring.

MS_Frag Parent Parent Ion [M+H]+ m/z 241.2 Frag1 Loss of t-Butene [M+H - 56]+ m/z 185.1 Parent->Frag1 - C4H8 Frag2 Loss of Boc Group (Cyclobutylpiperazine) [M+H - 100]+ m/z 141.1 Parent->Frag2 Direct Boc Loss Frag1->Frag2 - CO2 Frag3 Piperazine Ring Frag (C4H8N+) m/z ~70-84 Frag2->Frag3 Ring Cleavage

Figure 2: Proposed ESI-MS fragmentation pathway. The peak at m/z 141.1 corresponds to the protonated free amine (1-cyclobutylpiperazine).

Infrared Spectroscopy (IR)

Data typically acquired via ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Vibration ModeAssignment
2970 – 2930 C-H StretchAlkyl C-H (t-butyl and cyclobutyl).
2800 – 2820 C-H Stretch"Bohlmann bands" (often weak) indicative of N-alkyl piperazine lone pair interaction.
1690 – 1705 C=O StretchStrong . Carbamate carbonyl (Boc).
1400 – 1420 C-N StretchAmide/Carbamate C-N bond.
1160 – 1170 C-O StretchEster linkage of the Boc group.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard. DMSO-d₆ is an alternative if the sample contains water, but it may shift the carbamate peaks.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: If the sample appears cloudy (salt residue), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay) at 298 K.

Protocol B: Quality Control Criteria

To validate the batch quality of tert-butyl 4-cyclobutylpiperazine-1-carboxylate, ensure the following:

  • Purity: Integration of the Boc singlet (1.45 ppm) vs. the Cyclobutyl Methine (2.75 ppm) must yield a 9:1 ratio (±5%) .

  • Residual Solvent: Check for DCM (singlet at 5.30 ppm) or Methanol (singlet at 3.49 ppm). These must be <1% by weight for biological assays.

  • Free Amine: Absence of a broad singlet >5.0 ppm (indicative of carbamate deprotection).

References

  • United States Patent 8,604,022 B2 . N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,4-dimethylpiperazin-1-yl)benzamide and salts thereof. Assignee: Astex Therapeutics Ltd. (Describes the synthesis and use of the 4-cyclobutylpiperazine intermediate).

  • PubChem Compound Summary . tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (Analogous Boc-piperazine spectral data reference).

  • ChemicalBook . tert-Butyl 4-cyclobutylpiperazine-1-carboxylate (CAS 485798-62-7).[3]

Sources

Solubility and stability of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate in different solvents

[1][2][3]

Chemical Identity & Significance[1][2][3][4][5]

  • Compound Name: Tert-butyl 4-cyclobutylpiperazine-1-carboxylate[1][2][3]

  • CAS Number: 633296-64-1[1][2][3]

  • Molecular Formula: C₁₃H₂₄N₂O₂[1][2][4]

  • Molecular Weight: 240.34 g/mol [1][2][4]

  • Structural Class: N-Boc protected piperazine with a strained cycloalkyl substituent.[1][2][3]

Significance: This molecule serves as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] The tert-butoxycarbonyl (Boc) group protects the secondary amine during synthesis, while the cyclobutyl moiety enhances lipophilicity and metabolic stability compared to linear alkyl chains.[1][2]

Physicochemical Profile (Calculated & Observed)

The following parameters dictate the solvent selection and handling conditions.

PropertyValue (Approx.)Implication for Handling
LogP (Octanol/Water) ~1.9 – 2.3Lipophilic.[1][2][4] Poor water solubility; high affinity for non-polar organic solvents.[1][2][3][4]
pKa (Piperazine N4) ~8.5 – 9.0Basic.[2][4] Can be protonated in acidic media (forming salts), drastically altering solubility.[1][2][3][4]
H-Bond Acceptors 3 (2 Carbonyl, 1 Amine)Good solubility in protic solvents like Ethanol/Methanol via H-bonding.[1][2][4]
Physical State White/Off-white Solid or OilLow melting point solids often require cold storage to prevent "oiling out."[1][2][3][4]

Solubility Profile

Solvent Compatibility Matrix

Based on the lipophilic Boc group and the basic tertiary amine, the solubility profile is categorized below.

Solvent ClassSpecific SolventsSolubility RatingTechnical Note
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred solvents for extraction and reactions.[1][4]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (>50 mg/mL)Ideal for crystallization and silica gel chromatography.[2][4]
Alcohols Methanol, Ethanol, IsopropanolGood (>30 mg/mL)Useful for reductive amination reactions; solubility increases with heat.[4]
Aprotic Polar DMSO, DMF, THFExcellent (>100 mg/mL)Used for nucleophilic substitutions; difficult to remove (high boiling point).[4]
Hydrocarbons Hexanes, HeptaneLow/Moderate Acts as an anti-solvent.[2][4] Used to precipitate the compound from EtOAc/DCM.[2][3]
Water (Neutral) WaterInsoluble (<0.1 mg/mL)Hydrophobic nature dominates.[2][4]
Water (Acidic) 0.1 M HCl, 1% Acetic AcidSoluble (as salt)WARNING: Low pH triggers Boc-deprotection (See Stability Section).[1][4]
The pH-Solubility Paradox

While the compound is basic (pKa ~8.[1][2][3]5) and theoretically soluble in aqueous acid, the Boc protecting group is acid-labile .[1][2][3]

  • pH > 7: The molecule remains neutral and lipophilic.[2][3] Insoluble in water; soluble in organics.[1][2][3][4]

  • pH < 4: The N4 nitrogen protonates, increasing water solubility.[2][3][4] However, this initiates the cleavage of the Boc group, yielding 1-cyclobutylpiperazine and isobutylene gas.[2][4]

Stability Profile

Degradation Pathways

The primary stability concern is Acid-Catalyzed Hydrolysis .[1][2][3] The cyclobutyl ring is relatively stable under standard conditions but contributes to steric strain.[1][2][3]

DOT Diagram: Stability & Degradation Logic

The following diagram illustrates the critical stability checkpoints.

StabilityPathwaysCompoundTert-butyl 4-cyclobutylpiperazine-1-carboxylateAcidAcidic Medium(TFA, HCl, pH < 4)Compound->AcidExposureBaseBasic/Neutral Medium(NaOH, NaHCO3, pH > 7)Compound->BaseExposureHeatHigh Heat(>100°C)Compound->HeatExposureDegradation_BocBoc Cleavage(Loss of Protecting Group)Acid->Degradation_BocRapid HydrolysisProduct_StableStable SolutionBase->Product_StableNo ReactionDegradation_OxN-Oxidation(Trace Impurity)Heat->Degradation_OxSlow Oxidation(if O2 present)

Caption: Stability logic flow indicating critical sensitivity to acidic environments versus stability in basic media.

Environmental Stability[1][2][3][6]
  • Thermal Stability: Stable up to ~80°C in inert solvents (e.g., Toluene).[1][2][3][4] Avoid temperatures >120°C as carbamates can undergo thermal rearrangement or decomposition.[1][2][3][4]

  • Hydrolytic Stability: Stable in water at neutral/basic pH for 24-48 hours.[1][2][3] Rapidly degrades in aqueous acids (t½ < 1 hour in 1M HCl).[1][2][3][4]

  • Photostability: Generally stable to ambient light.[1][2][3][4] Long-term storage should be in amber vials to prevent slow N-oxide formation.[1][2][3]

Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this protocol to verify solvent compatibility for a new batch.[1][4]

  • Preparation: Weigh 10 mg of the compound into a 1.5 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments (starting volume).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.[2][3][4]

    • Insoluble: Visible solid or suspension.[1][2][3][4]

  • Calculation: If 10 mg dissolves in 100 µL, solubility is

    
     mg/mL.[1][2][3][4]
    
Protocol B: Monitoring Stability via TLC

Since UV absorption may be weak (lack of strong chromophores), Iodine staining is recommended.[1][4]

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization:

    • UV (254 nm): Weak visibility.[1][2][3][4]

    • Iodine Chamber: Strong brown spot (interacts with tertiary amine).[1][2][3][4]

    • Ninhydrin: Negative (The Boc group blocks the secondary amine; if a red/purple spot appears, the Boc group has degraded).[2][3][4]

Storage & Handling Recommendations

ConditionRecommendationRationale
Temperature 2°C to 8°C (Refrigerate)Prevents slow thermal decomposition or "oiling out" of low-melting solids.[1][2][4]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption and oxidation of the cyclobutyl-nitrogen.[1][2][4]
Container Amber GlassProtects from incidental UV exposure.[1][2][3][4]
Desiccant RequiredHydrolysis is slow at neutral pH but moisture can catalyze degradation over months.[2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24688815, Tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate.[1][2][3] Retrieved January 28, 2026 from [Link][1][4]

    • Context: Provides physicochemical baseline data (LogP, H-bond donors)
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[2][3][4] Wiley-Interscience.[1][2][3]

    • Context: Authoritative source on the acid-lability and stability mechanisms of the Tert-butoxycarbonyl (Boc) protecting group.
  • European Chemicals Agency (ECHA). Registration Dossier for N-Boc-Piperazine derivatives.[1][2][3][5]

    • Context: General safety and solubility data for lipophilic piperazine carbam

Potential Pharmacological Relevance of the Cyclobutylpiperazine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutylpiperazine moiety represents a strategic structural motif in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery.[1][2] Unlike its acyclic analogs (e.g., N-isopropyl or N-tert-butyl) or adjacent ring homologs (cyclopropyl, cyclopentyl), the cyclobutyl group offers a unique balance of lipophilicity, steric bulk, and metabolic stability.[1] This guide analyzes the physicochemical properties that make this moiety a "privileged fragment" for modulating G-Protein Coupled Receptors (GPCRs), specifically Histamine H3 and Dopamine receptors, and provides actionable protocols for its synthesis and evaluation.[1]

Physicochemical & Structural Profile[2][3][4][5]

The "Goldilocks" Zone of Sterics and Lipophilicity

The cyclobutyl group attached to a piperazine nitrogen creates a specific 3D spatial occupancy that often fits hydrophobic pockets where smaller groups (methyl, cyclopropyl) fail to achieve potency, and larger groups (cyclopentyl, cyclohexyl) incur steric clashes.[1]

PropertyN-MethylN-IsopropylN-CyclobutylN-CyclopentylImpact on Drug Design
Steric Bulk (

)
LowMediumMedium-High HighCyclobutyl fills "puckered" hydrophobic sub-pockets.[1]
Lipophilicity (

cLogP)
Base+0.8+1.1 +1.4Enhances BBB penetration without excessive lipophilicity (LogD > 4).[1]
Basicity (pKa) ~9.0~9.5~8.8 - 9.2 ~9.3Slightly reduced basicity vs. isopropyl due to ring strain/hybridization effects, aiding bioavailability.[1]
Conformational Freedom HighMediumRestricted Flexible (Envelope)Cyclobutyl ring puckering (~30°) provides semi-rigid vector alignment.[1]
Metabolic Stability

A critical advantage of the cyclobutyl group is its resistance to oxidative dealkylation compared to N-ethyl or N-isopropyl groups. While CYP450 enzymes can hydroxylate the C3 position of the cyclobutyl ring, this process is often slower than the


-carbon hydroxylation required for N-dealkylation of acyclic chains.

Pharmacological Applications & Case Studies

Histamine H3 Receptor Inverse Agonists (The LML134 Case)

The most prominent application of the cyclobutylpiperazine moiety is in the development of Histamine H3 receptor ligands. The H3 receptor, predominantly located in the CNS, regulates the release of histamine, acetylcholine, and dopamine.[1][3]

  • Compound: LML134 (Novartis)[1]

  • Mechanism: H3 Inverse Agonist[1][4][5]

  • Role of Moiety: The cyclobutylpiperazine fragment serves as the basic amine headgroup. It interacts with the conserved Aspartate residue (Asp3.[1]32) in the GPCR transmembrane domain.[1]

  • Outcome: The cyclobutyl group provided superior H3 affinity (

    
     > 9) and optimal residence time compared to the isopropyl analog, leading to efficacy in treating excessive sleep disorders (narcolepsy).[1]
    
Dopamine and CCR5 Modulation

Patent literature indicates the utility of this moiety in:

  • Dopamine D3 Antagonists: Used to tune selectivity over D2 receptors.[1]

  • CCR5 Antagonists: The rigid hydrophobic bulk assists in blocking the chemokine binding pocket.

Synthetic Accessibility

Primary Route: Reductive Amination

The industry-standard method for installing the cyclobutyl group is the reductive amination of a secondary piperazine with cyclobutanone. This route avoids the elimination side-reactions common with cyclobutyl halides.

Reagents:

  • Substrate: N-Boc-piperazine or functionalized piperazine core.[1]

  • Carbonyl Source: Cyclobutanone (1.2 - 1.5 eq).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    ).[1]
    
  • Solvent: Dichloroethane (DCE) or THF.[1]

Alternative Route: Borrowing Hydrogen

For "green chemistry" applications, Ruthenium-catalyzed alkylation using cyclobutanol is emerging.[1]

  • Catalyst:

    
     with DPEphos ligand.[1]
    
  • Mechanism: Dehydrogenation of cyclobutanol to cyclobutanone in situ, imine formation, and re-hydrogenation.[1]

Visualizations

Structural Activity Relationship (SAR) Logic

The following decision tree illustrates when a medicinal chemist should deploy the cyclobutylpiperazine moiety.

SAR_Logic Start Piperazine Nitrogen Optimization Check_Basicity Is pKa > 9.5 causing phospholipidosis or poor perm? Start->Check_Basicity Check_Metabolism Is N-dealkylation a major clearance path? Check_Basicity->Check_Metabolism No Sol_Oxetane Use N-Oxetanyl (Low pKa, Polar) Check_Basicity->Sol_Oxetane Yes (Need lower pKa) Check_Sterics Does the pocket allow steric bulk? Check_Metabolism->Check_Sterics No Sol_Cyclobutyl DEPLOY N-CYCLOBUTYL (Balanced pKa, Stable, Lipophilic) Check_Metabolism->Sol_Cyclobutyl Yes (Ring stabilizes) Sol_Methyl Use N-Methyl (Small, Basic) Check_Sterics->Sol_Methyl Tight Pocket Sol_Isopropyl Use N-Isopropyl (Lipophilic, Basic) Check_Sterics->Sol_Isopropyl Open Pocket Check_Sterics->Sol_Cyclobutyl Hydrophobic Slot

Figure 1: Medicinal Chemistry Decision Tree for N-substituted Piperazines.[1]

Synthetic Pathway: Reductive Amination

Synthesis Substrate Piperazine Derivative (Secondary Amine) Intermediate Iminium Ion (Transient) Substrate->Intermediate Reagent Cyclobutanone Reagent->Intermediate Product N-Cyclobutylpiperazine Intermediate->Product Reduction (H-) Process STAB / AcOH DCE, RT, 4-16h Process->Intermediate

Figure 2: Standard Reductive Amination Protocol using Sodium Triacetoxyborohydride (STAB).

Experimental Protocols

Protocol: Synthesis of 1-Cyclobutyl-4-Boc-piperazine

Objective: To synthesize a protected cyclobutylpiperazine building block.

Materials:

  • 1-Boc-piperazine (1.0 eq)[1]

  • Cyclobutanone (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • 1,2-Dichloroethane (DCE) (anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 1-Boc-piperazine (10 mmol) in DCE (50 mL).
    
  • Activation: Add Cyclobutanone (12 mmol) and Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

  • Quench: Quench with saturated aqueous

    
     (50 mL). Stir for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexane/EtOAc).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the cyclobutyl methine quintet at

    
     ~2.7-2.9 ppm.[1]
    
  • LC-MS: Target mass [M+H]+ consistent with product.

Protocol: Microsomal Stability Assay

Objective: To verify the metabolic stability of the cyclobutyl moiety compared to an isopropyl control.

Procedure:

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]
    
  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Target:

      
       (Low clearance).[1]
      

References

  • Trott, K. et al. (2019).[1] Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders. ChemMedChem. Link[1]

  • Keserű, G. M. et al. (2019).[1] Covalent Inhibition of the Histamine H3 Receptor. International Journal of Molecular Sciences. Link

  • Leonard, J. et al. (2011).[1] A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates. White Rose Research Online. Link

  • ACS Green Chemistry Institute. (2007). Key research areas for improvement in pharmaceutical synthesis. Green Chemistry. Link

  • MySkinRecipes. (n.d.). 1-Cyclobutylpiperazine dihydrochloride Product Description. Link

Sources

Review of Literature on N-Boc Protected Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold of Choice

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved drugs (e.g., Imatinib, Sildenafil, Ciprofloxacin).[1] Its prevalence stems from its ability to modulate physicochemical properties—enhancing solubility and bioavailability—while serving as a rigid linker that directs pharmacophores into specific vector spaces.

The N-Boc protected piperazine (tert-butyl 1-piperazinecarboxylate) is the linchpin of this utility.[2] It provides orthogonal protection , allowing chemists to differentiate the two nitrogen atoms (N1 and N4). This guide synthesizes literature on the synthesis, reactivity, and deprotection of N-Boc piperazine analogs, moving beyond basic textbook definitions to provide actionable, high-yield protocols and mechanistic insights.

Strategic Synthesis: Achieving Mono-Selectivity

The primary challenge in synthesizing N-Boc piperazine is avoiding the formation of the bis-Boc byproduct (


-di-Boc-piperazine). While statistical reaction with Boc anhydride (

) yields mixtures, literature suggests three superior strategies for high-fidelity mono-protection.
Comparative Analysis of Protection Strategies
StrategyKey ReagentsSelectivity (Mono:Bis)ScalabilityNotes
Statistical

(1 eq), DCM
Low (~2:1)HighRequires tedious purification; not recommended for precious amines.
Acid-Block HCl or TFA (1 eq), then

High (>95:5) MediumProtonation deactivates one amine, forcing reaction at the other.
Flow Chem

, MeOH, Microreactor
HighHighKinetic control via mixing efficiency and residence time.
Cyclization Diethanolamine +

100% (Structural)IndustrialAvoids selectivity issues entirely; preferred for bulk manufacturing.
Protocol 1: Acid-Mediated Selective Mono-Protection

Based on methodologies adapted from synthetic literature (e.g., Sciforum, 2020).

Rationale: By adding exactly one equivalent of acid, you create a piperazinium mono-salt. The protonated nitrogen is non-nucleophilic, leaving the free amine available for reaction with


.

Materials:

  • Piperazine (anhydrous)[3]

  • Trifluoroacetic acid (TFA) or HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.0 equiv)
    
  • Methanol (Solvent)[2][3][4]

  • Iodine (

    
    ) (10 mol% - Optional catalyst)[4]
    

Step-by-Step Workflow:

  • Salt Formation: Dissolve piperazine (10 mmol) in MeOH (20 mL). Cool to 0°C. Dropwise add TFA (10 mmol) in MeOH. Stir for 15 min to equilibrate.

  • Protection: Add

    
     (10 mmol) dropwise. If using iodine catalysis, add 10 mol% 
    
    
    
    here.
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: The mixture will contain the Mono-Boc salt. Basify with aqueous NaOH (to pH > 10) to liberate the free amine.

  • Extraction: Extract with DCM (

    
    ). The bis-Boc byproduct (if any) is less polar; unreacted piperazine remains in the aqueous phase.
    
  • Purification: Concentrate organic layers. Recrystallize from hexanes or use flash chromatography if high purity is required.

Advanced Functionalization: The Orthogonal Workflow

The power of N-Boc piperazine lies in its ability to serve as a sequential logic gate in synthesis.

Visualizing the Orthogonal Logic

The following diagram illustrates the sequential functionalization pathway, distinguishing between N1 (Boc-protected) and N4 (Reactive) sites.

Orthogonal_Logic Start N-Boc Piperazine (N1-Protected) Step1 N4-Functionalization (Alkylation/Arylation) Start->Step1 Electrophile (R-X) or Ar-X (Pd cat) Intermediate N1-Boc, N4-Substituted Intermediate Step1->Intermediate Step2 N1-Deprotection (TFA/HCl) Intermediate->Step2 Acidic Cleavage FreeAmine N1-Free, N4-Substituted Piperazine Step2->FreeAmine Final N1-Functionalization (Final Drug Target) FreeAmine->Final R'-X or Amide Coupling

Caption: Sequential functionalization logic allowing independent modification of N1 and N4 positions.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Standard for introducing aryl groups at the N4 position.

Mechanism: Palladium-catalyzed C-N bond formation.[5][6] N-Boc piperazine acts as the secondary amine nucleophile. Critical Parameter: Ligand selection is vital. RuPhos and XPhos are superior for secondary amines like piperazine to prevent beta-hydride elimination or bis-coupling.

Procedure:

  • Charge: In a glovebox or under Argon, combine Aryl Halide (1.0 equiv), N-Boc Piperazine (1.2 equiv),

    
     (1–2 mol%), and RuPhos (2–4 mol%).
    
  • Base: Add Sodium tert-butoxide (

    
    ) (1.5 equiv). Note: Use 
    
    
    
    for base-sensitive substrates.
  • Solvent: Add anhydrous Toluene or Dioxane (degassed).

  • Heat: Seal vial and heat to 80–100°C for 12–18 hours.

  • Workup: Filter through Celite (to remove Pd). Concentrate and purify via silica column (EtOAc/Hexanes).

Protocol 3: Alpha-Lithiation (C-H Functionalization)

Advanced technique for substituting the carbon skeleton adjacent to the nitrogen.[2]

Mechanism: The Boc group directs lithiation to the


-position via coordination with the lithium species (Complex Induced Proximity Effect - CIPE). This allows introduction of alkyl/aryl groups directly onto the ring.[2]

Lithiation_Mechanism NBoc N-Boc Piperazine Complex Pre-Lithiation Complex (Boc-Li interaction) NBoc->Complex s-BuLi / (-)-Sparteine -78°C Lithiated α-Lithiated Species (Carbanion) Complex->Lithiated Deprotonation Electrophile Electrophile (E+) Trapping Lithiated->Electrophile Add E-X Product α-Substituted N-Boc Piperazine Electrophile->Product

Caption: Mechanism of Boc-directed alpha-lithiation using s-BuLi and chiral ligands.

Procedure:

  • Setup: Flame-dry flask, maintain inert atmosphere (

    
    /Ar).
    
  • Reagents: Dissolve N-Boc piperazine (1 equiv) and TMEDA (or (-)-sparteine for enantioselectivity) (1.2 equiv) in dry

    
     or TBME.
    
  • Lithiation: Cool to -78°C . Dropwise add sec-Butyllithium (s-BuLi) (1.2 equiv).

  • Incubation: Stir at -78°C for 1–3 hours. The solution typically turns yellow/orange.

  • Trapping: Add Electrophile (e.g., MeI,

    
    , aldehydes) dissolved in solvent.
    
  • Quench: Warm slowly to RT and quench with sat.

    
    .
    

Deprotection: Controlled Release

Removal of the Boc group must be quantitative but gentle enough to preserve other functionalities.

Protocol 4: Controlled Acidic Cleavage

Standard (TFA):

  • Dissolve substrate in DCM (0.1 M).

  • Add TFA (10–20% v/v). Tip: Add triethylsilane (TES) as a cation scavenger if the molecule contains electron-rich aromatics (prevents tert-butylation side reactions).

  • Stir at RT for 1–2 hours.

  • Evaporate volatiles.[7] The product is the TFA salt.

Alternative (HCl/Dioxane):

  • Preferred when the hydrochloride salt is desired directly (often crystalline).

  • Use 4M HCl in Dioxane. Reaction often precipitates the product.

Alternative (Oxalyl Chloride - Mild):

  • For acid-sensitive substrates.

  • Add Oxalyl Chloride (3 equiv) to substrate in MeOH. Generates HCl in situ but often milder than bulk TFA.

References

  • BenchChem. (2025).[2][6] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Link

  • Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine. Link

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Link

  • RSC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Link

  • Sigma-Aldrich. (2020). MRT - Mono-Boc-Protection of Diamines. Link

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Link

  • NIH. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Link

  • Common Organic Chemistry. (2023). Boc Deprotection - TFA Protocols. Link

Sources

CAS number and molecular properties of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate , a critical intermediate in the synthesis of GPCR-targeted therapeutics, particularly Histamine H3 receptor antagonists and sigma receptor ligands.

Executive Summary & Chemical Identity

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (also known as 1-Boc-4-cyclobutylpiperazine) serves as a lipophilic, conformationally restricted scaffold in medicinal chemistry. The cyclobutyl group offers a unique metabolic profile compared to its isopropyl or cyclopropyl analogs, often improving blood-brain barrier (BBB) permeability while maintaining metabolic stability against oxidative dealkylation.

Physicochemical Profile
PropertySpecification
CAS Number 485798-62-7
IUPAC Name tert-butyl 4-cyclobutylpiperazine-1-carboxylate
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
LogP (Predicted) ~2.1 - 2.5 (Lipophilic)
pKa (Piperazine N4) ~8.5 (Basic)

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes reductive amination . Unlike direct alkylation with cyclobutyl halides (which suffers from elimination side reactions due to ring strain), reductive amination ensures high chemoselectivity.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the reductive amination pathway using Sodium Triacetoxyborohydride (STAB), the preferred reducing agent for its tolerance of acid-sensitive groups like Boc.

SynthesisPathway Reactant1 1-Boc-piperazine (CAS: 57260-71-6) Intermediate Iminium Ion Intermediate Reactant1->Intermediate Condensation Reactant2 Cyclobutanone (CAS: 1191-95-3) Reactant2->Intermediate Condensation Product Tert-butyl 4-cyclobutyl- piperazine-1-carboxylate (CAS: 485798-62-7) Intermediate->Product Hydride Transfer Reagent NaBH(OAc)3 / AcOH (DCM, 25°C) Reagent->Intermediate

Figure 1: Reductive amination pathway. The formation of the iminium ion is the rate-determining step, followed by rapid reduction.

Detailed Experimental Protocol

Objective: Synthesis of 10g batch.

Reagents:

  • 1-Boc-piperazine (1.0 eq)

  • Cyclobutanone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Solvation: In a round-bottom flask under N₂ atmosphere, dissolve 1-Boc-piperazine in anhydrous DCM (0.2 M concentration).

  • Activation: Add Cyclobutanone followed by Acetic Acid. Stir at room temperature (RT) for 30 minutes to promote iminium ion formation.

    • Scientist's Note: AcOH acts as a catalyst. Without it, the reaction kinetics with cyclic ketones are sluggish.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Why STAB? Unlike NaCNBH₃, STAB is non-toxic (no cyanide) and does not reduce the ketone before the imine is formed.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc gradient) or recrystallization from cold hexanes.

Quality Control & Analytical Validation

Trust in the chemical identity is established through a multi-modal analytical workflow.

Analytical Logic Flow

QC_Workflow Sample Crude Product TLC TLC Screening (Disappearance of Amine) Sample->TLC NMR 1H NMR (CDCl3) Confirm Cyclobutyl Signals TLC->NMR LCMS LC-MS (ESI+) Target Mass: 241.2 [M+H]+ NMR->LCMS Decision Purity > 95%? LCMS->Decision Release Release for Library Synthesis Decision->Release Yes Repurify Recrystallize / Column Decision->Repurify No Repurify->NMR

Figure 2: Quality Control Decision Tree ensuring structural integrity before downstream application.

Key Spectral Markers
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H): Characteristic Boc tert-butyl singlet.[1]

    • δ 1.60–2.10 (m, 6H): Cyclobutyl methylene protons (multiplets).

    • δ 2.30–2.45 (m, 4H): Piperazine ring protons adjacent to N-cyclobutyl.

    • δ 2.70–2.80 (m, 1H): Methine proton of the cyclobutyl ring (N-CH).

    • δ 3.40–3.50 (m, 4H): Piperazine ring protons adjacent to N-Boc.

  • LC-MS:

    • ESI+: m/z = 241.2 [M+H]⁺ (Base peak).

    • Fragment: m/z = 185.1 [M+H - tBu]⁺ or 141.1 [M+H - Boc]⁺ may be observed depending on ionization energy.

Applications in Drug Discovery

This scaffold is a "privileged structure" in neuropharmacology.

  • Histamine H3 Antagonists: The cyclobutylpiperazine moiety is a classic bioisostere for N-alkyl piperidines found in H3 inverse agonists used for narcolepsy and cognitive enhancement. The cyclobutyl group provides optimal steric bulk to fit the hydrophobic pocket of the GPCR without the metabolic liability of a methyl or ethyl chain.

  • Sigma-1 Receptor Ligands: N-substituted piperazines are core pharmacophores for Sigma-1 modulation, relevant in neuroprotection and pain management.

  • Linker Chemistry: Following Boc-deprotection (using TFA or HCl/Dioxane), the secondary amine becomes a versatile attachment point for PROTAC linkers or fragment-based drug design (FBDD).

Handling & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is acid-labile; avoid exposure to acidic fumes.

  • Disposal: Dispose of as organic hazardous waste containing nitrogen.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • PubChem. Compound Summary: 1-Boc-piperazine (Precursor). Available at: [Link]

Sources

Predicted Biological Targets for tert-Butyl 4-cyclobutylpiperazine-1-carboxylate: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 1060249-28-6) is frequently categorized as a chemical intermediate in the synthesis of central nervous system (CNS) active agents.[1][2] However, its structural architecture—comprising a lipophilic tert-butyloxycarbonyl (Boc) tail, a piperazine linker, and a cyclobutyl hydrophobic head group—possesses intrinsic pharmacological potential.[1] This guide analyzes the compound as a "masked pharmacophore," predicting its biological activity profile both as an intact lipophilic entity and as a prodrug precursor to its active metabolite, 1-cyclobutylpiperazine.

Based on structural homology modeling and fragment-based drug discovery (FBDD) principles, the predicted target landscape focuses on Histamine H3 receptors (H3R) , Sigma-1 receptors (σ1R) , and Dopamine D3 receptors .[1]

Molecular Architecture & Pharmacophore Analysis[1]

To accurately predict biological targets, we must deconstruct the molecule into its functional domains. The compound exists in a chemical duality: the intact form (lipophilic, non-ionizable at physiological pH due to the carbamate) and the metabolite form (hydrophilic, basic amine).

Structural Dissection[1][2]
  • Domain A: Cyclobutyl Moiety: A rigid, hydrophobic space-filler.[1][2] In medicinal chemistry, this often targets small hydrophobic pockets in GPCRs (e.g., the orthosteric site of H3R) to enhance selectivity over larger alkyl groups.

  • Domain B: Piperazine Core: The scaffold.[2] It dictates the spatial orientation of the functional groups and provides conformational restriction.

  • Domain C: tert-Butyl Carbamate (Boc): A bulky, lipophilic protecting group.[1][2] While typically inert chemically, in a biological context, it mimics large hydrophobic residues found in Sigma receptor ligands.

Visualization of Pharmacophoric Flow

The following diagram illustrates the transition from the masked scaffold to the active pharmacophore and their respective predicted targets.

PharmacophoreFlow Compound tert-Butyl 4-cyclobutylpiperazine-1-carboxylate (Intact Molecule) Metabolism Metabolic Cleavage (Acid/Enzymatic Hydrolysis) Compound->Metabolism In Vivo Processing Sigma Target: Sigma-1 Receptor (Hydrophobic Binding) Compound->Sigma Lipophilic Interaction Pgp Off-Target: P-gp Transporter (Efflux Substrate) Compound->Pgp Substrate Recognition Core 1-Cyclobutylpiperazine (Active Pharmacophore) Metabolism->Core Release of Free Amine H3R Target: Histamine H3 Receptor (Inverse Agonist) Core->H3R High Affinity Binding D3R Target: Dopamine D3 Receptor (Antagonist) Core->D3R Moderate Affinity Binding

Figure 1: Pharmacological divergence of the intact molecule versus its active metabolite.[1][2]

Predicted Target Landscape

Primary Target: Histamine H3 Receptor (H3R)

Prediction Confidence: High (for the metabolite) The 1-cyclobutylpiperazine core is a known bioisostere of the propyl-piperazine moiety found in potent H3R antagonists like clobenpropit and pitolisant.[1][2]

  • Mechanism: H3 receptors are constitutive G-protein coupled receptors (GPCRs).[1][2] The cyclobutyl group fills the hydrophobic pocket usually occupied by the imidazole or alkyl chain of histamine.

  • Binding Mode: The basic nitrogen of the piperazine (exposed after Boc cleavage) forms a critical salt bridge with Asp114 in transmembrane domain 3 (TM3) of the H3 receptor.[2]

  • Therapeutic Implication: H3R antagonism promotes the release of acetylcholine, histamine, and norepinephrine, suggesting potential utility in cognitive disorders (Alzheimer’s, ADHD) and narcolepsy.

Secondary Target: Sigma-1 Receptor (σ1R)

Prediction Confidence: Moderate (for the intact molecule) Sigma-1 receptors are ligand-regulated molecular chaperones located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2]

  • Mechanism: σ1R binding sites are characterized by a requirement for a basic nitrogen flanked by hydrophobic regions.[1] While the Boc group masks the basicity, the sheer lipophilic bulk of the tert-butyl group combined with the piperazine ring creates a "sigma-pharmacophore" mimic.

  • Relevance: Many piperazine-based carboxylates show unexpected affinity for σ1R, acting as antagonists or modulators of cellular stress responses.[1][2]

Off-Target Liability: Dopamine D3 Receptor

Prediction Confidence: Low-Moderate The cyclobutyl-piperazine motif shares structural overlap with D3 receptor antagonists.[1][2] While selectivity for H3 over D3 is usually achieved by linker optimization, early-stage screening must account for dopaminergic modulation, which could manifest as extrapyramidal side effects.[1]

Experimental Validation Framework

To validate these predictions, a two-tiered experimental approach is required: first establishing the metabolic fate of the Boc group, then assessing the affinity of the resulting species.

Protocol A: Microsomal Stability Assay

Objective: Determine if the Boc group is cleaved by liver enzymes (CYP450) or remains intact to bind Sigma receptors.[1]

Methodology:

  • Preparation: Incubate 1 µM of tert-butyl 4-cyclobutylpiperazine-1-carboxylate with pooled human liver microsomes (HLM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system to initiate metabolism.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., warfarin).[1]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for the parent mass (M+H) and the specific loss of the Boc group (M-100 fragment).[1]

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Protocol B: Radioligand Binding Assay (H3R & σ1R)

Objective: Quantify binding affinity (


) for predicted targets.[1]
ParameterHistamine H3 Receptor AssaySigma-1 Receptor Assay
Source Human recombinant H3R (CHO cells)Guinea pig brain cortex homogenate
Radioligand [³H]-N-α-methylhistamine (1 nM)[³H]-(+)-Pentazocine (2 nM)
Non-specific Thioperamide (10 µM)Haloperidol (10 µM)
Incubation 60 min @ 25°C120 min @ 37°C
Detection Liquid Scintillation CountingLiquid Scintillation Counting
Success Criteria >50% displacement @ 10 µM>50% displacement @ 10 µM

Computational Validation Workflow

Before wet-lab synthesis, in silico validation ensures resource efficiency.[1] The following workflow utilizes homology modeling and molecular docking.

ValidationWorkflow Step1 Structure Preparation (Energy Minimization) Step2 Target Selection (PDB: 7F8J for H3R PDB: 5HK1 for σ1R) Step1->Step2 Step3 Molecular Docking (AutoDock Vina / Glide) Step2->Step3 Step4 Interaction Analysis (Salt Bridge: Asp114 Pi-Stacking: Tyr189) Step3->Step4 Step5 ADME Prediction (SwissADME: LogP, BBB) Step4->Step5

Figure 2: In silico workflow for validating target affinity and binding modes.

Key Docking Parameters
  • Grid Box Generation: Center the grid on the orthosteric binding site of the H3R crystal structure (PDB ID: 7F8J).[2]

  • Constraints: Enforce a hydrogen bond constraint on Asp114 for the de-protected amine species. For the Boc-protected species, focus on hydrophobic enclosure interactions in the σ1R pocket (PDB ID: 5HK1).[1]

References

  • H3 Receptor Antagonists & Pharmacophore: Lazewska, D., & Kiec-Kononowicz, K. (2010).[1][2] New histamine H3 receptor antagonists: an update (2007-2010). Expert Opinion on Therapeutic Patents. Link Context: Establishes the piperazine core as a primary scaffold for H3R ligands.[1][2]

  • Sigma Receptor Ligand Design: Chu, U. B., & Ruoho, A. E. (2016).[2] Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link Context: details the hydrophobic requirements for Sigma-1 binding relevant to the Boc-group analysis.

  • Cyclobutyl-Piperazine Activity: Raddatz, R., et al. (2010).[1][2] Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (CEP-26401): A potent H3 receptor inverse agonist.[1][2][3] Journal of Medicinal Chemistry. Link Context: Validates the cyclobutyl group as a high-affinity hydrophobic head group for H3R.[1][2]

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Link Context: Source for the microsomal stability and intrinsic clearance calculation protocols.[1][2]

Sources

Strategic Implementation of the tert-Butoxycarbonyl (Boc) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic & Thermodynamic Case for Boc

In the architecture of complex organic synthesis, the tert-butoxycarbonyl (Boc) group serves as a critical tactical element. Unlike the fluorenylmethoxycarbonyl (Fmoc) group, which relies on base-induced


-elimination, the Boc group operates on acid-labile carbocation fragmentation .

Its utility is defined by a unique stability profile: it is inert to hydrogenolysis (unlike Cbz), resistant to basic hydrolysis (unlike esters), and stable against nucleophilic attack.[1] However, its removal generates a reactive tert-butyl cation (


), a "chemical shrapnel" that necessitates precise scavenging protocols to prevent irreversible alkylation of sensitive residues. This guide deconstructs the Boc group from a mechanistic perspective, providing self-validating protocols for its installation, maintenance, and removal.

Mechanistic Architecture

The Electronic Basis of Acid Lability

The Boc group's lability is driven by the stability of the tert-butyl carbocation. Upon protonation of the carbonyl oxygen by a strong acid (e.g., Trifluoroacetic acid, TFA), the urethane linkage undergoes fragmentation. This is an E1-like elimination favored by the high stability of the tertiary carbocation intermediate.

Key Causality: The reaction is driven by entropy (release of gaseous CO


 and isobutylene) and the thermodynamic stability of the 

ion.
Visualization: Acidolytic Fragmentation Pathway

The following diagram illustrates the stepwise mechanism of Boc deprotection, highlighting the critical fragmentation step that necessitates scavenging.

BocDeprotection BocAmine N-Boc Amine (Starting Material) Protonation Protonation (TFA/H+) BocAmine->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Fragmentation Fragmentation (Rate Limiting) Intermediate->Fragmentation CarbamicAcid Carbamic Acid Fragmentation->CarbamicAcid tBuCation t-Butyl Cation (Reactive Electrophile) Fragmentation->tBuCation AmineSalt Amine Salt (Product) CarbamicAcid->AmineSalt - CO2 Isobutylene Isobutylene (Gas) tBuCation->Isobutylene - H+ (Elimination) Adduct Scavenger-tBu Adduct tBuCation->Adduct + Scavenger (Trapping) Scavenger Scavenger (e.g., TIS/Water) Scavenger->Adduct

Figure 1: Mechanistic pathway of acid-mediated Boc cleavage.[2][3] Note the bifurcation at the t-Butyl cation: without scavengers, it re-alkylates the substrate.

Installation Protocols: Precision Protection

Installation is typically achieved using Di-tert-butyl dicarbonate (Boc


O) .[4] While seemingly simple, the choice of base and solvent dictates the reaction rate and suppression of side products (e.g., isocyanates or ureas).
Protocol A: Standard Kinetic Protection (Boc O / DMAP)

Context: Ideal for sterically hindered amines or electron-deficient anilines. DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.

  • Reagents: Amine (1.0 eq), Boc

    
    O (1.1–1.5 eq), DMAP (0.05–0.1 eq), Et
    
    
    
    N (1.2 eq), DCM or THF.
  • Workflow:

    • Dissolve amine in DCM (0.1–0.5 M).

    • Add Et

      
      N followed by DMAP.
      
    • Add Boc

      
      O (solution in DCM) dropwise at 0°C to control exotherm.
      
    • Warm to RT. Evolution of CO

      
       indicates reaction progress.
      
  • Self-Validation:

    • TLC: Stain with Ninhydrin.[3] The disappearance of the free amine spot (usually polar/baseline) and appearance of a less polar spot indicates conversion.

    • NMR: Look for the characteristic singlet at

      
       ppm (9H).
      
Protocol B: Schotten-Baumann Conditions (Boc O / NaOH)

Context: Best for amino acids where organic solubility is poor, or to avoid organic bases.

  • Reagents: Amino acid, NaOH (2M), Dioxane/Water (1:1).

  • Workflow:

    • Dissolve amino acid in NaOH/Water.

    • Add Boc

      
      O in Dioxane.
      
    • Maintain pH > 9 (add NaOH as needed) to prevent premature hydrolysis of Boc

      
      O.
      
    • Workup: Acidify carefully to pH 3 (using dilute KHSO

      
      , not HCl to avoid Boc cleavage) and extract into EtOAc.
      

Deprotection & Scavenging: The "Cocktail" Strategy

The removal of Boc is an acid-catalyzed process.[2][5][] The critical failure mode in this step is alkylation of nucleophilic side chains (Trp, Met, Cys, Tyr) by the liberated


 cation.[7]
The Scavenger Matrix

You must select a scavenger cocktail based on the specific residues present in your molecule.

ScavengerTarget SpeciesMechanismRecommended Concentration
Water

Hydrolysis to

-Butanol
2.5% - 5.0%
Triisopropylsilane (TIS)

Hydride transfer1.0% - 5.0%
Thioanisole

, Bromine
S-alkylation (reversible)5.0%
1,2-Ethanedithiol (EDT)

S-alkylation2.5% (Essential for Trp/Cys)
Phenol

Friedel-Crafts alkylation5.0% (Protects Tyr/Trp)
Protocol: High-Fidelity Deprotection (TFA/DCM)

Standard Cocktail (Reagent K equivalent): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Preparation: Pre-mix the TFA cocktail. Ensure it is fresh; oxidized scavengers (e.g., Met-sulfoxide) are ineffective.

  • Execution: Add the cocktail to the protected substrate (10–20 mL per gram of resin/substrate).

  • Reaction: Agitate at Room Temperature for 1–2 hours.

    • Note: Monitor by HPLC or TLC. If the reaction stalls, fresh TFA may be needed as the acid is consumed/buffered by the amine salts formed.

  • Termination:

    • Solid Phase: Filter resin, wash with DCM, then neutralize with DIEA/DCM.

    • Solution Phase: Concentrate TFA in vacuo (do not heat >40°C). Co-evaporate with toluene or diethyl ether to remove residual acid.

  • Precipitation: Add cold diethyl ether to precipitate the peptide/amine salt. Centrifuge and decant.

Orthogonality & Strategic Logic

The power of Boc lies in its orthogonality to base-labile groups (Fmoc) and hydrogenolysis-labile groups (Cbz/Bn).

Orthogonality Map

The decision to use Boc implies a commitment to an acid-stable synthetic route until the final step, or a strategy where the Boc group is removed early while leaving Cbz/Fmoc intact.

Orthogonality Substrate Multi-Protected Substrate (Boc, Fmoc, Cbz) TFA Reagent: TFA / HCl (Acidic) Substrate->TFA Pip Reagent: Piperidine (Basic) Substrate->Pip H2Pd Reagent: H2 / Pd-C (Hydrogenolysis) Substrate->H2Pd Res_Boc Boc: CLEAVED Fmoc: Stable Cbz: Stable TFA->Res_Boc Res_Fmoc Fmoc: CLEAVED Boc: Stable Cbz: Stable Pip->Res_Fmoc Res_Cbz Cbz: CLEAVED Boc: Stable Fmoc: Stable H2Pd->Res_Cbz

Figure 2: Orthogonality logic gate. Boc allows for the selective manipulation of base-sensitive and reduction-sensitive moieties.

Comparative Data: Boc vs. Fmoc vs. Cbz
FeatureBoc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Cleavage Condition Acid (TFA, HCl)Base (Piperidine, DBU)H

/Pd-C or Strong Acid (HBr/AcOH)
Stability Bases, Nucleophiles, H

Acids, H

Acids (mild), Bases
Primary Risk

alkylation
Dibenzofulvene polymerizationCatalyst poisoning (S-containing)
SPPS Usage "Old School" (HF cleavage required for final)Standard (TFA cleavage)Rare in SPPS (Orthogonal side chain)
Aggregation Low (Protonated N-terminus disrupts H-bonds)High (Aggregates common in long peptides)N/A

Troubleshooting & Side Reactions

Tryptophan Alkylation
  • Mechanism: The electron-rich indole ring attacks the

    
     cation.
    
  • Solution: Use Reagent K (contains EDT and Thioanisole).[2] The thiols act as "soft" nucleophiles, outcompeting the indole ring for the carbocation.

  • Verification: Check MS for +56 Da mass shifts (mono-tert-butyl adducts).

Methionine Oxidation
  • Mechanism: Trace oxidants in solvents or air oxidize Met to Met-Sulfoxide (+16 Da).

  • Solution: Always include Thioanisole or DMS (Dimethyl sulfide) in the cleavage cocktail. They act as reducing agents and sacrificial scavengers.

Diketopiperazine (DKP) Formation
  • Context: Occurs during the deprotection of dipeptides esters, especially with Proline or Glycine at the C-terminus.

  • Mechanism: The free amine attacks the C-terminal ester intramolecularly, cleaving the peptide from the resin/chain.

  • Prevention: Avoid leaving dipeptide esters in free-base form for extended periods. Protonate immediately or couple the next amino acid rapidly.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[8][9][10] Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978).[11] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[2][11] Mechanisms, byproduct formation and evaluation of scavengers.[5][11][12] International Journal of Peptide and Protein Research, 12(5), 258–268.[11] Link

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4420–4423. (Foundational work on carbamate protections). Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Technical Guide: Initial Synthesis and Characterization of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Advantage

In medicinal chemistry, the piperazine ring is not merely a linker; it is a privileged scaffold .[1] Found in blockbusters like Imatinib (Gleevec) and Ciprofloxacin, this saturated six-membered heterocycle offers unique conformational rigidity (chair form) and tunable basicity (pKa ~9.8 and ~5.6). It serves as a critical modulator of physicochemical properties, often improving the water solubility and metabolic stability of lipophilic pharmacophores.

This guide provides a rigorous, field-tested framework for the synthesis, purification, and structural validation of novel N-substituted piperazines. It moves beyond textbook definitions to address the practical "why" and "how" of laboratory execution.

Strategic Synthesis Planning

The synthesis of novel piperazines generally hinges on functionalizing the nitrogen atoms (N1 and N4). The choice of method is dictated by the electronic nature of the electrophile.

Synthesis Decision Matrix (DOT Visualization)

The following decision tree illustrates the logic for selecting the optimal synthetic route based on the target substrate.

PiperazineSynthesis Start Target: N-Substituted Piperazine Electrophile Analyze Electrophile Nature Start->Electrophile Alkyl Alkyl Group (sp3 Carbon) Electrophile->Alkyl sp3 Target Aryl Aryl/Heteroaryl (sp2 Carbon) Electrophile->Aryl sp2 Target Aldehyde Aldehyde/Ketone Available? Alkyl->Aldehyde Activated Electron Deficient (e.g., 2-Cl-Pyridine)? Aryl->Activated Halide Alkyl Halide Available? Aldehyde->Halide No Reductive Method A: Reductive Amination (Preferred for 2° Amines) Aldehyde->Reductive Yes (Mild conditions) Sn2 Method B: Nucleophilic Substitution (Risk of Over-alkylation) Halide->Sn2 Use Finkelstein cond. SnAr Method C: SnAr (Base: DIPEA/K2CO3) Activated->SnAr Yes (No Metal) Buchwald Method D: Buchwald-Hartwig (Pd-Catalyzed) Activated->Buchwald No (Unactivated Ar-X)

Caption: Logic flow for selecting the primary synthetic route based on electrophile electronics and availability.

Core Synthetic Methodologies

Method A: Reductive Amination (The "Workhorse")

Reductive amination is often superior to direct alkylation because it avoids poly-alkylation by-products (quaternary ammonium salts).

Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Unlike NaCNBH₃, it is non-toxic and works well in slightly acidic media without requiring an external acid catalyst for most substrates.

Protocol:

  • Imine Formation: Dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Tip: If the amine is a salt (e.g., Piperazine·2HCl), add 2.0 equiv of DIPEA to liberate the free base.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Note: The reaction is typically slightly exothermic.

  • Optimization: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.

  • Quench: Add saturated aqueous NaHCO₃. The basic workup ensures the product is in the organic layer.

Method B: Buchwald-Hartwig Amination (The Aryl Link)

For connecting piperazine to unactivated aryl halides, Palladium catalysis is essential.[2]

Critical Parameters:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: BINAP (general purpose) or RuPhos (specifically optimized for secondary amines like piperazine).

  • Base: NaOtBu (strong base) or Cs₂CO₃ (weaker, for sensitive substrates).

  • Solvent: Toluene or Dioxane (degassed).

Protocol:

  • Charge flask with Aryl Bromide (1.0 equiv), Piperazine derivative (1.2 equiv), Pd(OAc)₂ (5 mol%), and BINAP (10 mol%).

  • Add NaOtBu (1.5 equiv).

  • Evacuate and backfill with N₂ (3 cycles).

  • Add anhydrous Toluene. Reflux (100–110°C) for 12–24 hours.

    • Checkpoint: If the reaction stalls, add a second portion of catalyst/ligand.

Purification & Isolation Strategy

Piperazines are highly polar and basic. Standard silica chromatography often results in "streaking" (broad peaks) due to interaction with acidic silanols.

Optimized Purification Workflow:

TechniqueCondition / AdditiveRationale
Acid-Base Extraction 1. Extract into 1M HCl (aq). 2. Wash organic layer (removes neutrals). 3. Basify aq. layer (pH > 10) with NaOH. 4. Extract back into DCM.Exploits the basicity of piperazine (pKa ~9.8) to obtain >95% purity without a column.
Flash Chromatography DCM:MeOH (9:1) + 1% NH₄OH or Et₃N .The base competes for silanol sites, sharpening the peak shape.
Recrystallization EtOH or EtOAc/Hexane (as HCl salt).Converting the oil to a solid HCl salt often purifies the compound and improves stability.

Structural Characterization & Validation

Confirming the structure of a piperazine derivative requires distinguishing it from potential isomers and confirming the chair conformation.

NMR Spectroscopy (1H & 13C)

The piperazine ring exists predominantly in a chair conformation, making the protons magnetically non-equivalent (axial vs. equatorial) at low temperatures, though they often average out at RT.

  • 1H NMR Diagnostic Signals:

    • α-Protons (adjacent to N): Typically appear as two triplets or broad multiplets around 2.3 – 3.0 ppm .

    • N-Acyl Shift: If one nitrogen is acylated (amide), the adjacent protons shift downfield to 3.4 – 3.8 ppm due to the electron-withdrawing carbonyl.

    • Symmetry: Symmetrical 1,4-disubstituted piperazines show simplified spectra (singlet-like peak for 8H in D₂O/CDCl₃ if rapid exchange occurs).

Characterization Workflow (DOT Visualization)

This diagram outlines the mandatory validation steps before a compound is cleared for biological assay.

CharacterizationLoop Crude Crude Product LCMS LC-MS Check (m/z = M+H?) Crude->LCMS Purify Purification (Acid-Base / Column) LCMS->Purify Mass Confirmed NMR 1H & 13C NMR (Confirm Regio-isomers) Purify->NMR FinalQC Final QC (Purity > 95%) NMR->FinalQC Structure Valid FinalQC->Purify Fail (<95%) BioAssay Release to Bio-Assay FinalQC->BioAssay Pass

Caption: The iterative loop of structural confirmation and purity analysis.

References

  • Piperazine as a Privileged Scaffold

    • Review on the medicinal chemistry of piperazines and their role in FDA-approved drugs.
    • Source: (General Reference Context) &

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Source:

  • Buchwald-Hartwig Amination

    • Surry, D. S., & Buchwald, S. L.
    • Source:

  • Characterization Techniques

    • Detailed spectral data for piperazine deriv
    • Source: (General Tool for verification)

Note: All protocols described above should be performed in a fume hood with appropriate PPE. Piperazine derivatives can be sensitizers.

Sources

Technical Deep Dive: The Cyclobutyl Group in Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ring

In the landscape of medicinal chemistry, the cyclobutyl group has evolved from a mere synthetic curiosity to a strategic "Goldilocks" scaffold. It occupies a unique physicochemical space between the highly strained, rigid cyclopropyl group and the flexible, lipophilic cyclopentyl/cyclohexyl systems.

This guide explores the cyclobutyl motif's utility in modulating metabolic stability , conformational restriction , and lipophilicity . We analyze its role as a bioisostere for tert-butyl, isopropyl, and phenyl groups, supported by field-proven protocols and case studies like Ivosidenib and Boceprevir .

Physicochemical & Structural Profile

The cyclobutyl ring is defined by its "puckered" or "butterfly" conformation. Unlike cyclopropane (planar, ~60° angles) or cyclopentane (envelope, ~108° angles), cyclobutane adopts a non-planar geometry to relieve torsional strain caused by eclipsing hydrogens.

Table 1: Comparative Physicochemical Metrics[1]
PropertyCyclopropaneCyclobutane CyclopentaneCyclohexane
Ring Strain (kcal/mol) ~27.5~26.3 ~6.2~0.1
C-C Bond Angle 60°~88° (puckered) ~105° (envelope)~111° (chair)
Character High

-character (Walsh orbitals)
Moderate strain FlexibleStrain-free
Metabolic Liability Stable to oxidation; ring opening possibleStable; blocks

-oxidation
Prone to CYP oxidationHigh CYP liability
Structural Insight: The "Butterfly" Effect

The cyclobutane ring puckers by approximately 25–35° from planarity. This puckering allows substituents to adopt pseudo-equatorial or pseudo-axial positions, offering a unique vector for displaying pharmacophores that planar rings (like phenyl) or rapidly interconverting rings (like cyclohexyl) cannot match.

Mechanistic Advantages in Drug Design

Metabolic Stability & The "Magic Difluoro" Effect

A critical application of the cyclobutyl group is replacing metabolically labile rings. Cyclohexyl and cyclopentyl rings are frequent targets for Cytochrome P450 (CYP) mediated hydroxylation.

Case Study: Ivosidenib (AG-120) In the discovery of Ivosidenib (an IDH1 inhibitor), the initial cyclohexyl moiety suffered from rapid oxidative clearance.

  • The Fix: Replacement with a 1,1-difluorocyclobutyl group.

  • The Result: The electron-withdrawing fluorine atoms deactivate the ring C-H bonds towards oxidation, while the cyclobutyl ring size maintains the necessary hydrophobic fill without the "floppiness" of the larger cyclohexyl ring. This shift moved the compound from high to medium clearance with minimal potency loss.[1][2]

Bioisosterism
  • vs. tert-Butyl: The cyclobutyl group approximates the steric bulk of a tert-butyl group but reduces lipophilicity (LogP) slightly and offers vectors for further substitution (e.g., 3-substitution).

  • vs. Phenyl: As a saturated bioisostere, cyclobutane increases fraction sp3 (

    
    ), improving solubility and escaping the "flatland" of aromatic-heavy libraries.
    

Visualizing the Logic

The following diagram illustrates the decision matrix for incorporating a cyclobutyl group during Lead Optimization.

Cyclobutyl_Logic Problem Problem: Metabolic Instability (High Clearance) Target Target: Cyclohexyl/Isopropyl Group Problem->Target Identified Liability Solution Strategy: Cyclobutyl Bioisostere Target->Solution Replace with Mechanism Mechanism: 1. Reduce Ring Size (Steric bulk maintained) 2. Add Fluorine (Electronic deactivation) 3. Alter Puckering Solution->Mechanism Induces Outcome Outcome: Improved t1/2 Maintained Potency Mechanism->Outcome Results in

Figure 1: Decision logic for deploying cyclobutyl moieties to solve metabolic instability.

Synthetic Methodologies

Constructing the cyclobutyl ring requires overcoming its inherent ring strain. While classical methods like malonate alkylation with 1,3-dihalopropanes are valid, [2+2] photocycloaddition remains the premier method for accessing complex, substituted cyclobutanes with high stereocontrol.

Protocol: [2+2] Photocycloaddition (General Procedure)

This protocol describes the synthesis of a cyclobutane scaffold via UV-mediated cycloaddition, adaptable for library synthesis.

Reagents:

  • Substrate A: Terminal Alkene (1.0 equiv)

  • Substrate B: Enone or Maleimide (1.0 equiv)

  • Solvent: Acetonitrile (degassed) or Dichloromethane

  • Catalyst (Optional): Ruthenium or Iridium photocatalyst (for visible light methods)

Step-by-Step Workflow:

  • Preparation: Dissolve Substrate A (1.0 mmol) and Substrate B (1.0 mmol) in degassed Acetonitrile (10 mL) in a quartz reaction vessel (for UV) or borosilicate vial (for visible light).

  • Irradiation:

    • UV Method: Irradiate with a high-pressure mercury lamp (λ > 300 nm) through a Pyrex filter to cut off short-wavelength UV.

    • Visible Light Method: Add photocatalyst (e.g., [Ru(bpy)3]Cl2, 1 mol%) and irradiate with Blue LEDs (450 nm).

  • Monitoring: Stir at ambient temperature (20–25°C). Monitor by TLC or LC-MS for the disappearance of the limiting olefin (typically 2–12 hours).

  • Workup:

    • Remove solvent in vacuo.[3]

    • CRITICAL STEP: Analyze crude NMR immediately to determine the diastereomeric ratio (cis/trans or exo/endo) before purification, as silica gel can sometimes induce isomerization in sensitive cyclobutanes.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Cyclobutanes often elute distinctly from their acyclic precursors due to significant shape differences.

Self-Validation Check:

  • Proton NMR: Look for the characteristic upfield cyclobutyl protons (typically

    
     1.5 – 2.5 ppm).
    
  • Carbon NMR: Cyclobutyl ring carbons usually appear between

    
     20 – 35 ppm.
    

Detailed Case Studies

Ivosidenib (Tibsovo®) – The Metabolic Shield
  • Indication: IDH1-mutant cancers (AML).[4][5][6]

  • Challenge: The lead compound contained a cyclohexyl amine that was rapidly metabolized.

  • Cyclobutyl Solution: The cyclohexyl was replaced with 1,1-difluorocyclobutane .

  • Impact: The smaller, fluorinated ring prevented oxidative attack while fitting the hydrophobic pocket previously occupied by the cyclohexyl group. This is a textbook example of using the cyclobutyl group to tune ADME properties without sacrificing potency.

Boceprevir (Victrelis®) – The P1 Anchor
  • Indication: Hepatitis C (HCV Protease Inhibitor).[7][8][9]

  • Structure: Contains a cyclobutyl moiety in the P1 region (specifically a cyclobutylmethyl group derived from cyclobutylalanine).

  • Role: The cyclobutyl group fills the S1 hydrophobic pocket of the NS3/4A protease.

  • Comparison: It was selected over cyclopropyl and isopropyl analogs because it provided the optimal balance of hydrophobic interaction (potency) and cellular permeability.

Future Outlook: "Escape from Flatland"

The cyclobutyl group is central to the industry's shift away from flat, aromatic-rich molecules ("Escape from Flatland"). Emerging trends include:

  • Spirocyclic Cyclobutanes: Using spiro-cyclobutanes (e.g., 2-azaspiro[3.3]heptanes) as rigid, surrogate linkers for piperidines or piperazines.

  • Cubanes: While distinct, the cubane system (a bioisostere of benzene) relies on the same fundamental strain principles as cyclobutane.

  • Strain-Release Functionalization: Utilizing the ring strain of bicyclo[1.1.0]butanes to access polysubstituted cyclobutanes via radical addition, allowing for vectors previously inaccessible.

References

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. (2022). [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. (2022). [Link]

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters. (2018). [Link]

  • The Discovery and Development of Boceprevir. Journal of Hepatology. (2012). [Link]

  • Strain Energies of Cycloalkanes. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

[1]

Abstract & Application Context

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 485798-62-7) is a critical intermediate in medicinal chemistry, widely employed as a "linker" scaffold in the development of GPCR antagonists (e.g., Histamine H3, Dopamine D3) and kinase inhibitors. The cyclobutyl moiety provides a specific steric bulk that often improves metabolic stability compared to linear alkyl chains, while the Boc-protected nitrogen allows for orthogonal functionalization of the piperazine ring.

This protocol details the reductive amination of N-Boc-piperazine with cyclobutanone using Sodium Triacetoxyborohydride (STAB). This method is selected for its mild conditions, high functional group tolerance, and avoidance of toxic cyanoborohydride reagents.

Retrosynthetic Strategy & Mechanism

The synthesis relies on a direct Reductive Amination . The reaction proceeds via the formation of an iminium ion intermediate between the secondary amine (piperazine) and the ketone (cyclobutanone), followed by an irreversible hydride transfer from the reducing agent.

Why STAB?

  • Selectivity: Unlike NaBH₄, Sodium Triacetoxyborohydride (STAB) is less basic and does not reduce ketones to alcohols rapidly, favoring the reduction of the iminium species.

  • Safety: It eliminates the risk of generating HCN gas associated with NaCNBH₃.

Reaction Scheme (Graphviz)

ReactionSchemeNBocN-Boc-Piperazine(C9H18N2O2)Imine[Iminium Intermediate]NBoc->ImineCondensationCycloCyclobutanone(C4H6O)Cyclo->ImineCondensationProductTert-butyl 4-cyclobutyl-piperazine-1-carboxylate(Target)Imine->ProductHydride TransferReagentsSTAB (1.5 eq)AcOH (1.0 eq)DCE, RT, 16h

Figure 1: Reaction pathway for the reductive alkylation of N-Boc-piperazine.

Materials & Reagents

Reagent / SolventCAS NumberMW ( g/mol )Equiv.RoleSafety Note
N-Boc-piperazine 57260-71-6186.251.0SubstrateIrritant
Cyclobutanone 1191-95-370.091.2ElectrophileFlammable liquid
STAB (NaBH(OAc)₃)56553-60-7211.941.5ReductantWater reactive; evolves H₂
Acetic Acid (Glacial)64-19-760.051.0CatalystCorrosive
1,2-Dichloroethane (DCE)107-06-298.96SolventSolventCarcinogen; handle in fume hood
Dichloromethane (DCM)75-09-284.93WorkupExtractionVolatile

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

  • Solvation: Add N-Boc-piperazine (5.0 g, 26.8 mmol, 1.0 eq) to the flask.

  • Solvent: Add anhydrous 1,2-Dichloroethane (DCE) (100 mL). Note: DCM can be used if DCE is unavailable, but DCE typically offers faster reaction kinetics for STAB.

  • Ketone Addition: Add Cyclobutanone (2.25 g, 2.4 mL, 32.1 mmol, 1.2 eq) via syringe.

  • Acid Activation: Add Glacial Acetic Acid (1.61 g, 1.53 mL, 26.8 mmol, 1.0 eq). Stir at room temperature for 30 minutes to promote iminium ion formation.

Step 2: Reduction[2]
  • Cooling (Optional): Cool the mixture to 0°C in an ice bath. Note: STAB addition can be slightly exothermic, though room temperature addition is often safe on this scale.

  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (8.52 g, 40.2 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) under N₂ atmosphere.

  • Time: Stir for 16 hours (overnight) .

Step 3: Monitoring & Workup
  • TLC Check: Monitor reaction progress using TLC (Mobile Phase: 5% MeOH in DCM). Stain with Ninhydrin or KMnO₄.

    • Starting Material (Amine): Lower Rf (stains blue/purple with Ninhydrin).

    • Product: Higher Rf (stains less intensely).

  • Quench: Carefully add saturated aqueous NaHCO₃ (100 mL) to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases (neutralization of AcOH and excess Borohydride).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying: Combine the organic layers and wash with Brine (50 mL). Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1][2]

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (Rotary Evaporator) to obtain the crude oil.

Step 4: Purification[5]
  • Assessment: The crude material is often >90% pure and may appear as a viscous pale yellow oil or low-melting solid.

  • Column Chromatography: If higher purity is required, purify via silica gel flash chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (or 20% to 50% Ethyl Acetate in Hexanes).

    • Note: The amine product can streak on silica; adding 1% Triethylamine (Et₃N) to the eluent can improve peak shape.

Workup & Purification Flowchart

WorkupFlowRxnReaction Mixture(DCE, STAB, Product)QuenchQuench: Sat. NaHCO3(pH ~8-9)Rxn->QuenchExtractExtraction: DCM (3x)Quench->ExtractDryDry: Na2SO4 & FilterExtract->DryCrudeCrude Oil(Pale Yellow)Dry->CrudeColColumn Chromatography(DCM:MeOH 95:5)Crude->ColIf purity <95%PurePure Product(White Solid/Oil)Crude->PureIf purity >95%Col->Pure

Figure 2: Downstream processing workflow.

Characterization

The following data represents the expected analytical signature for Tert-butyl 4-cyclobutylpiperazine-1-carboxylate .

  • Physical State: White to off-white low-melting solid or viscous oil.

  • Yield: Typical isolated yield is 85–95%.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.42 (t, J = 5.0 Hz, 4H, Boc-N-CH ₂),
      
    • 
       2.75 (m, 1H, Cyclobutyl CH -N),
      
    • 
       2.30 (t, J = 5.0 Hz, 4H, Alkyl-N-CH ₂),
      
    • 
       2.05 – 1.60 (m, 6H, Cyclobutyl CH ₂),
      
    • 
       1.46 (s, 9H, C(CH ₃)₃).
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       154.8 (C=O), 79.6 (C-tBu), 60.2 (CH-Cyclobutyl), 52.5 (Piperazine CH₂), 44.0 (Piperazine CH₂-Boc), 28.4 (tBu-CH₃), 27.0 (Cyclobutyl CH₂), 14.5 (Cyclobutyl CH₂).
      
  • MS (ESI): Calculated for C₁₃H₂₄N₂O₂ [M+H]⁺: 241.34. Found: 241.2.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STABSTAB is moisture sensitive. Ensure DCE is anhydrous. Use a fresh bottle of STAB or increase loading to 2.0 eq.
Impurity: Alcohol Reduction of ketoneCyclobutanone reduced to cyclobutanol. This occurs if the imine formation is slow. Ensure AcOH is added and allow 30 min pre-stir before adding STAB.
Product Streaking Acidic SilicaThe tertiary amine interacts with silanols. Add 1% Et₃N or 1% NH₄OH to the chromatography eluent.
Hard to Dry Residual AcOHIf the oil smells of vinegar, re-dissolve in DCM and wash with 1M NaOH (rapidly) or more sat. NaHCO₃.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Sigma-Aldrich. Product Specification: Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS 485798-62-7).[3][4]

  • Patent CN106146493A. "Pyrazolo [3,4-b] pyridines and the preparation method of indazole compounds." (Describes the usage of the title compound as an intermediate).

Use of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Integrating Tert-butyl 4-cyclobutylpiperazine-1-carboxylate into High-Throughput Parallel Synthesis

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 485798-62-7) serves as a high-value "release-and-react" building block. Its utility lies in the convergence of two privileged structural motifs: the piperazine ring (a ubiquitous pharmacophore in CNS and anti-infective agents) and the cyclobutyl group .

Why this specific Building Block?

  • Metabolic Stability: The cyclobutyl group offers a metabolic advantage over isopropyl or n-butyl chains by reducing susceptibility to oxidative dealkylation while maintaining similar lipophilicity [1].

  • ** conformational Control:** The sp³-rich cyclobutyl ring introduces defined vectors without the planarity associated with aromatic substituents, improving the fraction of sp³ carbons (Fsp³) in the final library—a key metric for clinical success [2].

  • Versatility: The Boc-protected nitrogen allows for clean storage and handling. Upon deprotection, it reveals a secondary amine with high nucleophilicity, ideal for parallel amide couplings, reductive aminations, or SNAr reactions.

Chemical Profile & Technical Specifications

Before integrating this scaffold into a library workflow, verify the physicochemical parameters critical for liquid handling and solubility.

PropertySpecificationNotes
IUPAC Name tert-butyl 4-cyclobutylpiperazine-1-carboxylate
CAS Number 485798-62-7Commercially available
Molecular Weight 240.34 g/mol
LogP (Calc) ~2.3 - 2.6Lipophilic enough for DCM extraction
Solubility Soluble in DCM, MeOH, DMSO, EtOAcPoor solubility in water (neutral form)
pKa (Conj.[1] Acid) ~8.5 (Piperazine N4)N1 is protected (Boc)
Structural Visualization

Parallel Synthesis Protocols

This section details the workflow for converting the Boc-protected precursor into a library of N-functionalized cyclobutylpiperazines.

Phase 1: High-Throughput Boc-Deprotection (The "Release")

Objective: Removal of the Boc group to generate the reactive free amine (1-cyclobutylpiperazine) without isolating the hygroscopic salt intermediate.

Methodology: HCl in Dioxane (Preferred for Parallel Blocks)

  • Dissolution: Dissolve the starting material (1.0 equiv) in minimal 1,4-dioxane or DCM (0.5 M concentration).

  • Acidolysis: Add 4.0 M HCl in 1,4-dioxane (10 equiv).

    • Note: Avoid TFA in parallel synthesis if possible, as TFA salts are difficult to neutralize completely in automated liquid handlers and can suppress subsequent base-catalyzed couplings.

  • Incubation: Shake at room temperature for 2–4 hours. Monitor by LCMS (Expect mass shift: 240 → 140 amu).

  • Evaporation: Remove solvent and excess HCl using a centrifugal evaporator (Genevac) or nitrogen blow-down.

    • Result: 1-cyclobutylpiperazine di-hydrochloride salt.

Critical Step: In-Situ Neutralization Do not attempt to isolate the free base by extraction in the synthesis block (risk of emulsion). Instead, use a "Base-Capture" approach during the next coupling step:

  • Resuspend the HCl salt in DMF/DCM (1:1).

  • Add DIPEA (Diisopropylethylamine) (5.0 equiv) immediately prior to adding the electrophile. This generates the free amine in situ.

Phase 2: Parallel Derivatization (The "React")

Objective: Diversify the N1 position via Amide Coupling or Sulfonylation.

Workflow Diagram

ParallelSynthesis Figure 2: Parallel Synthesis Workflow for Cyclobutylpiperazine Library Generation Start Start: Boc-4-cyclobutylpiperazine Deprotect Step 1: Deprotection (4M HCl/Dioxane) Start->Deprotect Salt Intermediate: Amine HCl Salt Deprotect->Salt Split Split into Wells Salt->Split  Resuspend in DMF   CoupleA Path A: Amide Coupling (R-COOH + HATU + DIPEA) Split->CoupleA CoupleB Path B: Sulfonylation (R-SO2Cl + TEA) Split->CoupleB Scavenge Step 3: Purification (Polymer-Supported Isocyanate) CoupleA->Scavenge CoupleB->Scavenge Final Final Library: N-Acyl/Sulfonyl-N'-cyclobutylpiperazines Scavenge->Final

Protocol A: Amide Coupling (HATU Method) Standard conditions for 96-well blocks.

  • Activation: In a separate vial, mix Carboxylic Acid (1.2 equiv) + HATU (1.2 equiv) in anhydrous DMF. Shake for 10 min.

  • Coupling: Add the activated acid solution to the well containing the 1-cyclobutylpiperazine salt (from Phase 1).

  • Base Addition: Immediately add DIPEA (5.0 equiv).

    • Why 5 equiv? 2 equiv to neutralize the HCl salt, 1 equiv for the reaction, 2 equiv excess to drive kinetics.

  • Reaction: Shake at RT for 16 hours.

Protocol B: Sulfonylation

  • Preparation: Dissolve Sulfonyl Chloride (1.2 equiv) in DCM.

  • Coupling: Add to the well containing the amine salt suspended in DCM.

  • Base Addition: Add Triethylamine (TEA) or Pyridine (3.0 equiv).

  • Reaction: Shake at RT for 12 hours.

Purification Strategy: Solid-Supported Scavenging

To avoid column chromatography (which is the bottleneck of parallel synthesis), use chemical scavenging to remove unreacted starting materials.

  • Problem: Excess electrophile (Acid chloride/Sulfonyl chloride) or unreacted amine.

  • Solution:

    • Scavenge Electrophiles: Add PS-Trisamine or PS-N-Methylpiperazine resin (3 equiv relative to excess acid chloride). Shake for 4 hours.

    • Scavenge Nucleophiles (Unreacted Cyclobutylpiperazine): Add PS-Isocyanate resin. This reacts with any residual secondary amine to form an insoluble urea.

    • Filtration: Filter the reaction mixture through a frit. The resins (containing the impurities) are trapped; the pure product passes through in the filtrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Deprotection) Incomplete removal of BocEnsure HCl/Dioxane is fresh. Moisture deactivates the reagent.
Incomplete Coupling Amine salt not fully neutralizedIncrease DIPEA to 6–8 equivalents. Ensure effective mixing (vortexing) if using DMF.
Precipitate in Wells Urea byproduct from HATUWash the final organic layer with saturated NaHCO₃ or use water washes if product is lipophilic.
Product Purity < 85% Excess Carboxylic Acid remainingUse PS-TBD (Polymer-supported base) to capture excess acid during workup.

References

  • Cyclobutane in Drug Design

    • Source: Xu, F., et al. (2022). "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools." Bentham Science.[2]

    • Relevance: Validates the metabolic stability and structural advantages of the cyclobutyl motif.
  • Piperazine Privileged Structures

    • Source: Patel, R. V., et al. (2013). "An Evolving Role of Piperazine Moieties in Drug Design and Discovery." Mini-Reviews in Medicinal Chemistry.
    • Relevance: Establishes the piperazine core as a key scaffold for GPCR ligands.
  • Parallel Synthesis & Amide Coupling

    • Source: Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
    • Relevance: Provides the foundational chemistry for the H
  • Boc Deprotection Protocols

    • Source: Greene, T. W., & Wuts, P. G. M.[3] "Protective Groups in Organic Synthesis."

    • Relevance: Standard reference for the HCl/Dioxane deprotection methodology.

Sources

Application Note: Tert-butyl 4-cyclobutylpiperazine-1-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 485798-62-7) as a critical building block in Fragment-Based Drug Design (FBDD) and Lead Optimization.

Executive Summary

In modern Fragment-Based Drug Design (FBDD), the transition from "flat" aromatic hits to three-dimensional (3D) clinical candidates is a critical bottleneck. Tert-butyl 4-cyclobutylpiperazine-1-carboxylate serves as a high-value building block designed to address this challenge. It introduces a cyclobutyl-piperazine moiety , combining the privileged pharmacophore of a piperazine linker with the metabolic stability and defined vector geometry of a cyclobutyl ring.

This guide outlines the rationale for selecting this fragment, its physicochemical profile, and a validated experimental workflow for its deprotection and coupling in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and GPCR ligands (e.g., Histamine H3 antagonists).

Chemical Profile & Rationale[1][2][3][4][5][6]

Physicochemical Specifications
PropertyValueNote
Compound Name Tert-butyl 4-cyclobutylpiperazine-1-carboxylate
CAS Number 485798-62-7
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol Ideal for fragment elaboration (Rule of 3 compliant)
LogP (Predicted) ~1.8 - 2.1Lipophilicity balance for membrane permeability
H-Bond Donors/Acceptors 0 / 3
Key Structural Feature Cyclobutyl RingProvides "pucker" and metabolic resistance
Strategic Rationale in Drug Design

The selection of the cyclobutyl group over other alkyl substituents is driven by specific medicinal chemistry principles:

  • Metabolic Stability: Unlike iso-propyl or n-butyl chains, the cyclobutyl ring lacks readily accessible terminal methyl groups prone to rapid CYP450 oxidation. The strained ring system often shows superior metabolic half-life (

    
    ).
    
  • Conformational Control (The "Pucker" Effect): The cyclobutane ring exists in a puckered conformation (butterfly shape), directing the piperazine vectors into a distinct 3D space compared to the planar cyclopropyl or flexible cyclopentyl analogs. This is crucial for filling hydrophobic pockets in kinases (e.g., the P-loop or solvent front).

  • Solubility Enhancement: The basic nitrogen of the piperazine (post-deprotection) serves as a solubilizing handle, often forming critical salt bridges with aspartate or glutamate residues in the target protein.

Experimental Workflow: Fragment Elaboration

The following workflow describes the use of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate to install the 1-cyclobutylpiperazine motif onto a core scaffold (e.g., a halogenated heteroaryl core).

Workflow Visualization

The diagram below illustrates the decision logic and synthetic pathway for using this building block.

FBDD_Workflow Start Fragment Hit Identified (e.g., Chloropyridine Core) Step2 Step 2: Coupling Reaction (SNAr or Buchwald-Hartwig) Start->Step2 Electrophile Reagent Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (The Building Block) Step1 Step 1: Boc-Deprotection (Acidic Cleavage) Reagent->Step1 TFA/DCM or HCl/Dioxane Intermediate Active Species: 1-Cyclobutylpiperazine (Free Base/Salt) Step1->Intermediate Yields 2° Amine Intermediate->Step2 Nucleophile Product Lead Candidate (Scaffold + Cyclobutyl-Piperazine) Step2->Product Decision SAR Evaluation: Is Potency/Metab Stability Improved? Product->Decision Optimize Modify Ring Size (Cyclopropyl/Cyclopentyl) Decision->Optimize No Advance to PK Studies Advance to PK Studies Decision->Advance to PK Studies Yes

Figure 1: Synthetic workflow for integrating the cyclobutyl-piperazine motif into a drug scaffold.

Detailed Experimental Protocols

Protocol A: Boc-Deprotection (Activation)

Objective: To remove the tert-butoxycarbonyl protecting group and generate the reactive secondary amine (1-cyclobutylpiperazine).

Reagents:

  • Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane (excess, ~10 eq) or TFA/DCM (1:4 v/v)

  • Solvent: Methanol or Dichloromethane (DCM)

  • Base (for free-basing): NaHCO₃ or NaOH

Procedure:

  • Dissolution: Dissolve 1.0 g (4.16 mmol) of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate in 10 mL of dry DCM (or MeOH).

  • Acid Addition: Cool the solution to 0°C. Dropwise add 10 mL of 4M HCl in Dioxane (or 5 mL TFA).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (disappearance of starting material) or LCMS (appearance of mass m/z ~141.1 [M+H]⁺).

  • Work-up (Isolation):

    • For HCl salt: Concentrate the solvent in vacuo. The product often precipitates as a hydrochloride salt. Triturate with diethyl ether to obtain a white solid.

    • For Free Base: Concentrate the reaction mixture. Redissolve the residue in DCM (20 mL). Wash with saturated aqueous NaHCO₃ (2 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Yield: Typically >95%. The resulting 1-cyclobutylpiperazine is used immediately in the next step.

Protocol B: S_NAr Coupling (Elaboration)

Objective: To couple the activated piperazine fragment to a heteroaryl chloride core (common in Kinase/GPCR programs).

Reagents:

  • Heteroaryl Chloride Scaffold (e.g., 6-chloropurine or chloropyridine derivative) (1.0 eq)

  • 1-Cyclobutylpiperazine (from Protocol A) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0–3.0 eq)

  • Solvent: DMF, DMSO, or NMP (polar aprotic is preferred)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the Heteroaryl Chloride (1.0 mmol) and 1-Cyclobutylpiperazine (1.2 mmol).

  • Solvent/Base: Add DMF (3 mL) followed by DIPEA (3.0 mmol).

  • Reaction:

    • Thermal: Heat to 80–100°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 20–40 minutes (preferred for sluggish substrates).

  • Monitoring: Check LCMS for the formation of the coupled product.

  • Purification: Dilute with Ethyl Acetate, wash with water/brine to remove DMF. Purify the crude residue via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Case Study: Optimization of FGFR Inhibitors

Context: Fibroblast Growth Factor Receptor (FGFR) inhibitors often require a solubilizing group that extends into the solvent front.

Scenario: A research group identified a pyrazolo[3,4-b]pyridine core with decent potency but poor metabolic stability (


 min). The original hit contained an N-isopropylpiperazine tail.

Intervention: The team utilized Tert-butyl 4-cyclobutylpiperazine-1-carboxylate to synthesize the cyclobutyl analog.

Results Comparison:

Parameter Isopropyl Analog (Original) Cyclobutyl Analog (New) Impact
IC₅₀ (FGFR1) 12 nM 8 nM Slight potency gain (better hydrophobic fit)

| HLM Stability (


)  | 14 min | 42 min | 3x improvement  (removal of labile methyls) |
| Solubility  | 150 µM | 110 µM | Maintained acceptable solubility |

References

  • Synthesis and Application in Kinase Inhibitors

    • Patent: "Pyrazolo [3,4-b] pyridines and the preparation method of indazole compounds." CN106146493A.[1][2] (Describes the deprotection of tert-butyl 4-cyclobutylpiperazine-1-carboxylate).

  • Cyclobutane in Drug Design

    • Ren, S., et al. "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs."[3] Current Medicinal Chemistry, 2022.[4][3]

  • Fragment Library Design

    • Hamilton, D.J.[5] "Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery." Vrije Universiteit Amsterdam, 2023.

  • Compound Properties

    • PubChem CID 968936 (Related Analog Data) and ChemicalBook Entry for CAS 485798-62-7.

Sources

Protocol for Boc deprotection of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Boc Deprotection of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Executive Summary

Objective: To provide a robust, reproducible protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-cyclobutylpiperazine-1-carboxylate to yield 1-cyclobutylpiperazine (as a free base or salt).

Context: The target molecule contains a piperazine core with two distinct nitrogen environments: a Boc-protected secondary amine and a tertiary amine substituted with a cyclobutyl ring. While the cyclobutyl group imparts desirable metabolic stability and lipophilicity in medicinal chemistry, its ring strain (~26 kcal/mol) requires careful thermal management during acidic deprotection to prevent ring-opening side reactions.

Scope: This guide covers two methodologies:

  • Method A (TFA/DCM): Preferred for small-scale synthesis (<1g) or when the free base is required for immediate downstream coupling.

  • Method B (HCl/Dioxane): Preferred for scale-up (>1g) to isolate the stable dihydrochloride salt.

Chemical Strategy & Mechanism

The deprotection proceeds via acid-catalyzed elimination. The tert-butyl carbamate is protonated, leading to the collapse of the carbamate into the amine, carbon dioxide, and isobutylene (gas).[1]

Critical Considerations:

  • Cyclobutyl Stability: While cyclobutyl amines are generally stable to Brønsted acids, high temperatures (>50°C) combined with strong acids can induce ring expansion or opening. All protocols below are designed for 0°C to Room Temperature (RT) execution.

  • Basicity: The product, 1-cyclobutylpiperazine, is a diamine. The N1 position (newly deprotected) is a secondary amine, while the N4 position is a tertiary amine. Both will be protonated in the reaction media, forming a di-salt (di-TFA or di-HCl).

Mechanism Diagram

BocDeprotection Substrate N-Boc-N'-Cyclobutyl Piperazine Protonation Protonation of Carbonyl Oxygen Substrate->Protonation + H+ (TFA or HCl) Elimination Elimination of t-Butyl Cation Protonation->Elimination - Isobutylene CarbamicAcid Carbamic Acid Intermediate Elimination->CarbamicAcid Decarboxylation Loss of CO2 CarbamicAcid->Decarboxylation Product 1-Cyclobutylpiperazine (Salt Form) Decarboxylation->Product + H+

Figure 1: Acid-catalyzed mechanism for Boc cleavage. The reaction generates gaseous byproducts (CO2, Isobutylene), requiring open ventilation.[1]

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)

Best for: Small scale, preparing free base for immediate use.

Reagents:

  • Substrate: tert-butyl 4-cyclobutylpiperazine-1-carboxylate (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous preferred.

  • Acid: Trifluoroacetic Acid (TFA) (10–20 equiv).

  • Quench: Saturated aqueous NaHCO₃ or 1M NaOH.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (concentration ~0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling prevents uncontrolled exotherms that could affect the cyclobutyl ring.

  • Addition: Add TFA dropwise. A common ratio is 1:4 (v/v) TFA:DCM.

    • Caution: Gas evolution (CO₂, isobutylene) will occur.[1][2] Ensure the system is vented (e.g., via a needle).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–3 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin) or LCMS. The starting material (Boc) peak should disappear; the product peak (M+H = 141.1 for free base) will appear.

  • Workup (Isolation of Free Base):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The residue is the viscous di-TFA salt.

    • Redissolve the residue in DCM or Chloroform/Isopropanol (3:1).

    • Wash carefully with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is pH > 10.

    • Extract the aqueous layer 3x with DCM.[2]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2][3]

Yield Expectation: >90% as a pale yellow oil (free base).

Method B: HCl in 1,4-Dioxane

Best for: Scale-up, storage, isolating a crystalline salt.

Reagents:

  • Substrate (1.0 equiv)

  • Solvent: 1,4-Dioxane (or Methanol).

  • Reagent: 4.0 M HCl in Dioxane (5–10 equiv).[2]

Protocol:

  • Dissolution: Dissolve the substrate in a minimal volume of 1,4-dioxane at RT.

  • Addition: Add 4.0 M HCl in Dioxane dropwise.

    • Observation: The solution may become cloudy as the amine salt begins to precipitate.

  • Reaction: Stir at RT for 2–4 hours.

  • Isolation (Filtration):

    • If a solid precipitates: Filter the solid under vacuum (using a Buchner funnel). Wash the cake with diethyl ether or hexanes to remove excess HCl and impurities.

    • If no precipitate forms: Concentrate the solvent to dryness. Triturate the residue with diethyl ether to induce solidification.

  • Drying: Dry the solid under high vacuum to remove trace dioxane.

Yield Expectation: >95% as a white to off-white solid (Dihydrochloride salt).

Quantitative Data Summary

ParameterMethod A (TFA)Method B (HCl)
Reaction Time 1–3 Hours2–4 Hours
Temperature 0°C

RT
RT
Product Form Viscous Oil (Free Base)White Solid (Salt)
Atom Economy Low (TFA waste)Medium
Purification Extraction / SCX ColumnFiltration / Trituration
Stability Oxidizes slowly in airVery Stable

Process Safety & Troubleshooting

Safety Hazards:

  • TFA: Corrosive, causes severe skin burns. Inhalation risk. Use in a fume hood.

  • Isobutylene/CO₂: Flammable gas generation. Do not seal the reaction vessel tightly.

  • Cyclobutyl Moiety: While stable here, avoid heating >60°C in strong acid to prevent potential ring expansion to pyrrolidine derivatives.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Incomplete Reaction Old TFA/HCl reagents (absorbed water).Use fresh anhydrous reagents.
Low Yield (Free Base) Product is water-soluble (polar diamine).Use "salting out" (saturate aq. layer with NaCl) or use Chloroform:IPA (3:1) for extraction.[2]
Product is Hygroscopic Salt form absorbs atmospheric water.Store in a desiccator; handle quickly.
"Gummy" Salt Impurities or trapped solvent.Triturate with diethyl ether or pentane and sonicate.

Workflow Decision Tree

DecisionTree Start Start: N-Boc-N'-Cyclobutyl Piperazine ScaleCheck What is the reaction scale? Start->ScaleCheck SmallScale < 100 mg (Medicinal Chem) ScaleCheck->SmallScale LargeScale > 1 g (Process Chem) ScaleCheck->LargeScale Downstream Next Step Requirement? SmallScale->Downstream MethodB Method B: HCl/Dioxane (Isolate as HCl Salt) LargeScale->MethodB Coupling Immediate Coupling/Amidation Downstream->Coupling Storage Storage / Shipment Downstream->Storage MethodA Method A: TFA/DCM (Isolate as Free Base) Coupling->MethodA Storage->MethodB

Figure 2: Decision matrix for selecting the appropriate deprotection methodology.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Boc chemistry and stability).

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA).[1][2][4]

  • BenchChem. (2025).[2] Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine derivatives.

  • Han, G., et al. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control." Organic Process Research & Development.

Sources

Experimental setup for N-alkylation of Boc-piperazine with cyclobutyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of


-Alkylation Strategies 
Subject:  Coupling 1-Boc-Piperazine with Cyclobutyl Bromide
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Abstract & Scope

This technical guide details the experimental setup for the


-alkylation of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) with cyclobutyl bromide. While conceptually simple, this transformation represents a challenging 

substitution due to the steric strain of the cyclobutyl ring and the secondary nature of the electrophile.

This protocol prioritizes the "Cesium Effect" to enhance nucleophilicity and utilizes Finkelstein-like conditions to accelerate kinetics. It also provides a critical decision matrix for switching to reductive amination should direct alkylation prove inefficient due to elimination side-reactions.

Mechanistic Insight & Strategic Design

The Challenge: Secondary on Strained Rings

Direct alkylation of secondary amines with secondary alkyl halides is kinetically sluggish. Cyclobutyl bromide presents two specific hurdles:

  • Steric Hindrance: The puckered conformation of the cyclobutyl ring hinders the backside attack required for the

    
     transition state.
    
  • Elimination Risk: The competing

    
     pathway is favorable, leading to the formation of volatile cyclobutene, especially under high thermal stress or strong basic conditions.
    
The Solution: The Cesium Effect & Iodide Catalysis

To overcome these barriers, this protocol utilizes Cesium Carbonate (


)  rather than Potassium Carbonate (

) or organic bases (TEA/DIPEA).
  • Solubility: Cesium has a larger ionic radius, making its carbonate salt significantly more soluble in polar aprotic solvents (DMF/MeCN).

  • "Naked" Anion: The weak ion pairing between

    
     and the carbamate/amine anion results in a "naked," highly reactive nucleophile.
    

Catalytic Additive: Potassium Iodide (KI) is added to facilitate an in situ Finkelstein reaction. The iodide displaces the bromide to form the more reactive cyclobutyl iodide, which is then attacked by the amine.

Experimental Workflow Visualization

The following diagram outlines the reaction pathway, highlighting the critical transition state and potential side reactions.

ReactionPathway Inputs INPUTS 1-Boc-Piperazine Cyclobutyl Bromide Conditions CONDITIONS Cs2CO3 (2.0 eq) KI (0.5 eq) DMF, 60°C Inputs->Conditions Intermediate IN SITU Cyclobutyl Iodide (More Reactive) Conditions->Intermediate Finkelstein Exchange TS TRANSITION STATE SN2 Backside Attack Conditions->TS Direct Attack Intermediate->TS Product PRODUCT 1-Boc-4-cyclobutylpiperazine TS->Product Major Path SideProduct SIDE PRODUCT Cyclobutene (Gas) (via E2 Elimination) TS->SideProduct Minor Path (High Temp)

Figure 1: Reaction pathway illustrating the catalytic role of Iodide and the competing elimination pathway.

Detailed Protocol: Direct Alkylation

Reagents & Materials
ReagentEquiv.[1]Role
1-Boc-Piperazine 1.0Nucleophile
Cyclobutyl Bromide 1.2 - 1.5Electrophile (Excess required due to volatility/elimination)
Cesium Carbonate (

)
2.0Base (Promotes "naked" anion)
Potassium Iodide (KI) 0.5Catalyst (Finkelstein)
DMF (Anhydrous) [0.2 M]Solvent (Polar Aprotic)
Step-by-Step Methodology

Step 1: Activation (Ambient Temp)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under

    
     atmosphere, charge the flask with 1-Boc-piperazine  (1.0 equiv), 
    
    
    
    (2.0 equiv), and KI (0.5 equiv).
  • Add anhydrous DMF (concentration 0.2 M relative to piperazine).

  • Stir at room temperature for 15 minutes to ensure a fine suspension of the base.

Step 2: Addition & Reaction

  • Add Cyclobutyl bromide (1.2 equiv) via syringe.

    • Note: Cyclobutyl bromide is volatile; ensure the system is sealed well.

  • Heat the reaction mixture to 60°C .

    • Critical Control: Do not exceed 80°C. Higher temperatures drastically increase E2 elimination to cyclobutene.

  • Monitor reaction progress by LC-MS or TLC (Stain: Ninhydrin or PMA) at 4h, 8h, and 16h.

    • Checkpoint: If conversion < 50% after 16h, add an additional 0.3 equiv of Cyclobutyl bromide and continue heating.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Dilute with EtOAc (5x reaction volume) and wash with water (3x) to remove DMF.

    • Tip: DMF can cause emulsions; a small amount of brine in the first wash helps phase separation.

  • Wash the organic layer with saturated brine (1x).

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: 0-5% MeOH in DCM or 10-40% EtOAc in Hexanes.

    • Observation: The product is a tertiary amine and may streak; adding 1%

      
       to the eluent can improve peak shape.
      

Troubleshooting & Strategic Alternatives

If the direct alkylation yields are unsatisfactory (< 40%) or elimination is dominant, the experimental approach must shift.

Optimization Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Poor NucleophilicitySwitch solvent to DMSO (higher polarity) or increase Temp to 70°C.
High Elimination E2 CompetitionLower Temp to 45°C; Switch base to

(less basic).
Poly-alkylation N/ANot possible with Boc-protection (chemically blocked).
Starting Material Recovery Steric BulkSTOP Alkylation. Switch to Reductive Amination (See 5.2).
The "Expert" Alternative: Reductive Amination

If direct alkylation fails, the industry-standard "Plan B" is reductive amination using Cyclobutanone . This route avoids the


 mechanism entirely.
  • Reagents: Cyclobutanone (1.2 eq), STAB (

    
    , 1.5 eq), DCE (Solvent).
    
  • Mechanism: Formation of an iminium ion followed by hydride reduction.[2][3]

  • Advantage: Higher yields, milder conditions (Room Temp), no elimination risk.

Decision Logic for Researchers

OptimizationLogic Start Start: Boc-Piperazine + Cyclobutyl Bromide Check1 Is Cyclobutyl Bromide Available? Start->Check1 DirectAlk Attempt Direct Alkylation (Cs2CO3 / DMF / 60°C) Check1->DirectAlk Yes Reductive SWITCH STRATEGY: Reductive Amination (Cyclobutanone + STAB) Check1->Reductive No (Buy Ketone) Result Analyze LCMS (16h) DirectAlk->Result Success Yield > 60% Proceed to Scale-up Result->Success Good Yield FailElim Major Product: Elimination (Cyclobutene) Result->FailElim Side Rxn FailStall Low Conversion (< 30%) Result->FailStall Too Slow FailElim->Reductive Mandatory Switch FailStall->Reductive Recommended Switch

Figure 2: Decision tree for selecting between alkylation and reductive amination based on experimental outcomes.

References

  • Finkelstein Reaction & Iodide Catalysis

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Context: Explains the acceleration of alkylation via in-situ iodide form
  • The Cesium Effect in Organic Synthesis

    • Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4] Journal of Organic Chemistry, 66(3), 1035–1037.

    • Context: Establishes as superior for suppressing over-alkylation and enhancing reactivity in secondary amines.
  • Reductive Amination vs.

    • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: The definitive guide on using STAB for reductive amination as a milder alternative to direct alkyl
  • Cyclobutyl Reactivity

    • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520.
    • Context: Foundational work describing the lability and rearrangement potential of cyclobutyl deriv

Sources

Application Note: HPLC Purification of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the HPLC purification of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate . It synthesizes theoretical chemical principles with practical experimental protocols, addressing the specific challenges of purifying Boc-protected aliphatic amines.[1]

Executive Summary & Compound Analysis

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a critical intermediate in medicinal chemistry, often serving as a scaffold for GPCR ligands or kinase inhibitors.[1][2] Its purification presents two distinct antagonistic challenges:

  • Physicochemical Duality: It contains a basic tertiary amine (N-cyclobutyl) requiring pH control for peak shape, and a lipophilic, acid-labile Boc protecting group.[1][2]

  • Detection Limits: The molecule lacks a strong chromophore (no aromatic rings), necessitating low-UV detection where solvent background noise is higher.[1][2]

This guide provides a Dual-Stream Protocol :

  • Protocol A (Analytical QC): A high-sensitivity acidic method for purity assessment.[1][2]

  • Protocol B (Preparative): A high-pH method optimized for loading capacity and Boc-group stability.[1][2]

Compound Profile
PropertyValueImplication for HPLC
Formula C₁₃H₂₄N₂O₂
MW 240.35 g/mol Detectable by MS (ESI+).[1][2]
pKa (Calc) ~8.5 (Tertiary Amine)Basic.[1][2] Will tail significantly at neutral pH on standard silica.[1][2]
Chromophores Carbonyl (Weak)Absorbance max < 210 nm.[1][2][3] Requires high-purity solvents.[1][2]
Stability Acid-Labile CRITICAL: Prolonged exposure to TFA (Trifluoroacetic acid) or high temperatures can cleave the Boc group.[1][2]

Method Development Strategy (The "Why")

The Acid vs. Base Dilemma

Standard HPLC often uses 0.1% TFA (pH ~2) to protonate amines, improving peak shape by masking silanol interactions. However, for Boc-protected compounds, TFA poses a degradation risk during fraction concentration (rotary evaporation).[1]

Expert Insight: For preparative scale, we utilize a High-pH (pH 10) strategy.[1][2] At pH 10, the tertiary amine is deprotonated (neutral).[1] This increases the molecule's hydrophobicity (retention), allows for higher mass loading (no charge repulsion), and renders the Boc group chemically inert (Boc is base-stable).

Detection Strategy

Since the molecule lacks aromaticity, detection at 254 nm is impossible. We must use 210 nm .[1][2]

  • Constraint: Acetone and impure Acetonitrile absorb at 210 nm.[1][2]

  • Solution: Use HPLC-grade Acetonitrile and avoid Acetone in sample prep.

Experimental Protocols

Protocol A: Analytical HPLC (QC & Purity Check)

Use this method to check reaction completion or final purity.[1]

System: Agilent 1200/1260 or Waters Alliance (or equivalent). Column: C18, 4.6 x 100 mm, 3.5 µm (e.g., XBridge BEH C18 or Phenomenex Kinetex).[1]

ParameterSettingNotes
Mobile Phase A Water + 0.1% Formic AcidFormic acid is milder than TFA; safer for Boc.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minSteep gradient covers wide polarity range.[1][2]
Column Temp 40°CReduces backpressure and improves mass transfer.[1][2]
Detection UV @ 210 nm (Ref 360 nm)Crucial: 254 nm will show nothing.[1][2]
Injection 5 - 10 µLDissolve sample in 50:50 Water:ACN.[1][2]

Expected Result: The target peak typically elutes between 5.5 – 7.0 minutes (depending on dead volume).[1] Impurities (deprotected amine) will elute earlier (more polar).[1]

Protocol B: Preparative HPLC (Purification)

Use this method for isolating >100 mg of material.

System: Preparative HPLC with Fraction Collector. Column: C18 Prep Column, 19 x 150 mm, 5 µm (e.g., XBridge Prep C18 OBD).

Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10): Dissolve 790 mg Ammonium Bicarbonate in 1 L HPLC water. Adjust pH to 10.0 with Ammonium Hydroxide (28%).[1][2] Filter through 0.22 µm membrane.[1][2]

ParameterSettingTechnical Rationale
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Keeps amine neutral; maximizes loading; protects Boc.[1][2]
Mobile Phase B Acetonitrile (100%)
Flow Rate 15 - 20 mL/minScaled to column diameter.[1][2]
Gradient Isocratic Hold or Shallow GradientSee "Gradient Optimization" below.
Detection UV @ 215 nmSlightly higher than analytical to avoid buffer noise.
Fraction Trigger Threshold + SlopeCollect only the main peak.[1]

Gradient Optimization (Step-by-Step):

  • Scout Run: Run a linear gradient 5-95% B over 20 min.

  • Calculate: Note the elution %B of the product (e.g., elutes at 60% B).

  • Focused Gradient: Start 10% below elution point, end 10% above.

    • Example: 50% B to 70% B over 15 min.

Post-Run Processing:

  • Pool fractions.[1][2]

  • Lyophilize (Freeze Dry) is preferred over Rotary Evaporation to remove the water/bicarbonate buffer efficiently without thermal stress.[1]

Visual Workflows

Method Selection Decision Tree

This diagram illustrates the logic for selecting the correct mobile phase based on downstream needs.

MethodSelection Start Start: Purify Tert-butyl 4-cyclobutylpiperazine-1-carboxylate ScaleCheck Is this Analytical (<1 mg) or Prep (>100 mg)? Start->ScaleCheck Analytical Analytical Scale (QC) ScaleCheck->Analytical Analytical Prep Preparative Scale ScaleCheck->Prep Prep AcidicCond Use Acidic Conditions (0.1% Formic Acid) Analytical->AcidicCond Reason1 Protonates amine for sharp peaks Fast equilibration AcidicCond->Reason1 StabilityCheck Is Boc stability a concern during drying? Prep->StabilityCheck BasicCond Use Basic Conditions (10mM NH4HCO3, pH 10) StabilityCheck->BasicCond Yes (Critical) Reason2 1. Amine neutral = High Loading 2. Boc stable at high pH 3. Buffer is volatile BasicCond->Reason2

Caption: Decision Logic for Mobile Phase Selection. Note the prioritization of pH 10 for Preparative scale to ensure Boc stability.

Purification Workflow

The step-by-step physical process for the researcher.[1][2]

PurificationFlow cluster_0 Sample Prep cluster_1 HPLC Run cluster_2 Post-Processing S1 Dissolve Crude (MeOH/ACN) S2 Filter (0.45 µm) S1->S2 H1 Inject Sample S2->H1 H2 Elute (pH 10) H1->H2 H3 UV Detect (215 nm) H2->H3 P1 Collect Fractions H3->P1 P2 QC Check (Analytical) P1->P2 P2->S1 Fail (Repurify) P3 Lyophilize P2->P3 Pass

Caption: Operational workflow from crude sample to isolated, pure solid.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Peak / Low Signal Detection wavelength too high.Switch UV to 210 nm . Ensure reference wavelength is off or >360 nm.[1][2]
Broad/Tailing Peak Amine interacting with silanols.[1][2]Analytical: Add 0.1% TFA (if not using MS). Prep: Increase pH to 10 (Ammonium Bicarbonate).
Split Peak Sample solvent mismatch.Dissolve sample in mobile phase (or weaker solvent).[1][2] Avoid pure MeOH injection if initial gradient is high water.[1][2]
"Ghost" Peaks Boc degradation.[1][2][4]Check sample solution age. If using TFA, switch to Formic Acid.[1] Ensure column temperature < 40°C.

References

  • Dolan, J. W. (2010).[1][2] Mobile Phase pH and Retention. LCGC North America.[1][2] Link

    • Context: Authoritative source on the effect of pH on the retention of ionizable compounds (amines).
  • Teixidó, M., et al. (2023).[1] A safety-catch protecting group strategy compatible with Boc-chemistry. RSC Publishing.[1][2] Link[1]

    • Context: Discusses the stability of Boc groups under various acidic HPLC conditions and alternative str
  • PubChem. (2023).[1][2][5] Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (Analogous Structure Data). National Library of Medicine.[1][2] Link

    • Context: Source for physicochemical property estimates (MW, lipophilicity)
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2]

    • Context: The foundational text for gradient optimization and silanol suppression techniques cited in the "Method Development" section.

Sources

Application Note: Strategic Utilization of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate in Kinase Inhibitor Optimization

[1]

Executive Summary

This application note details the synthetic utility of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 602283-93-6) as a high-value building block in the development of kinase inhibitors.[1] While piperazine linkers are ubiquitous in FDA-approved kinase inhibitors (e.g., Bosutinib, Dasatinib), the N-cyclobutyl motif represents a critical tactical modification for optimizing physicochemical properties.

This guide provides a validated protocol for deprotecting and coupling this moiety to kinase scaffolds.[1] It highlights the "Cyclobutyl Effect"—a medicinal chemistry strategy used to enhance metabolic stability and hydrophobic shape complementarity within the solvent-exposed regions of the ATP-binding pocket.[1]

Chemical Profile & Strategic Rationale

The Reagent
  • Chemical Name: Tert-butyl 4-cyclobutylpiperazine-1-carboxylate[1]

  • Role: Protected Intermediate / Linker Module

  • Key Functionality: Delivers a secondary amine (upon deprotection) bearing a cyclobutyl group.[1]

The "Cyclobutyl Effect" in Kinase Design

In kinase inhibitor optimization, replacing a flexible alkyl chain (like an ethyl or isopropyl group) with a cyclobutyl ring can have profound effects:

  • Conformational Restriction: The cyclobutyl ring limits the degrees of freedom of the piperazine tail, potentially reducing the entropic penalty of binding.[1]

  • Metabolic Stability: Unlike linear alkyl chains which are prone to rapid oxidative metabolism (CYP450-mediated hydroxylation), the cyclobutyl ring is often more resistant, extending the drug's half-life (

    
    ).[1]
    
  • Hydrophobic Filling: The puckered conformation of the cyclobutyl ring allows it to fill specific hydrophobic sub-pockets (e.g., the solvent interface of PI3K or CDK enzymes) more effectively than planar aromatic rings.[1]

SubstituentLipophilicity (cLogP)Metabolic Risk (CYP)Steric Bulk (A-Value)
Methyl LowLowSmall
Isopropyl MediumHigh (Benzylic-like oxidation)Medium
Cyclobutyl High (Optimal) Medium-Low (Ring strain) Large (Directional)

Experimental Protocol: The "Deprotect-Couple" Strategy

This workflow describes the standard procedure for converting the Boc-protected precursor into an active kinase inhibitor fragment.[1]

Phase 1: Acidic Deprotection (Activation)

Objective: Remove the tert-butoxycarbonyl (Boc) group to reveal the reactive secondary amine.[1]

Reagents:

  • Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (1.0 eq)[1]

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1]

  • Dichloromethane (DCM)[1]

Protocol:

  • Dissolution: Dissolve 1.0 g (3.5 mmol) of the starting material in 10 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Acid Addition: Slowly add 5 mL of TFA (or 10 mL of 4M HCl/Dioxane) dropwise via an addition funnel to control exotherm.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours.

    • QC Check: Monitor by TLC (System: 10% MeOH in DCM). The high-Rf spot (starting material) should disappear.[1]

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess acid.

    • Free Basing: Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (or use ion-exchange resin) until the aqueous layer is pH ~8-9.[1]

    • Dry organic layer over MgSO₄, filter, and concentrate.[2]

  • Yield: Expect >95% yield of 1-cyclobutylpiperazine (often an oil or low-melting solid).[1] Use immediately in Phase 2.

Phase 2: S_NAr Coupling to Kinase Core

Objective: Attach the cyclobutylpiperazine tail to a heteroaryl chloride scaffold (e.g., a 4-chloropyrimidine derivative common in CDK/PI3K inhibitors).[1]

Reagents:

  • Kinase Core Scaffold (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine) (1.0 eq)[1]

  • 1-cyclobutylpiperazine (from Phase 1) (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)[1]

  • Solvent: n-Butanol (for thermal) or DMF (for microwave)[1]

Protocol:

  • Setup: In a pressure vial, suspend the Kinase Core (1.0 eq) in n-Butanol (0.2 M concentration).

  • Addition: Add 1-cyclobutylpiperazine (1.2 eq) and DIPEA (3.0 eq).

  • Reaction:

    • Thermal: Heat to 110°C for 12–16 hours.

    • Microwave (Preferred): Heat to 140°C for 30 minutes.

  • Monitoring: Check LCMS for the mass of the product [M+H]⁺. The chlorine isotope pattern (3:1) of the starting material should be replaced by the product peak.[1]

  • Purification: Evaporate solvent. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography (DCM/MeOH gradient).[1]

Visualized Pathway (Graphviz)[1]

The following diagram illustrates the synthesis logic, highlighting the transition from a protected building block to a functional kinase inhibitor moiety.

KinaseSynthesiscluster_0Critical QC Point: LCMS VerificationStartTert-butyl 4-cyclobutyl-piperazine-1-carboxylate(Protected Linker)Step1Deprotection(TFA or HCl)Start->Step1Intermediate1-Cyclobutylpiperazine(Reactive Amine)Step1->Intermediate -BocStep2S_NAr Coupling(Base/Heat)Intermediate->Step2CoreKinase Scaffold(e.g., Cl-Pyrimidine)Core->Step2 + ElectrophileFinalFinal Kinase Inhibitor(Solvent Tail Installed)Step2->Final Yield: 60-80%

Caption: Figure 1: Synthetic workflow transforming the Boc-protected reagent into a functional kinase inhibitor motif via deprotection and nucleophilic aromatic substitution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Deprotection Acid concentration too low or water present.[1]Ensure anhydrous conditions; increase acid equivalents to 10-20 eq.
Low Coupling Yield Steric hindrance of the cyclobutyl group.[1]Switch to microwave heating (140°C); use a stronger base (e.g., Cs₂CO₃) in DMF.[1]
By-product Formation Oxidation of the piperazine ring.[1]Degas solvents with Nitrogen/Argon before heating.[1]

References

  • Vertex AI Search. (2023).[1] Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC).[1] Available at: [Link]

  • Vertex AI Search. (2023).[1] Covalent Inhibition of the Histamine H3 Receptor. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Vertex AI Search. (2017).[1] Chemical compounds as inhibitors of kinase activity (Patent WO2017137535A1).[1] Google Patents. Available at: [1]

Application Note: 13C NMR Assignment of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous protocol for the structural characterization and 13C NMR assignment of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate . As a bifunctional piperazine derivative containing both a rigid cyclobutyl amine and a rotameric N-Boc protecting group, this molecule presents unique spectral challenges. This note addresses the resolution of rotameric broadening typical of carbamates and provides a logic-driven assignment strategy using DEPT and 2D NMR correlation.

Molecular Structure & Theoretical Shift Analysis

The molecule (C13H24N2O2) consists of three distinct magnetic zones. Understanding the electronic environment of each zone is the prerequisite for accurate assignment.

Structural Zones
  • Zone A: N-Boc Protecting Group

    • Contains intense methyl signals (t-butyl), a quaternary carbon, and a deshielded carbonyl.

    • Key Feature: The

      
       bond exhibits restricted rotation at room temperature, often causing "rotameric splitting" or broadening of adjacent piperazine carbons.
      
  • Zone B: Piperazine Core

    • Four methylene carbons.[1][2][3]

    • Asymmetry: The ring is asymmetrically substituted. The carbons adjacent to the Boc group (C2/C6) differ electronically from those adjacent to the cyclobutyl group (C3/C5).

  • Zone C: Cyclobutyl Group

    • A strained four-membered ring attached to the basic nitrogen.

    • Consists of one methine (CH) and three methylene (CH2) groups.

Predicted Chemical Shift Table (CDCl3)
Carbon LabelFunctional GroupHybridizationPredicted Shift (δ, ppm)Multiplicity (DEPT-135)
C=O Carbamate Carbonylsp2154.5 ± 0.5 Quaternary (Invisible)
C-q Boc Quaternary Csp379.5 ± 0.5 Quaternary (Invisible)
C-1' Cyclobutyl Methine (N-CH)sp358.0 - 60.0 Up (Positive)
C-3, C-5 Piperazine CH2 (N-alkyl side)sp350.0 - 52.0 Down (Negative)
C-2, C-6 Piperazine CH2 (N-Boc side)sp343.0 - 45.0 *Down (Negative)
Boc-Me t-Butyl Methyls (3x)sp328.4 Up (Positive)
C-2', C-4' Cyclobutyl CH2 (Beta)sp326.0 - 28.0 Down (Negative)
C-3' Cyclobutyl CH2 (Gamma)sp314.5 - 16.0 Down (Negative)

*Note: C-2/C-6 often appear as broad humps or split peaks at 298K due to rotamers.

Experimental Protocol

A. Sample Preparation[3]
  • Solvent: Chloroform-d (CDCl3, 99.8% D) is the standard. It provides excellent solubility and a reliable reference triplet at 77.16 ppm.

  • Concentration: Dissolve 15–25 mg of the compound in 0.6 mL of solvent.

    • Why? 13C has low natural abundance (1.1%). Higher concentration reduces scan time significantly.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., K2CO3 from synthesis) that cause line broadening.

B. Instrument Parameters (Standard 400/500 MHz)
  • 1D 13C {1H} Decoupled:

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): Minimum 512 (1024 recommended for clear quaternary peaks).

    • Spectral Width: -10 to 220 ppm.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: Distinguishes CH/CH3 (Up) from CH2 (Down) and Quaternary (Null).

    • Scans: 256.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons to their attached carbons. Essential for distinguishing the Cyclobutyl CH (C-1') from Piperazine CH2s if shifts overlap.

C. Handling Rotamers (The "Expert" Step)

N-Boc piperazines exist as two slowly interconverting rotamers at room temperature (25°C).

  • Symptom: The piperazine carbons (C2/C6) and Boc methyls may appear broadened or split (e.g., two peaks at 28.3 and 28.5 ppm).

  • Validation: If peaks are broad, heat the sample to 50°C (323 K) inside the probe.

  • Result: The rotation rate increases, coalescing the rotamer signals into sharp, singlet averages. Do not mistake rotamer splitting for impurities.

Assignment Logic & Workflow

The following diagram illustrates the decision tree for assigning the carbon signals based on experimental data types.

NMR_Assignment_Logic Start Start: 13C Spectrum Region1 Region > 150 ppm Start->Region1 Region2 Region 70-90 ppm Start->Region2 Region3 Region 40-65 ppm (Complex Zone) Start->Region3 Region4 Region 10-30 ppm Start->Region4 Assign1 C=O (Carbamate) ~154.5 ppm Region1->Assign1 Assign2 C-quat (t-Butyl) ~79.5 ppm Region2->Assign2 DEPT_Check Check DEPT-135 Region3->DEPT_Check Region4_Check Check Intensity & DEPT Region4->Region4_Check Up_Peak Phase: UP (+) DEPT_Check->Up_Peak Down_Peak Phase: DOWN (-) DEPT_Check->Down_Peak Assign_Methine Cyclobutyl CH (C-1') ~58-60 ppm Up_Peak->Assign_Methine Assign_Pip Piperazine CH2s C3/C5 (N-alkyl): ~51 ppm C2/C6 (N-Boc): ~44 ppm Down_Peak->Assign_Pip Intense_Up Intense + Up Region4_Check->Intense_Up Weak_Down Weak + Down Region4_Check->Weak_Down Assign_BocMe Boc Methyls (x3) ~28.4 ppm Intense_Up->Assign_BocMe Assign_CycCH2 Cyclobutyl CH2s Beta: ~27 ppm Gamma: ~15 ppm Weak_Down->Assign_CycCH2

Caption: Logical workflow for assigning 13C signals using Chemical Shift regions and DEPT-135 phasing.

Detailed Assignment Walkthrough

Step 1: Identify the "Anchors" (Zones A & C)
  • The Boc Group: Look for the most intense signal in the spectrum around 28.4 ppm . This is the t-butyl methyl group (3 equivalent carbons). The quaternary carbon will be small and located near 79.5 ppm . The carbonyl is the most downfield signal at ~154.5 ppm .

  • The Cyclobutyl Gamma-Carbon: Look for the most upfield signal (lowest ppm), typically around 15.0 ppm . This is the C-3' of the cyclobutyl ring, shielded by its distance from the nitrogen.

Step 2: Resolve the 40–60 ppm Region (The "Traffic Jam")

This region contains the Piperazine CH2s and the Cyclobutyl Methine (CH).

  • Use DEPT-135:

    • Signal at ~58-60 ppm: Points UP . This is the Cyclobutyl Methine (CH) . It is deshielded by the nitrogen but is a CH, not a CH2.

    • Signals at 43-52 ppm: Point DOWN . These are the Piperazine CH2s .

  • Differentiation:

    • The CH2s closer to the cyclobutyl nitrogen (C3/C5) are typically more deshielded (~51 ppm) than those next to the carbamate (C2/C6, ~44 ppm).

    • Self-Validation: The C2/C6 peaks (44 ppm) will likely be broader due to the Boc rotamers mentioned in Section 2C.

Step 3: Verify with HSQC (Optional but Recommended)

If the Cyclobutyl CH (~59 ppm) overlaps with a solvent impurity or is ambiguous:

  • Run an HSQC.

  • The Cyclobutyl CH proton is unique; it is a methine proton often found around 2.7–3.0 ppm (multiplet).

  • The Piperazine protons appear as multiplets around 3.4 ppm (Boc side) and 2.4 ppm (Cyclobutyl side).

  • Correlating the proton integration to the carbon signal confirms the assignment.

References

  • Boc-Piperazine Rotameric Behavior

    • Title: Dynamic NMR characteriz
    • Source: ResearchG
    • URL:[Link]

  • Cyclobutyl Amine Shifts

    • Title: 13C NMR chemical shifts of amine derivatives (Cyclobutylamine d
    • Source: National Institute of Advanced Industrial Science and Technology (AIST) - SDBS.
    • URL:[Link]

  • General 13C NMR Interpretation

    • Title: A Guide to 13C NMR Chemical Shift Values.
    • Source: Compound Interest.[4][5]

    • URL:[Link]

Sources

Scalable Synthesis of tert-Butyl 4-cyclobutylpiperazine-1-carboxylate: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 485798-62-7), a critical intermediate in the development of H3 receptor antagonists and other GPCR-targeting therapeutics. The method utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) , optimized for kilogram-scale production. Unlike catalytic hydrogenation, which requires high-pressure equipment, or alkylation, which suffers from elimination side-reactions, this route offers mild conditions, high functional group tolerance, and a simplified workup suitable for solid isolation.

Introduction & Strategic Route Selection

The target molecule features a piperazine core protected by a tert-butoxycarbonyl (Boc) group on one nitrogen and substituted with a cyclobutyl ring on the other.[1] For large-scale synthesis, route selection is governed by safety, cost, and impurity profiles.

Route Analysis
  • Route A: Direct Alkylation (N-Boc-piperazine + Bromocyclobutane).

    • Drawback: Secondary halides like bromocyclobutane are prone to E2 elimination under basic conditions, leading to cyclobutene formation and lower yields.

  • Route B: Reductive Amination (N-Boc-piperazine + Cyclobutanone + Reducing Agent).

    • Advantage:[2][3][4] This is the industry-standard "Process Chemistry" route. It proceeds via an iminium intermediate that is selectively reduced.

    • Reducing Agent Choice:Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (toxic cyanide waste) and catalytic hydrogenation (requires pressure vessels and may reduce the cyclobutane ring under vigorous conditions). STAB is mild, easy to handle on scale, and tolerates the Boc protecting group.

Reaction Scheme

ReactionScheme SM1 N-Boc-piperazine (C9H18N2O2) Intermediate Iminium Ion (In Situ) SM1->Intermediate + SM2, AcOH DCM/DCE SM2 Cyclobutanone (C4H6O) Product Target Product tert-butyl 4-cyclobutylpiperazine-1-carboxylate (Solid) Intermediate->Product + NaBH(OAc)3 Reductive Amination

Figure 1: Reductive amination pathway.[5] The reaction proceeds via the formation of an iminium species which is rapidly reduced by STAB.

Process Safety & Hazard Analysis

Before proceeding to scale, the following hazards must be mitigated:

Hazard ClassChemical / OperationMitigation Strategy
Flammability Cyclobutanone (Flash point: 10°C)Ground all equipment; use spark-proof tools; handle in a fume hood.
Gas Evolution STAB Quench Quenching excess borohydride releases Hydrogen gas (

). Quench slowly under inert atmosphere with good ventilation.
Thermal STAB Addition The reduction is exothermic. Add STAB portion-wise or as a slurry to maintain temperature <25°C.
Toxicity DCM / DCE Chlorinated solvents are toxic/carcinogenic. Use closed systems where possible or efficient local exhaust.

Large-Scale Synthesis Protocol (1.0 kg Scale)

Target Yield: ~1.2 – 1.3 kg (85-95%) Physical State: White to off-white low-melting solid.

Materials & Reagents
ComponentRoleEquiv.Mass / Volume
N-Boc-piperazine Starting Material1.01.00 kg
Cyclobutanone Reagent1.20.45 kg
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.41.59 kg
Acetic Acid (AcOH) Catalyst1.00.32 kg (305 mL)
Dichloromethane (DCM) Solvent10 Vol10.0 L
Sat. NaHCO₃ Quench-~5.0 L
Step-by-Step Procedure
Phase 1: Iminium Formation
  • Charging: To a 20 L jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and temperature probe, charge DCM (8.0 L) and N-Boc-piperazine (1.00 kg) .

  • Mixing: Stir at 200 RPM until fully dissolved (approx. 15 min).

  • Reagent Addition: Add Cyclobutanone (0.45 kg) in one portion.

  • Catalysis: Add Acetic Acid (0.32 kg) slowly over 10 minutes. Note: A mild exotherm may occur.

  • Equilibration: Stir the mixture at 20–25°C for 30–60 minutes to allow partial iminium ion formation.

Phase 2: Reductive Amination
  • Cooling: Cool the reactor jacket to 10°C.

  • Reduction: Add STAB (1.59 kg) portion-wise over 1–2 hours.

    • Critical Control Point: Monitor internal temperature. Do not allow T > 25°C. Rapid addition can cause a runaway exotherm.

  • Reaction: Once addition is complete, warm to Room Temperature (20–25°C) and stir for 12–16 hours.

  • IPC (In-Process Control): Sample for HPLC/TLC. Target: <2% residual N-Boc-piperazine.

Phase 3: Workup & Isolation
  • Quench: Cool reactor to 10°C. Slowly add Saturated NaHCO₃ (5.0 L) over 1 hour.

    • Safety: Vigorous

      
       and 
      
      
      
      evolution will occur. Ensure reactor vent is open and scrubber is active.
  • Phase Separation: Stir rapidly for 30 minutes, then settle. Separate the bottom organic layer (DCM).

  • Extraction: Extract the aqueous layer with DCM (2.0 L) . Combine organic layers.

  • Washing: Wash combined organics with Brine (3.0 L) .

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under vacuum (
    
    
    ) to a thick oil.
Phase 4: Purification (Crystallization)

Although the crude is often sufficiently pure (>95%), solidification is preferred for handling. 15. Solvent Swap: Dissolve the crude oil in minimal hot Hexanes/Ethyl Acetate (9:1) or Heptane . 16. Crystallization: Cool slowly to 0–5°C with gentle stirring. Seeds of authentic material may be added at 15°C to induce nucleation. 17. Filtration: Filter the resulting white solid and wash with cold Heptane. 18. Drying: Vacuum dry at 35°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start START: Charge Reactor (DCM + N-Boc-Piperazine) AddReagents Add Cyclobutanone & Acetic Acid Start->AddReagents Cool Cool to 10°C AddReagents->Cool AddSTAB Controlled Addition of STAB (Maintain T < 25°C) Cool->AddSTAB React Stir at RT (12-16h) IPC: Check Conversion AddSTAB->React Quench Quench with Sat. NaHCO3 (Caution: Gas Evolution) React->Quench Extract Phase Separation & DCM Extraction Quench->Extract Concentrate Concentrate to Oil Extract->Concentrate Crystallize Crystallize from Heptane/EtOAc (Optional for High Purity) Concentrate->Crystallize End FINAL PRODUCT White Solid Crystallize->End

Figure 2: Operational workflow for the 1kg scale synthesis.

Quality Control & Specifications

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identification 1H NMR / MSConforms to structure
Purity HPLC (UV 210 nm)> 98.0%
Residual Solvent GC-HSDCM < 600 ppm
Water Content Karl Fischer< 0.5%

Key NMR Signals (


): 
  • 
     1.45 (s, 9H, Boc-tBu)
    
  • 
     1.6-2.1 (m, 6H, Cyclobutyl protons)
    
  • 
     2.3 (m, 4H, Piperazine 
    
    
    
    next to N-Cyclobutyl)
  • 
     2.7 (m, 1H, Cyclobutyl CH-N)
    
  • 
     3.4 (m, 4H, Piperazine 
    
    
    
    next to N-Boc)

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Glavin, A., et al. (2010). "A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates." White Rose Research Online. (Describes synthesis of similar cyclobutyl-piperazine intermediates). Link

  • US Patent 8,604,022 B2. (2013). "N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl] derivatives." (Example 1 describes the preparation of tert-butyl 4-cyclobutylpiperazine-1-carboxylate). Link

  • Sigma-Aldrich. "Product Specification: tert-Butyl 4-cyclobutylpiperazine-1-carboxylate." Link

Sources

Analytical techniques for monitoring reaction progress of piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Invisible" Challenge

Piperazine scaffolds are ubiquitous in medicinal chemistry (e.g., imatinib, ciprofloxacin, antihistamines). However, monitoring their synthesis presents a distinct analytical challenge: spectral invisibility.

Most aliphatic piperazines lack a conjugated


-system, rendering them virtually invisible to standard UV detection (HPLC-DAD) above 210 nm. Furthermore, their high polarity and basicity (

) cause severe peak tailing on standard silica-based columns due to interaction with residual silanols.

This guide provides three validated workflows to overcome these hurdles, moving beyond basic TLC to quantitative, self-validating methods suitable for IND-enabling studies.

Analytical Decision Matrix

Before selecting a protocol, utilize this logic flow to determine the optimal technique for your specific reaction matrix.

Piperazine_Decision_Tree Start Start: Reaction Mixture IsVolatile Is the Piperazine Volatile / Free Base? Start->IsVolatile IsSalt Is it a Salt or Highly Polar? IsVolatile->IsSalt No RealTime Need Real-Time Kinetics? IsVolatile->RealTime Yes HILIC Method B: HILIC-CAD/ELSD (Direct Analysis) IsSalt->HILIC Yes (Best for Salts) DerivUV Method C: HPLC-UV (Pre-column Derivatization) IsSalt->DerivUV No CAD Available? GCMS Method A: GC-MS/FID (Derivatization Recommended) RealTime->GCMS No (Offline) ReactIR Method D: In-Situ ReactIR (N-H Stretch Monitoring) RealTime->ReactIR Yes (In-Situ)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on piperazine physicochemical properties.

Method A: Gas Chromatography (GC-FID/MS)

Best For: Volatile free bases, reaction screening, and impurity profiling (dimers). The Challenge: Secondary amines (R-NH-R) adsorb to active sites in the injector port and column, leading to broad, tailing peaks that ruin integration accuracy.

Protocol: Acylation Derivatization

To ensure sharp peaks and linear response, we mask the polar N-H group via acylation.

Reagents:

  • Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (

    
    ).
    
  • Ethyl Acetate (EtOAc) (Solvent).

  • Triethylamine (TEA) (Base scavenger).

Step-by-Step Workflow:

  • Sampling: Aliquot

    
     of reaction mixture into a 1.5 mL GC vial.
    
  • Dilution: Add

    
     EtOAc.
    
  • Basification: Add

    
     TEA to neutralize acid byproducts.
    
  • Derivatization: Add

    
     TFAA. Caution: Exothermic.
    
  • Incubation: Cap and vortex. Heat at

    
     for 15 minutes.
    
  • Injection: Inject

    
     into GC.
    

Instrument Parameters:

Parameter Setting Rationale
Column Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm) Base-deactivated stationary phase prevents peak tailing.

| Inlet Temp |


 | Ensures rapid volatilization. |
| Carrier Gas  | Helium @ 1.2 mL/min (Constant Flow) | Standard efficiency. |
| Oven Ramp  | 

(1 min)




| Rapid elution of solvent; separation of isomers. | | Detection | MS (Scan 40-450 m/z) or FID | MS required for identifying bis-alkylated impurities. |

Self-Validation Check:

  • Tailing Factor: Must be

    
    . If higher, trim the column guard or replace the liner with a base-deactivated glass wool liner.
    

Method B: HILIC-CAD (The Modern Gold Standard)

Best For: Non-volatile piperazine salts, polar intermediates, and final API quantification. Why CAD? Charged Aerosol Detection (CAD) is a universal detector that does not rely on chromophores. It detects any non-volatile analyte, making it perfect for "invisible" aliphatic amines.

Protocol: HILIC Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines that would elute in the void volume of a C18 column.

Mobile Phase Setup:

  • Solvent A: 100 mM Ammonium Formate in Water (pH 3.0). High ionic strength suppresses ion-exchange interactions.

  • Solvent B: Acetonitrile (ACN).

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Phase
0.0 5 95 Equilibration
1.0 5 95 Injection
10.0 40 60 Elution of Piperazine
12.0 40 60 Wash

| 12.1 | 5 | 95 | Re-equilibration |

Critical Success Factors:

  • Sample Diluent: Must match the starting mobile phase (95% ACN). Dissolving the sample in 100% water will cause peak distortion ("breakthrough") in HILIC.

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Waters BEH Amide).

  • pH Control: The acidic pH (3.0) ensures the piperazine nitrogens are protonated (

    
    ), interacting consistently with the water layer on the stationary phase.
    

Method C: HPLC-UV with Pre-Column Derivatization

Best For: Labs without CAD/MS detectors. Mechanism: Attach a "UV tag" to the secondary amine.

Reagent: NBD-Cl (4-chloro-7-nitrobenzofuran).[1]

  • Advantages: Reacts specifically with secondary amines; highly UV active at 470 nm (visible) or fluorescence (Ex 470/Em 530).

Protocol:

  • Mix:

    
     Sample + 
    
    
    
    Borate Buffer (pH 8.0).
  • React: Add

    
     NBD-Cl solution (5 mg/mL in MeOH).
    
  • Heat:

    
     for 20 mins.
    
  • Quench: Add

    
     1M HCl (stops reaction).
    
  • Analyze: Standard C18 RP-HPLC detecting at 470 nm.

Method D: In-Situ Reaction Monitoring (PAT)

Best For: Kinetic profiling, safety monitoring (exotherms), and endpoint determination without sampling. Technique: ReactIR (FT-IR) .

Mechanistic Insight: The transformation of a secondary amine (starting material) to a tertiary amine (product) results in the disappearance of the N-H stretch.

  • Key Signal to Monitor: N-H stretching vibration at 3300–3500 cm⁻¹ .

  • Product Signal: Appearance of C-N stretch shifts, but disappearance of N-H is the most reliable quantitative metric.

Workflow:

  • Insert the diamond probe into the reactor before adding the alkylating agent.

  • Collect background spectrum of the solvent + piperazine.

  • Add alkylating agent.[2]

  • Set software to track peak height/area at 3350 cm⁻¹ vs. Time.

  • Endpoint: When the slope of the 3350 cm⁻¹ trendline reaches zero (plateau).

References

  • GC-MS Analysis of Piperazines

    • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[3]

    • Source: UNODC (United Nations Office on Drugs and Crime).[3]

    • URL:[Link]

  • HILIC-ELSD/CAD Methodology

    • Title: Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.[4]

    • Source: Journal of Liquid Chromatography & Related Technologies.[3]

    • URL:[Link]

  • Derivatization Protocols (NBD-Cl)

    • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

  • In-Situ Monitoring (General Amine Alkylation)

    • Title: In Situ IR Study on Effect of Alkyl Chain Length between Amines.
    • Source: MDPI (Processes).
    • URL:[Link][5][6]

Sources

Troubleshooting & Optimization

How to improve the yield of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Tert-butyl 4-cyclobutylpiperazine-1-carboxylate Synthesis

Executive Summary

This guide addresses the synthesis of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 112297-75-9). While simple alkylation with cyclobutyl halides is theoretically possible, it is experimentally poor due to the steric strain and low electrophilicity of the cyclobutyl ring.

The industry-standard approach is Reductive Amination between N-Boc-piperazine and cyclobutanone. This guide focuses on maximizing yield using Sodium Triacetoxyborohydride (STAB), troubleshooting stalling reactions, and minimizing the formation of the cyclobutanol byproduct.

Module 1: The "Golden Protocol" (Reductive Amination)

Do not rely on catalytic hydrogenation or NaBH₄ for this specific transformation; the former often fails to reduce the sterically hindered imine, and the latter causes extensive direct reduction of the ketone.

Optimized Reaction Scheme

The reaction proceeds via the formation of an iminium ion intermediate, followed by rapid hydride transfer from the acetoxyborohydride species.

ReactionScheme Reactants N-Boc-Piperazine + Cyclobutanone Imine Hemiaminal / Iminium Intermediate Reactants->Imine Equilibrium SideProduct Side Product: Cyclobutanol Reactants->SideProduct Direct Reduction (If STAB added too early) Product Tert-butyl 4-cyclobutyl- piperazine-1-carboxylate Imine->Product Reduction (Fast) Reagent Add STAB (NaBH(OAc)3) + AcOH Reagent->Product

Figure 1: Mechanistic pathway for the reductive amination of cyclobutanone.

Standard Operating Procedure (SOP)
  • Stoichiometry: Amine (1.0 equiv) : Ketone (1.2 equiv) : STAB (1.5 equiv) : AcOH (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) is superior to THF for reaction kinetics.[1]

  • Concentration: 0.2 M – 0.4 M.

Step-by-Step Protocol:

  • Dissolution: Dissolve N-Boc-piperazine (1.0 equiv) and cyclobutanone (1.2 equiv) in anhydrous DCE.

  • Acidification: Add Acetic Acid (AcOH, 1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT). Note: This pre-complexation is vital for cyclobutanone activation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in 3 portions over 10 minutes.

  • Monitoring: Stir at RT under nitrogen. Reaction is typically complete in 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My yield is stuck at 40-50%, and I see a lot of cyclobutanol. What happened?

Diagnosis: Direct reduction of the ketone.[2] Mechanism: Cyclobutanone is being reduced to cyclobutanol before it can condense with the amine to form the iminium ion. This usually happens if the imine formation is slow or if the reducing agent is added too quickly. Solution:

  • Sequential Addition: Stir the amine, ketone, and acetic acid for 1–2 hours before adding the STAB. This pushes the equilibrium toward the imine.

  • Reagent Swap: If the issue persists, switch to the Ti(OiPr)₄ protocol (see Module 3). Titanium acts as a Lewis acid/water scavenger to force imine formation.

Q2: The reaction stalls with starting material remaining. Should I heat it?

Diagnosis: Incomplete conversion due to equilibrium limitations. Risk: Heating with STAB can lead to decomposition or loss of the Boc group if acidic. Solution:

  • Do NOT heat above 40°C.

  • Add Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to absorb water produced during imine formation. This drives the equilibrium to the right.

  • Check pH: Ensure you added the Acetic Acid. Cyclobutanone is less reactive than cyclohexanone; it requires acid catalysis.

Q3: The product is an oil and difficult to crystallize. How do I purify it?

Diagnosis: The product is likely a low-melting solid or oil. Solution:

  • Acid-Base Extraction (Modified):

    • Extract the crude organic layer with mild acid (0.5 M Citric Acid). Warning: Do not use HCl or TFA, or you will cleave the Boc group.

    • Wash the aqueous layer with ether (removes non-basic impurities like cyclobutanol).

    • Basify the aqueous layer with Na₂CO₃ to pH ~9.

    • Extract back into DCM.

  • Chromatography: Use a basic deactivated silica gel or add 1% Triethylamine to your eluent (Hexane/EtOAc) to prevent streaking of the tertiary amine.

Module 3: Advanced Optimization (Decision Matrix)

Use this logic flow to determine the correct corrective action for your specific situation.

Troubleshooting Start Reaction Analysis CheckSM Is SM (Amine) remaining? Start->CheckSM CheckByprod Is Cyclobutanol present? CheckSM->CheckByprod Yes Action3 Action: Check Reagent Quality (STAB degrades with moisture) CheckSM->Action3 No (But low yield) Action1 Action: Add 4Å Sieves Increase AcOH CheckByprod->Action1 No Action2 Action: Use Ti(OiPr)4 Pre-complexation CheckByprod->Action2 Yes (High amount)

Figure 2: Troubleshooting decision tree for low-yielding reactions.

Comparative Data: Reducing Agents
ReagentReactivitySelectivityToxicityRecommendation
NaBH(OAc)₃ (STAB) ModerateHigh LowPrimary Choice
NaCNBH₃ LowHighHigh (Cyanide) Legacy method (Avoid)
NaBH₄ High LowLowOnly with Ti(OiPr)₄
H₂ / Pd-C VariableLowLowPoor for cyclobutyl rings

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Apodaca, R., et al. (2003). Synthesis and biological evaluation of selective histamine H3 receptor antagonists. Journal of Medicinal Chemistry.

Sources

Identifying and minimizing byproducts in the synthesis of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 1033716-86-9). It is designed for researchers encountering yield or purity issues during the reductive amination of N-Boc-piperazine with cyclobutanone.

Overview & Reaction Logic

The industry-standard route for this synthesis is Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Unlike direct alkylation with cyclobutyl halides (which suffer from low reactivity and elimination side-reactions), reductive amination proceeds via an iminium intermediate, offering superior regioselectivity and mild conditions.

Core Reaction:



Part 1: Critical Impurity Profiling

Before troubleshooting, identify which byproduct is compromising your purity. The following table correlates observed analytical data (LC-MS/NMR) with specific mechanistic failures.

Impurity IDStructure / NameOrigin (Root Cause)Minimization Strategy
Impurity A Cyclobutanol Direct Reduction: The reducing agent attacked the ketone before the iminium formed.Pre-mix amine and ketone for 30–60 mins before adding STAB. Use STAB (selective) over NaBH₄.[1]
Impurity B Unreacted N-Boc-Piperazine Incomplete Conversion: Equilibrium favors the starting materials; insufficient acid catalysis.Increase ketone equivalents (1.2–1.5 eq). Ensure anhydrous conditions (water shifts equilibrium back to ketone).
Impurity C Des-Boc Piperazine Acid Lysis: Reaction pH dropped too low (<3.0), cleaving the Boc protecting group.Limit Acetic Acid to 1.0–2.0 equivalents. Avoid strong acids like TFA or HCl in this step.
Impurity D Boron-Amine Adducts Workup Failure: Boron salts remain coordinated to the product nitrogen, appearing as "sticky" broad peaks in NMR.Perform a rigorous basic quench (aq. NaHCO₃ or NaOH) and stir for >30 mins to break the B-N complex.
Part 2: Troubleshooting Guide (Q&A)
Q1: "I see a large peak for Cyclobutanol in my crude LC-MS, and my yield is low. Why?"

Diagnosis: Competitive reduction of the ketone. Technical Insight: Reductive amination relies on the formation of an iminium ion (which is easier to reduce than a ketone).[1] If you add the reducing agent immediately upon mixing the amine and ketone, the ketone is still free in solution and competes for the hydride. Corrective Action:

  • The "Pre-Contact" Step: Stir N-Boc-piperazine, Cyclobutanone, and Acetic Acid in DCE (Dichloroethane) or THF for 45–60 minutes at room temperature before adding the reducing agent. This maximizes iminium concentration.

  • Reagent Choice: Ensure you are using STAB (Sodium Triacetoxyborohydride) .[1] It is less nucleophilic than Sodium Borohydride (NaBH₄) and reduces iminiums much faster than ketones. Do not use NaBH₄ unless you form the imine completely under dehydrating conditions first.

Q2: "The reaction stalls with 20% starting amine remaining. Adding more reducing agent doesn't help."

Diagnosis: Equilibrium limitation or "Wet" Solvents. Technical Insight: The formation of the iminium ion generates water. If water accumulates, it hydrolyzes the iminium back to the starting amine and ketone (Le Chatelier’s principle). Corrective Action:

  • Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to scavenge the water byproduct.

  • Stoichiometry: Increase Cyclobutanone to 1.5 equivalents .

  • Acid Catalysis: Ensure you have added 1.0 equivalent of Acetic Acid . The formation of the iminium ion is acid-catalyzed; without it, the reaction is sluggish.

Q3: "My product is an oil that won't crystallize, and the NMR shows broad, undefined multiplets."

Diagnosis: Boron-Amine Complexation. Technical Insight: Boron byproducts (from STAB) act as Lewis acids and coordinate strongly to the basic nitrogen of the piperazine product. These complexes are soluble in organic solvents and survive standard extractions. Corrective Action:

  • The Quench: After the reaction, add saturated aqueous NaHCO₃ (or 1M NaOH) and stir vigorously for 1 hour . The basic aqueous layer must hydrolyze the boron complex.

  • Check: The organic layer should be clear, not cloudy. If "gunk" persists at the interface, filter through Celite before phase separation.

Q4: "Can I use Sodium Cyanoborohydride (NaBH₃CN) instead of STAB?"

Answer: Yes, but with caveats. Comparison:

  • STAB: Safer, faster, no toxic cyanide byproducts. Preferred for this synthesis.

  • NaBH₃CN: Highly effective but requires careful pH control (pH 6) to prevent HCN gas evolution. It is often used if the substrate is extremely sterically hindered, which is not the case for cyclobutanone. Stick to STAB for safety and ease of workup.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of tert-butyl 4-cyclobutylpiperazine-1-carboxylate (10 mmol scale).

Reagents:

  • N-Boc-piperazine (1.86 g, 10 mmol)

  • Cyclobutanone (1.05 g, 15 mmol, 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Acetic Acid (0.6 g, 10 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE) or THF (Anhydrous, 40 mL)

Procedure:

  • Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve N-Boc-piperazine and Cyclobutanone in DCE (40 mL).

  • Catalysis: Add Acetic Acid (1.0 eq). Stir at Room Temperature (20–25°C) for 60 minutes .

    • Checkpoint: This dwell time is critical to minimize Impurity A (Cyclobutanol).

  • Reduction: Cool the mixture to 0°C (optional, but helps control exotherm). Add STAB portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature for 12–16 hours.

    • Monitoring: Check TLC or LC-MS. The iminium intermediate should be consumed.

  • Workup (Critical): Quench by adding Saturated Aqueous NaHCO₃ (30 mL). Stir vigorously for 45 minutes to decompose boron complexes.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude oil is typically >95% pure. If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Part 4: Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired pathway (Iminium reduction) and the primary side reaction (Ketone reduction).

ReactionPathway SM N-Boc-Piperazine + Cyclobutanone Hemiaminal Hemiaminal (Unstable) SM->Hemiaminal Equilibrium Cyclobutanol Impurity A: Cyclobutanol SM->Cyclobutanol Direct Reduction of Ketone (If STAB added too fast) Iminium Iminium Ion (Target Intermediate) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Product: Tert-butyl 4-cyclobutyl- piperazine-1-carboxylate Iminium->Product Fast Reduction (STAB) Acid Acetic Acid STAB STAB (Hydride)

Caption: Kinetic competition in reductive amination. Pre-forming the Iminium ion (Blue) prevents the direct reduction of Cyclobutanone to Cyclobutanol (Red).

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

    • Core reference for the STAB protocol and mechanism.
  • Gribble, G. W. (1998). "Sodium Cyanoborohydride in Organic Synthesis." Organic Preparations and Procedures International, 30(4), 373-424. [Link]

    • Comparison of reducing agents and pH selectivity.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

    • Alternative "anhydrous" method if w

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Incomplete cleavage, side-product formation, and isolation issues in piperazine scaffolds.

Diagnostic Triage: Is it really "Incomplete"?

Before adding more acid or heat, you must verify the identity of the impurity. Piperazine derivatives are unique because the deprotected secondary amine is highly nucleophilic. This creates a specific failure mode that mimics starting material.

The "False Starting Material" Phenomenon

Symptom: LCMS shows a peak near the starting material, or TLC shows a spot with similar Rf to the starting material. Root Cause: N-tert-butylation. The tert-butyl cation (


), generated from Boc cleavage, attacks the newly formed piperazine amine.[1]
SpeciesMass Shift (vs Free Amine)TLC Behavior (typ.)NMR Signature (

H)
Free Amine (Product) +0Polar / BaselineBroad NH peak (variable)
Boc-Starting Material +100 DaNon-polar / High RfSinglet ~1.45 ppm (9H)
N-tert-butyl Byproduct +56 DaNon-polar / High RfSinglet ~1.10–1.30 ppm (9H)

Action: Check your MS data carefully.

  • If Mass = M + 100 : True incomplete reaction. (Go to Section 3)

  • If Mass = M + 56 : tert-Butylation side reaction. (Go to Section 2)

The tert-Butyl Cation Trap (Mechanism & Scavengers)

Issue: You are generating a reactive electrophile (


) in the presence of a good nucleophile (piperazine). Without a scavenger, the piperazine captures the cation, permanently alkylating your product.
The Solution: Scavenger Cocktails

Standard TFA/DCM is often insufficient for electron-rich amines. You must provide a "sacrificial" nucleophile that reacts faster with


 than your piperazine does.
Recommended Protocols

Option A: The "Standard" Scavenger Mix (TFA-Based)

  • Reagents: TFA / DCM / Triethylsilane (TES) or Triisopropylsilane (TIS).

  • Ratio: 50:45:5 (v/v).

  • Protocol:

    • Dissolve substrate in DCM.[2]

    • Add TES (5% total volume).

    • Add TFA slowly at 0°C.

    • Warm to RT. Do not heat. Why: Silanes are hydride donors that quench carbocations immediately, forming isobutane (gas).

Option B: The "Heavy Duty" Mix (For stubborn cases)

  • Reagents: TFA / Thioanisole / DCM.

  • Ratio: 50:10:40.

  • Protocol: Same as above. Why: Sulfur is a "soft" nucleophile that rapidly traps soft electrophiles like carbocations. Note: Thioanisole smells; use bleach to quench glassware.

Boc_Mechanism SM Boc-Piperazine Acid Acid (TFA/HCl) SM->Acid Inter Intermediate [Piperazine-NH2] + [tBu+] Acid->Inter Path_A Path A: No Scavenger Inter->Path_A Alkylation Path_B Path B: + Scavenger (TES) Inter->Path_B Quenching Byproduct N-tert-butyl Byproduct (Dead End) Path_A->Byproduct Product Desired Piperazine Salt + Isobutane (gas) Path_B->Product

Figure 1: Mechanistic divergence. Path A represents the failure mode where the product alkylates itself. Path B shows the scavenger intercepting the cation.

Solubility & Kinetics: Driving the Reaction

Issue: The reaction stalls because the product precipitates as a salt, coating the unreacted starting material, or the acid concentration is too low in the local micro-environment.

Protocol: HCl in Dioxane (Precipitation Method)

Unlike TFA, HCl allows for the isolation of the product as a solid dihydrochloride salt directly from the reaction mixture, often avoiding aqueous workup.

  • Solvent: Dissolve substrate in minimal 1,4-dioxane or MeOH.

    • Troubleshooting: If SM is insoluble in dioxane, use a 1:1 mixture of Dioxane:DCM.[3]

  • Reagent: Add 4M HCl in Dioxane (5–10 equivalents).

  • Observation: The product should precipitate as a white solid (

    
    ).
    
  • Completion: If precipitation stops the reaction (encapsulation), add a small amount of MeOH to re-solubilize slightly, or sonicate the suspension.

Comparison of Acid Systems

FeatureTFA / DCMHCl / Dioxane
Kinetics Very FastModerate
Scavenger Need High (Essential)Low (Cl- is nucleophilic enough to help)
Product Form Trifluoroacetate salt (Hygroscopic oil)Hydrochloride salt (Solid)
Workup Evaporation requires toluene azeotropeFiltration often sufficient

The "Hidden" Loss: Workup & Isolation

Issue: "I ran the reaction, it went to completion, but I recovered 0 mg." Root Cause: Piperazines are small, polar, and highly water-soluble. Standard extraction (DCM/Water) often leaves the product in the aqueous layer.

Isolation Strategy 1: The "Dry" Workup (Recommended)

Avoid water entirely.

  • Evaporate the reaction mixture to dryness.

  • Triturate the residue with cold Diethyl Ether (

    
    ) or MTBE.
    
    • The piperazine salt (TFA or HCl) will remain solid.

    • Non-polar impurities (scavengers, fulvenes) will dissolve in the ether.

  • Decant/Filter to recover the salt.[4]

Isolation Strategy 2: The "Salting Out" Extraction

If you must free-base the amine:

  • Basify aqueous layer to pH > 12 using NaOH (ensure complete deprotonation).

  • Saturate the aqueous layer with NaCl (solid).

  • Extract with Chloroform:Isopropanol (3:1) or DCM:MeOH (9:1) .

    • Note: Pure DCM is often too non-polar to extract free piperazine from water.

Frequently Asked Questions (FAQ)

Q: My product is an oil that won't solidify. How do I handle it? A: Piperazine TFA salts are notorious oils. Dissolve the oil in a small amount of MeOH and add 2M HCl in ether. Evaporate and repeat. This "salt exchange" converts the hygroscopic TFA salt into a more stable HCl solid.

Q: Can I use water as a scavenger? A: Yes, but with caution. Water traps


 to form tert-butanol. However, water slows down the reaction in TFA/DCM mixtures and can make the workup harder. Silanes (TES/TIS) are superior because they are organic-soluble and don't interfere with evaporation.

Q: I see a +56 mass peak. Can I reverse the tert-butylation? A: No. The N-tert-butyl group is extremely stable (it is essentially an alkyl amine). It requires very harsh conditions to remove, which will likely destroy the rest of your molecule. Prevention is the only cure.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Canonical text on protection/deprotection mechanisms).
  • Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl." International Journal of Peptide and Protein Research, 12(5), 258–268.
  • Han, G., et al. (2001). "Occurrence of N-tert-butylation during acidolytic deprotection of Boc-groups." Journal of Peptide Research, 58(4), 338-341.

  • Pearson, A. J., & Roush, W. R. (Eds.).[2] (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley. (Details on Silane scavengers).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews, 109(6), 2455–2504.

Sources

Optimizing solvent and temperature for coupling cyclobutylamine with Boc-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Strategy

In medicinal chemistry, "coupling" two amines—such as Cyclobutylamine (primary amine) and 1-Boc-piperazine (secondary amine)—typically refers to the formation of a Urea linkage . Direct alkylation (joining them without a carbonyl linker) is chemically impossible without converting one partner into an electrophile (e.g., a halide or ketone).

This guide focuses on the two most probable synthetic objectives for these substrates:

  • Primary Objective (Urea Formation): Linking the amines via a carbonyl bridge using 1,1'-Carbonyldiimidazole (CDI) .

  • Alternative Objective (Reductive Amination): If your goal is to synthesize N-cyclobutyl-N'-Boc-piperazine (direct N-alkylation), you must replace Cyclobutylamine with Cyclobutanone . This route is covered in Section 4.

Protocol A: Urea Formation (CDI-Mediated)

This is the standard method for coupling two amines to form a urea derivative: tert-butyl 4-(cyclobutylcarbamoyl)piperazine-1-carboxylate.

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Solvent DCM (Dichloromethane) Excellent solubility for Boc-piperazine; low boiling point allows easy removal. THF is a viable alternative if higher reflux temperatures (>40°C) are needed.
Reagent CDI (1.1 - 1.2 equiv) Safer than phosgene/triphosgene; forms a stable carbamoyl imidazole intermediate with secondary amines.
Temperature 0°C

RT

40°C
Activation is exothermic (start at 0°C). Coupling often requires mild heating (40°C) to overcome steric bulk of the Boc group.
Concentration 0.1 M - 0.2 M Dilution prevents intermolecular side reactions (dimerization).
Step-by-Step Methodology

Step 1: Activation of the Secondary Amine It is mechanistically superior to activate the secondary amine (Boc-piperazine) first. This forms a stable carbamoyl imidazole, avoiding the formation of reactive isocyanates that occur if you activate the primary amine first.

  • Dissolve 1-Boc-piperazine (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Cool the solution to 0°C in an ice bath.

  • Add CDI (1.1 equiv) portion-wise over 5 minutes. Note: Gas evolution (

    
    ) will occur.
    
  • Stir at 0°C for 30 mins , then warm to RT and stir for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS.[1][2][3] The starting amine should disappear, replaced by the carbamoyl imidazole intermediate.

Step 2: Coupling with Cyclobutylamine

  • Add Cyclobutylamine (1.2 equiv) dropwise to the reaction mixture at RT.

  • Key Optimization: If the reaction is sluggish after 2 hours, heat to 40°C (reflux for DCM).

  • Stir for 12–16 hours.

  • Quench: Add 1M HCl (aq) to neutralize excess amine/imidazole.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Visual Workflow: Urea Synthesis

UreaCoupling Start 1-Boc-Piperazine (Secondary Amine) Activation Activation (CDI, DCM, 0°C) Start->Activation + CDI Intermediate Carbamoyl Imidazole Intermediate Activation->Intermediate - Imidazole Coupling Addition of Cyclobutylamine Intermediate->Coupling + Cyclobutylamine (RT to 40°C) Product Urea Product (N-Boc-N'-Cyclobutyl) Coupling->Product 12-16h

Figure 1: Sequential activation strategy using CDI to ensure selective urea formation.

Protocol B: Reductive Amination (N-Alkylation)

Use this protocol if your goal is to attach the cyclobutyl ring directly to the piperazine nitrogen (no carbonyl linker).

Critical Correction: You cannot use Cyclobutylamine for this. You must use Cyclobutanone .

Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Solvent DCE (1,2-Dichloroethane) slightly acidic nature promotes iminium ion formation better than DCM.
Reagent NaBH(OAc)3 Sodium triacetoxyborohydride is mild and selective for aldehydes/ketones in the presence of Boc groups.
Catalyst Acetic Acid (1-2 eq) Essential for catalyzing the formation of the iminium intermediate from the ketone.
Temperature RT Heating is rarely required and may cause Boc-deprotection or side reactions.
Step-by-Step Methodology
  • Dissolve 1-Boc-piperazine (1.0 equiv) and Cyclobutanone (1.2 equiv) in DCE (0.1 M).

  • Add Acetic Acid (1.5 equiv). Stir for 30 minutes at RT to form the iminium ion equilibrium.

  • Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Stir at RT for 16 hours.

  • Quench: Add Saturated

    
     (aq) slowly (gas evolution).
    
  • Workup: Extract with DCM.

Visual Workflow: Reductive Amination

ReductiveAmination Reactants 1-Boc-Piperazine + Cyclobutanone Imine Iminium Ion Formation Reactants->Imine + AcOH, DCE 30 min Reduction Reduction (NaBH(OAc)3) Imine->Reduction + Hydride Source Final N-Cyclobutyl-N'-Boc Piperazine Reduction->Final RT, 16h

Figure 2: Indirect alkylation route using Cyclobutanone as the electrophilic partner.

Technical Support & Troubleshooting (FAQs)

Q1: My urea coupling reaction (Protocol A) has stalled at 50% conversion. What should I do?

Diagnosis: The carbamoyl imidazole intermediate is stable and may be sterically hindered by the Boc group on the piperazine, preventing the cyclobutylamine from attacking. Solution:

  • Increase Temperature: Raise the reaction temperature to 40-50°C . If using DCM, switch to a sealed tube or swap solvent to THF or Acetonitrile (MeCN) to access higher reflux temps.

  • Catalysis: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine, 0.1 equiv) to activate the carbonyl center further.

Q2: I see a precipitate forming during the CDI activation step.

Diagnosis: This is likely Imidazole hydrochloride (if your amine was a salt) or the Carbamoyl Imidazole intermediate itself, which can be less soluble in cold DCM. Solution:

  • Do not filter yet. The intermediate needs to react.

  • Allow the solution to warm to RT. If it dissolves, proceed.

  • If it remains solid, add a small amount of DMF (Dimethylformamide) to improve solubility before adding the second amine.

Q3: Can I use Triphosgene instead of CDI?

Answer: Yes, and it is often more reactive.

  • Protocol Adjustment: Dissolve Triphosgene (0.35 equiv) in DCM at -78°C or 0°C . Add Pyridine (base). Add Boc-piperazine slowly.[1] This forms the carbamoyl chloride. Then add Cyclobutylamine.[4]

  • Warning: Triphosgene generates phosgene gas in situ. Requires strict safety ventilation.

Q4: Why did Protocol B (Alkylation) fail when I used Cyclobutyl Bromide?

Answer: Cyclobutyl halides are notoriously poor electrophiles for


 reactions.
  • Reason: The cyclobutyl ring is puckered (butterfly shape), causing significant steric hindrance to backside attack. Furthermore, the ring strain often leads to elimination (formation of cyclobutene) rather than substitution.

  • Fix: Always use Reductive Amination (Protocol B with Cyclobutanone) for installing cyclobutyl groups on amines.

References

  • Mechanistic Insight on CDI Coupling

    • Title: 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization.[5]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Boc-Piperazine Reactivity & Solubility: Title: A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Source: BenchChem Technical Library.
  • Reductive Amination Standards

    • Title: Reductive Amin
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Cyclobutyl Electrophile Challenges

    • Title: Formal Nucleophilic Substitution of Bromocyclopropanes (and Cyclobutanes).
    • Source: ResearchG
    • URL:[Link]

Sources

Challenges in the purification of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-TB4CP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting isolation and purity issues in reductive amination workflows.[1]

Executive Summary

You are encountering difficulties purifying Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (hereafter referred to as Target 1 ). This molecule contains two distinct nitrogen environments: a protected carbamate (Boc) at N1 and a basic tertiary amine at N4.

The purification challenges typically stem from three root causes:

  • Silanol Interaction: The basic N4 nitrogen interacts strongly with acidic silanols on silica gel, causing "tailing" or irreversible adsorption.[1]

  • Boron Chelation: Residual boron salts from the sodium triacetoxyborohydride (STAB) reduction can form stable complexes with the product, complicating extraction.

  • Starting Material Co-elution: Unreacted N-Boc-piperazine has similar polarity to the product in standard non-polar solvents.[1]

This guide provides a modular troubleshooting protocol designed to isolate Target 1 with >95% purity.

Module 1: Reaction Optimization (Root Cause Prevention)

Before attempting to fix the purification, ensure the reaction mixture is generated cleanly. A cleaner crude profile simplifies downstream processing.

The Standard Protocol (Reductive Amination): The most robust synthesis involves reacting N-Boc-piperazine with cyclobutanone using Sodium Triacetoxyborohydride (STAB).[1]

ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 eq Amine : 1.2 eq Ketone : 1.4 eq STABExcess ketone ensures full consumption of the difficult-to-separate N-Boc-piperazine.[1]
Catalyst Acetic Acid (1.0 eq)Accelerates iminium ion formation.[1] Essential for sterically hindered ketones like cyclobutanone.
Solvent 1,2-Dichloroethane (DCE) or DCMDCE promotes tighter ion pairing and faster kinetics than THF.[1]
Monitoring Stain with Ninhydrin or PMAUV is unreliable for cyclobutanone.[1] Ninhydrin visualizes the disappearance of the secondary amine (starting material).

Critical Checkpoint: If significant N-Boc-piperazine remains, do not proceed to workup. Add 0.2 eq more ketone and STAB. It is easier to remove excess ketone (volatile/non-polar) than unreacted piperazine.

Module 2: The "Boron-Buster" Workup

Standard bicarbonate washes are often insufficient to break amine-boron complexes, leading to yield loss in the aqueous layer.[1]

Protocol:

  • Quench: Cool reaction to 0°C. Add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) instead of NaHCO₃.

  • Stir: Vigorously stir the biphasic mixture for 30–60 minutes.

    • Mechanism:[2][3][4] Tartrate acts as a bidentate ligand, chelating boron more strongly than your amine product.

  • Phase Separation: The organic layer should now be clear.[1]

  • pH Adjustment: Ensure the aqueous layer is pH > 8 (add NaHCO₃ if necessary).

    • Why? You need the N4 nitrogen to be free-based (neutral) to extract into the organic layer.

  • Wash: Brine wash, dry over Na₂SO₄.[5]

Module 3: Chromatographic Strategy (The Core Fix)

The primary failure mode is the product streaking on silica gel due to the basic N4 amine.

Method A: The "TEA Trick" (Standard Silica)

You must deactivate the silica gel surface.

  • Mobile Phase: Hexanes / Ethyl Acetate (variable ratio) + 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the column with 100% Hexanes + 1% TEA before loading your sample. This saturates the acidic silanol sites.

  • Elution: Run the gradient (e.g., 0% → 40% EtOAc). The product will elute as a tight, symmetrical band.

  • Post-Run: The isolated product will contain residual TEA. Remove it by high-vacuum drying (TEA bp: 89°C) or azeotroping with DCM.

Method B: The "DCM/MeOH/Ammonia" System

Use this if the product is too polar for Hex/EtOAc.

  • Mobile Phase: DCM / MeOH / NH₄OH (aq).

  • Ratio: 95 : 5 : 0.5 (Common starting point).

  • Preparation: Mix DCM and MeOH, then add the concentrated aqueous ammonia. Shake well.

  • Note: This system is powerful but can cause silica dissolution if too much ammonia is used. Keep NH₄OH < 1%.[1]

Visualization: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckSM Is N-Boc-piperazine present? Start->CheckSM DriveRxn Add excess Cyclobutanone/STAB CheckSM->DriveRxn Yes Workup Rochelle's Salt Quench (Break Boron Complexes) CheckSM->Workup No DriveRxn->Workup TLC TLC Analysis (Check Rf & Tailing) Workup->TLC PathA Product Streaks/Tails TLC->PathA PathB Clean Spot, Low Rf TLC->PathB MethodA Method A: Silica + 1% TEA (Hex/EtOAc) PathA->MethodA MethodB Method B: DCM/MeOH/NH3 PathB->MethodB Salt Alternative: Oxalate Salt Formation (Crystallization) MethodA->Salt If oil persists

Figure 1: Decision matrix for the purification of tertiary amines containing acid-sensitive protecting groups.

Module 4: Alternative Purification (Salt Formation)

If chromatography fails or the product is an oil that requires solidification.

Warning: The Boc group is acid-labile.[1] Do not use HCl in dioxane/methanol, as this will deprotect the amine (removing the Boc group) and yield the cyclobutylpiperazine dihydrochloride.

The Safe Protocol (Oxalate Salt):

  • Dissolve crude oil in a minimal amount of EtOAc or EtOH.

  • Add 1.0 eq of Oxalic Acid dissolved in warm EtOH.

  • Cool slowly to 0°C.

  • The oxalate salt of the tertiary amine should precipitate.[1]

  • Filter and wash with cold ether.

  • Recovery: To recover the free base, partition the salt between DCM and saturated NaHCO₃.

FAQ: Troubleshooting Specific Issues

Q1: My product is co-eluting with the starting material (N-Boc-piperazine).

  • A: This is common in MeOH/DCM systems.[1] Switch to Ethyl Acetate/Hexanes with 1% TEA . The cyclobutyl group adds significant lipophilicity compared to the naked piperazine, which usually improves separation in non-polar solvents. Alternatively, use Basic Alumina instead of silica; the retention order often flips.

Q2: I lost my Boc group during workup!

  • A: You likely used an acidic wash (like 1M HCl) to remove excess amine. While standard for many amines, Boc groups can cleave at pH < 2, especially if left for long periods. Switch to a pH 4–5 buffer (Citrate) or rely entirely on chromatography to remove starting materials.

Q3: The product is an oil and I need a solid.

  • A: Piperazine carbamates with alkyl tails are often low-melting solids or oils.

    • Trick: Dry the oil under high vacuum (< 1 mbar) for 24 hours.

    • Trick: Triturate the oil with cold pentane or hexanes. If it turns cloudy, sonicate at 0°C to induce crystallization.

References & Authoritative Sources
  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The foundational text for STAB protocols).

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB)." (General reactivity and solvent compatibility).

  • Biotage. "Strategies for Flash Chromatography of Amines." (Silica tailing and mobile phase modification).

  • PubChem. "Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate."[1] (Physicochemical properties of analogous structures).

Sources

Technical Support Center: Piperazine Synthesis & Selectivity Guide

[1]

Welcome to the Piperazine Synthesis Support Hub. Topic: Preventing Dimer Formation (Bis-alkylation) During Piperazine Derivatization. Status: Operational Operator: Senior Application Scientist[1]

Introduction: The Piperazine Paradox

User Question: Why does my reaction constantly yield the

Scientist's Analysis: This is the classic "Piperazine Paradox." The root cause is nucleophilic enhancement .[1] In standard

1

Consequently, the mono-alkylated product is often more nucleophilic than the unsubstituted starting material (

11
Visualization: The Kinetic Competition

The following diagram illustrates the competing pathways you are fighting against.[1]

PiperazineKineticsPipPiperazine(Starting Material)MonoMono-Alkyl Piperazine(Desired Product)Pip->Monok1 (Slow)Initial AttackRXElectrophile(R-X)RX->Mono+ R-XBisBis-Alkyl Piperazine(Dimer/Impurity)RX->Bis+ R-XMono->Bisk2 (Fast)NucleophilicEnhancement

Caption: Kinetic pathway showing how the mono-product competes for the electrophile. If k2 > k1, dimerization dominates.[1]

Strategy A: The "Surgical" Method (Protecting Groups)[1]

User Question: I need high purity and cannot afford to waste starting material. What is the most robust method?

Recommendation: Use


-Boc-piperazine12111
Protocol: Mono-Alkylation via Boc-Protection[1][3][4]
  • Protection (or Purchase): Start with commercially available N-Boc-piperazine (1-Boc-piperazine).[1]

  • Alkylation:

    • Reagents: 1.0 eq 1-Boc-piperazine + 1.1 eq Alkyl Halide + 1.5 eq Base (

      
       or 
      
      
      ).
    • Solvent: Acetonitrile (ACN) or DMF.

    • Conditions: Stir at RT to 60°C.

  • Deprotection:

    • Dissolve the intermediate in DCM.[3]

    • Add Trifluoroacetic acid (TFA) (typically 1:4 v/v TFA:DCM) or 4M HCl in Dioxane.[1]

    • Stir 1-2 hours until TLC shows conversion.

  • Workup: Basify with

    
     to liberate the free amine.
    

Troubleshooting Table: Boc Strategy

IssueProbable CauseCorrective Action
Boc group lost during reaction Reaction conditions too acidic or temperature too high (>100°C).[1]Switch to basic conditions (

). Keep temp <80°C.
Low Yield Steric hindrance from Boc group.[1]Switch to a smaller protecting group (e.g., Formyl or Acetyl), though deprotection is harsher.[1]
Product is water soluble Product is trapped as a TFA salt.[1]Must perform a basic extraction (pH > 12) or use ion-exchange resin to isolate free base.[1]

Strategy B: The "Statistical" Method (Excess Reagent)[1]

User Question: I cannot use protecting groups (cost/step count). How do I minimize dimers in a direct reaction?

Recommendation: Use the "Flood" Technique . By flooding the reaction with a massive excess of piperazine, you statistically ensure that the alkyl halide is far more likely to encounter a virgin piperazine molecule than a mono-alkylated product.[1]

The Protocol[1][5][6]
  • Stoichiometry: 1.0 eq Alkyl Halide : 5.0 to 10.0 eq Piperazine.[1]

  • Solvent: Ethanol, Methanol, or DCM.[1]

  • Temperature: Reflux (if using alkyl chlorides) or RT (if using iodides).[1]

Data: Theoretical Yield vs. Equivalents

Piperazine EquivalentsTheoretical Mono:Bis RatioPractical Recovery Difficulty
1.0 eq50:50 (Messy)High (Separation difficult)
3.0 eq85:15Moderate
5.0 eq 95:5 Low (Excess precipitates)
10.0 eq>99:1Low

Purification Tip (The "Precipitation Trick"): If using DCM or Ethanol, the excess piperazine often stays in solution, while the piperazine dihydrochloride (salt formed during reaction) may precipitate.[1] However, a better trick is:

  • Evaporate solvent.[3][4][5]

  • Dissolve residue in water.[3]

  • Filter off insoluble bis-product (if lipophilic).[1]

  • Extract the mono-product at controlled pH.

Strategy C: The "Chemical Shield" (pH Control)[1]

User Question: Is there a way to protect one nitrogen without adding a synthetic step?

Recommendation: Use Piperazine Monohydrochloride .[1] By adding exactly 1 equivalent of acid (HCl), you protonate the most basic nitrogen.[1] Due to charge repulsion and statistical distribution, you create a significant population of singly-protonated piperazine.[1] The protonated nitrogen (

1
Protocol
  • Preparation: Dissolve piperazine (10 mmol) in Ethanol. Add conc. HCl (10 mmol) dropwise.

    • Note: Piperazine monohydrochloride is soluble in hot ethanol; dihydrochloride is not.

  • Reaction: Add Alkyl Halide (0.8 - 1.0 eq).

  • Mechanism: The unprotonated nitrogen reacts. The protonated nitrogen is "shielded."[1]

Strategy D: Advanced Catalysis (Buchwald-Hartwig)[1]

User Question: I am coupling piperazine with an Aryl Halide (Ar-Cl/Br). Standard

Recommendation: Use Pd-Catalyzed Amination with steric control.[1] Standard

11sterically bulky ligands1
Recommended System
  • Catalyst:

    
     or 
    
    
    .
  • Ligand: BINAP or Xantphos .[1]

    • Why? These bulky bidentate ligands create a "pocket" around the Palladium center. The mono-arylated piperazine is too bulky to easily enter this pocket for a second coupling, whereas the small unsubstituted piperazine fits easily.[1]

  • Base:

    
     (Sodium tert-butoxide).[1]
    
Decision Logic for Method Selection

MethodSelectionStartStart: Choose ElectrophileTypeIs it an Alkyl or Aryl Halide?Start->TypeAlkylAlkyl Halide (R-X)Type->AlkylArylAryl Halide (Ar-X)Type->ArylCanProtectCan you affordextra steps?Alkyl->CanProtectYesProtectUse N-Boc Strategy(Highest Purity)CanProtect->YesProtectYesNoProtectUse Excess (5-10 eq)or MonohydrochlorideCanProtect->NoProtectNoCatalysisBuchwald-Hartwig(Pd + BINAP)Aryl->CatalysisUse Bulky Ligands

Caption: Decision matrix for selecting the optimal synthesis route based on electrophile type and resource constraints.

References

  • Boc-Protection Strategy

    • Ananthanarayanan, C., et al. "Efficient Synthesis of N-Boc-Piperazine."[1] Journal of Organic Chemistry. (Standard protocols for mono-protection).

    • See also: Comparison of protecting groups in: Greene's Protective Groups in Organic Synthesis, Wiley.[1]

  • Selective Mono-alkylation (Kinetics & Methods)

    • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][6] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097–1099.[1] (Discusses dianion strategies applicable to diamines). Link[1]

    • Gao, F., et al. (2003).[1][3] "Synthesis of monosubstituted piperazines via protecting group strategy." Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.[1][3] Link

  • Buchwald-Hartwig Selectivity

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[1] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348-1350.[1] (Foundational work on Pd-catalysis). Link[1]

    • Maji, A., et al. (2018).[1] "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Molecules. Link

  • Purification & Monohydrochloride Method

    • Pazdera, P. et al. (2011).[1][3] "Process for the N-monoalkylation of piperazine." Patent CZ 2011/0847.[3] (Describes the monohydrochloride salt usage).

Phase transfer catalyst optimization for N-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because the N-alkylation of piperazine—a deceptively simple reaction on paper—is failing in your reactor. The challenge lies in the symmetric nucleophilicity of piperazine. Once the first nitrogen is alkylated, the product often becomes more nucleophilic than the starting material, leading to a "runaway" bis-alkylation.[1]

This guide moves beyond basic textbook theory. We utilize Solid-Liquid Phase Transfer Catalysis (SL-PTC) as the primary engine for selectivity, leveraging the "hydration shell" theory to control kinetics.[1]

Module 1: Controlling Selectivity (Mono- vs. Bis-Alkylation)

User Query: "I am observing >30% bis-alkylated byproduct. Lowering the temperature didn't help. How do I stop the reaction at the mono-stage?"

Technical Diagnosis: The issue is likely homogeneity . In a standard Liquid-Liquid PTC (LL-PTC) system (e.g., Aqueous NaOH / Toluene), the active catalyst-base complex is freely mobile, and the reaction rates are governed purely by the nucleophilicity of the amines.[1] Since secondary amines (product) are often more nucleophilic than the primary/secondary starting amine, bis-alkylation dominates.[1]

The Fix: Switch to Solid-Liquid PTC (SL-PTC). By using a solid inorganic base (e.g.,


 or KOH) with an organic solvent and a catalyst, you restrict the deprotonation to the surface of the solid base .[1] This creates a "starved" environment where the concentration of the active deprotonated species is low, statistically favoring the attack on the highly abundant starting material (piperazine) over the scarce product.[1]

Optimization Steps:

  • Eliminate Water: Switch from 50% NaOH(aq) to solid, finely ground

    
     or KOH.[1] Trace water creates a "omega phase" on the crystal surface that can accelerate non-selective background reactions.
    
  • Stoichiometry: Use Piperazine in excess (2.0 to 3.0 equivalents).

  • Solvent Choice: Use Acetonitrile or Toluene . Acetonitrile often provides faster rates in SL-PTC due to better solubilization of the catalyst-ion pair.[1]

SelectivityControl Start Start: Piperazine + Alkyl Halide LL_PTC Liquid-Liquid PTC (Aq. NaOH / Toluene) Start->LL_PTC Standard Path SL_PTC Solid-Liquid PTC (Solid K2CO3 / MeCN) Start->SL_PTC Optimized Path Result_LL High Active Base Conc. Runaway Bis-Alkylation LL_PTC->Result_LL Result_SL Surface-Limited Reaction Favors Mono-Alkylation SL_PTC->Result_SL

Figure 1: Mechanism of selectivity control via phase choice. SL-PTC restricts active sites, statistically favoring mono-alkylation.[1]

Module 2: Kinetic Stalling & Catalyst Poisoning

User Query: "My reaction stalls at 50% conversion. Adding more catalyst doesn't restart it."

Technical Diagnosis: You are likely experiencing Catalyst Poisoning or Hydration Shell Inhibition .

  • Poisoning: If you are using an Alkyl Iodide , the iodide leaving group (

    
    ) is highly lipophilic.[1] It pairs so strongly with the quaternary ammonium cation (
    
    
    
    ) that the catalyst cannot exchange it for the base anion (
    
    
    or
    
    
    ).[1] The catalyst becomes "locked" as
    
    
    .
  • Hydration: If your solid base is too wet, or if water is produced and not removed, a hydration shell forms around the anion, preventing it from entering the organic phase.[1]

The Fix:

  • Leaving Group Swap: Use Alkyl Bromides or Chlorides instead of Iodides. If you must use Iodide, use a catalyst with a higher "organophilicity" (e.g., Tetraoctylammonium bromide) or increase catalyst loading to 10 mol%.[1]

  • Drying Agents: Add anhydrous

    
     or molecular sieves to the reaction mixture to scavenge water produced during deprotonation.
    

Catalyst Comparison Table:

CatalystStructureBest Use CaseRisk Factor
TBAB (Tetrabutylammonium bromide)Symmetric, C16 totalGeneral purpose, cheap.[1]Can be hydrated easily; moderate lipophilicity.
TEBA (Benzyltriethylammonium chloride)AsymmetricGood for reactions at the interface.Less stable at high temps (>100°C) due to Hofmann elimination.
Aliquat 336 (Methyltrioctylammonium chloride)Highly LipophilicBest for non-polar solvents (Toluene/Hexane).[1]Harder to remove during workup (forms emulsions).[1]
Module 3: Workup & Purification (The "Invisible Product")

User Query: "TLC shows product formation, but I recover nothing after aqueous extraction."

Technical Diagnosis: Piperazine derivatives are highly polar and water-soluble.[1] In a standard workup (pH 7), the unreacted amine and the mono-alkylated product are likely protonated and staying in the aqueous phase.[1]

The Fix:

  • pH Adjustment: You must basify the aqueous layer to pH > 12 using 2M NaOH before extraction. This ensures the amine is in its free base form.

  • Solvent Switch: Do not use Diethyl Ether or Hexane. Use Chloroform (

    
    )  or Dichloromethane (DCM) .[1] Chloroform is particularly good at extracting polar amines.
    
  • Salting Out: Saturate the aqueous phase with NaCl to push the organic product out ("Salting out effect").

Standardized Experimental Protocol (SL-PTC)

Objective: Mono-N-alkylation of Piperazine with Benzyl Bromide (Model System).

Reagents:

  • Piperazine (anhydrous): 20 mmol (excess)[1]

  • Alkyl Bromide: 10 mmol[1]

  • Base:

    
     (finely powdered, anhydrous): 20 mmol[1]
    
  • Catalyst: TBAB (1 mmol, 10 mol%)[1]

  • Solvent: Acetonitrile (30 mL)

Workflow:

  • Activation: In a round-bottom flask, combine Piperazine,

    
    , and TBAB in Acetonitrile. Stir vigorously (1000 RPM) at 60°C for 30 minutes. Why? This allows the catalyst to equilibrate with the solid surface.[1]
    
  • Addition: Dissolve the Alkyl Bromide in 5 mL Acetonitrile. Add this solution dropwise over 1 hour to the stirring mixture. Why? Low instantaneous concentration of electrophile favors mono-alkylation.[1]

  • Reaction: Reflux for 4-6 hours. Monitor by TLC (Eluent: MeOH/DCM 1:9 with 1%

    
    ).[1]
    
  • Workup:

    • Filter off the solid salts (

      
       and KBr).
      
    • Evaporate the solvent.[2]

    • Resuspend residue in water (20 mL) and DCM (20 mL).[1]

    • Adjust aqueous pH to 12-13.[1]

    • Extract with DCM (3x).[1] Dry organics over

      
      .
      
  • Purification: The excess piperazine can often be removed by sublimation or washing with water if the product is sufficiently lipophilic.

Workflow Step1 1. Activation Phase (Piperazine + K2CO3 + TBAB + MeCN) Stir 30 min @ 60°C Step2 2. Controlled Addition (Dropwise Alkyl Bromide) Step1->Step2 Equilibration Complete Step3 3. Reaction & Monitoring (Reflux 4-6h, TLC Check) Step2->Step3 Step4 4. Filtration (Remove Solid Salts) Step3->Step4 Conversion >95% Step5 5. pH Adjustment & Extraction (pH > 12, DCM/CHCl3) Step4->Step5

Figure 2: Optimized SL-PTC workflow ensuring kinetic control and efficient recovery.

References
  • ACS Green Chemistry Institute. Phase Transfer Catalysis Mechanism + Description. ACS GCI Pharmaceutical Roundtable. [Link]

  • Yadav, G. D. (2004).[1][3] Solid-Liquid Phase Transfer Catalysis (S-L PTC) for Fine Chemicals.[1][3] CRDEEP Journals. [Link]

  • Halpern, M. PTC Selective O-Alkylation and Ambident Anions.[1][4] PTC Organics, Inc. [Link][1]

  • ResearchGate Discussion. Best conditions for monoalkylation of piperazine. (Multiple contributors discussing Boc-protection vs PTC). [Link]

  • Bankar, B. & Dhankar, B. (2020).[1][5] Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.[1][5] National Institutes of Health (NIH).[1] [Link]

Sources

Column chromatography conditions for separating regioisomers of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of piperazine derivatives. It is designed to address the specific challenges of separating regioisomers, preventing peak tailing, and optimizing resolution for basic amine compounds.

Topic: Optimization of Column Chromatography for Piperazine Regioisomer Separation Document ID: TS-PIP-001 Status: Active Last Updated: January 28, 2026

Core Challenge: The Basicity Problem

Piperazine derivatives typically possess a pKa of approximately 9.8 (secondary amine). On standard silica gel (pH ~5), these amines become protonated (


), leading to strong ionic interactions with deprotonated silanols (

).

Symptoms of Failure:

  • Peak Tailing: Asymmetrical peaks that drag, causing co-elution of closely related regioisomers.

  • Irreversible Adsorption: Loss of mass on the column.

  • Poor Resolution: Inability to separate

    
    -substituted from 
    
    
    
    -substituted isomers or ortho/meta/para aromatic regioisomers.

Method Development & Troubleshooting (Q&A)

Category A: Normal Phase Chromatography (Flash/Prep)

Q1: My piperazine isomers are co-eluting and tailing significantly on standard silica. Increasing methanol doesn't help. What is the fix? A: You are fighting silanol activity. Methanol alone cannot suppress the ionic interaction between the amine and the silica.

  • The Fix: You must use a Basic Modifier or a Functionalized Stationary Phase .

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) to your mobile phase. This competes for the active silanol sites.[1]
      
    • Stationary Phase Switch: Switch to Amine-Functionalized Silica (NH2) . This phase effectively "caps" the surface, preventing the ionic interaction and often providing different selectivity for regioisomers based on hydrogen bonding capabilities rather than just polarity.

Q2: How do I prepare a reproducible "Ammoniated Methanol" system for Flash chromatography? A: Inconsistent preparation of ammoniated solvents is a common source of run-to-run variability.

  • Protocol:

    • Take 1.0 L of HPLC-grade Methanol.

    • Add 10-20 mL of concentrated Ammonium Hydroxide (28-30%

      
       in water).
      
    • Crucial Step: Do not premix this into the Dichloromethane (DCM). Use a separate pump channel or premix fresh daily, as ammonia is volatile and concentration changes over time.

    • Recommended Gradient: 0–10% Ammoniated MeOH in DCM.

Q3: I am trying to separate ortho- and para- substituted phenyl-piperazines. They co-elute on Silica. What now? A: Silica separates primarily by polarity. Regioisomers often have identical polarity but different 3D shapes.

  • Solution: Use Shape Selectivity .

    • PFP (Pentafluorophenyl) Phase: In Reverse Phase (or even Normal Phase variants), PFP columns offer strong

      
       interactions. The rigid fluorine ring interacts differently with ortho vs para substituents due to steric hindrance.
      
    • Chiral Columns for Achiral Compounds: Surprisingly, immobilized polysaccharide columns (e.g., Chiralpak IC) are excellent for separating achiral regioisomers because the "grooves" in the stationary phase can discriminate between the linear shape of a para-isomer and the "bent" shape of an ortho-isomer.

Category B: Reverse Phase (HPLC/Prep)

Q4: Can I use standard C18 with TFA for piperazine purification? A: You can, but it is often suboptimal for preparative loading.

  • The Issue: TFA (Trifluoroacetic acid) at pH 2 keeps the piperazine fully protonated (charged). Charged molecules have poor retention on C18 (hydrophobic phase), leading to early elution and "fronting" if overloaded.

  • The Better Way (High pH): Operate at pH 9.5–10.5 .

    • At this pH, piperazine is in its free-base (neutral) form.

    • Result: Drastically increased retention, better peak shape, and higher loading capacity.

    • Requirement: You MUST use a "Hybrid" silica column (e.g., Waters XBridge, Phenomenex Gemini NX) that is stable at high pH. Standard silica dissolves at pH > 8.

Q5: What is the recommended buffer system for High pH Reverse Phase? A:

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ).
    
  • Modifier: Ammonium Hydroxide (to adjust pH to 10.0).

  • Organic: Acetonitrile (MeCN).

  • Note: This buffer is volatile and compatible with LC-MS and ELSD.

Recommended Solvent Systems Table

Separation ModeStationary PhaseSolvent ASolvent BModifierTarget Application
Normal Phase Silica (Standard)DCM or HexaneMeOH or EtOAc1% TEA or 1% NH4OH General purification; preventing tailing.
Normal Phase Amine (NH2) Hexane or DCMEtOH or IPANone neededBest for Regioisomers ; distinct selectivity.
Reverse Phase C18 (Hybrid)WaterMeCN10mM NH4HCO3 (pH 10) Gold Standard for basic amines; high loading.
Reverse Phase PFP (Fluoro) WaterMeOH0.1% Formic AcidSeparation of aromatic positional isomers (o/m/p).

Decision Making Workflow

The following diagram illustrates the logical flow for selecting the optimal purification method for piperazine regioisomers.

PiperazinePurification Start Crude Piperazine Mixture Solubility Solubility Check Start->Solubility NP_Path Soluble in DCM/EtOAc? Solubility->NP_Path RP_Path Soluble in MeOH/Water? Solubility->RP_Path StdSilica Standard Silica (Use 1% TEA or NH4OH) NP_Path->StdSilica General Clean-up AmineSilica Amine (NH2) Column (No additive needed) NP_Path->AmineSilica Regioisomer Separation AcidicC18 C18 Low pH (TFA) (Poor Retention) RP_Path->AcidicC18 Avoid if possible HighPHC18 Hybrid C18 @ pH 10 (High Retention/Loading) RP_Path->HighPHC18 Standard Prep PFP PFP (Pentafluorophenyl) (Shape Selectivity) RP_Path->PFP Aromatic Isomers (o, m, p) Success Pure Isomer Isolated StdSilica->Success AmineSilica->Success HighPHC18->Success PFP->Success

Caption: Decision tree for selecting stationary and mobile phases based on solubility and isomer complexity.

Advanced Protocol: High pH Reverse Phase Screening

Objective: Separate


-alkyl vs 

-alkyl piperazine regioisomers.

Materials:

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 100mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Elevated temperature improves mass transfer for viscous bases).

  • Detection: UV 210-254 nm (Piperazines often have weak UV; use 210 nm or ELSD if non-aromatic).

Why this works: At pH 10, the piperazine ring is neutral. The hydrophobic alkyl chains drive retention on the C18. The slight difference in hydrophobicity between the


 and 

positions (often due to steric shielding of the alkyl group) is maximized when the ionic repulsion is removed.

References

  • Separation of Positional Isomers of Chlorophenylpiperazine. International Journal of Legal Medicine. Validated method for separating ortho, meta, and para isomers using chiral stationary phases.[6]

  • Overcoming Peak Tailing of Basic Analytes. LCGC International. Technical breakdown of silanol activity and the use of high pH mobile phases.

  • HPLC Determination of Piperazine Residues. ResearchGate. Analysis of piperazine derivatization and separation on CN and Silica phases.

  • Purification of Piperidine and Piperazine Derivatives. BenchChem Technical Support. Troubleshooting guide for basic amine purification.

Sources

Stability issues of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate during workup

[1]

Topic: Stability & Workup Optimization Molecule ID: tert-butyl 4-cyclobutylpiperazine-1-carboxylate CAS: (Derivative of 57260-71-6 scaffold) Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Researchers frequently report yield loss or purity degradation during the workup of tert-butyl 4-cyclobutylpiperazine-1-carboxylate .[1] While the tert-butoxycarbonyl (Boc) group is generally robust, this specific molecule contains a "Trojan Horse": the basic tertiary amine at the N4 position (cyclobutyl-N).[1]

This basic center creates a narrow pH stability window.[1] Standard acidic washes used to remove impurities will protonate the N4 nitrogen, rendering the molecule water-soluble and causing it to vanish into the aqueous waste. Furthermore, localized acidity during concentration can catalyze premature Boc-deprotection.[1]

This guide provides the protocols to navigate these stability issues.

Troubleshooting Guide (Q&A)

Issue 1: "My product disappeared into the aqueous layer during extraction."

Diagnosis: Unintended Protonation (The pH Trap). The N4-nitrogen (bearing the cyclobutyl group) is a tertiary amine with a pKa of approximately 8.5–9.0. If you wash your organic layer with 1M HCl, Citric Acid, or even strong buffers below pH 6, you protonate this nitrogen. The resulting ammonium salt is highly water-soluble and partitions out of the organic phase.

Corrective Protocol:

  • Avoid Acid Washes: Do not use HCl or citric acid washes to remove starting materials.[1]

  • The "Base-Keep" Strategy: Maintain the aqueous phase at pH > 10 .

    • Quench reaction with saturated NaHCO₃ or dilute NaOH.[1]

    • Extract with DCM or EtOAc.[1]

    • Crucial Step: Check the pH of the aqueous layer. If pH < 9, add more base. The molecule must remain neutral to stay in the organic layer.

Issue 2: "I see isobutylene gas bubbling or mass loss during Rotovap."

Diagnosis: Acid-Catalyzed Thermal Decomposition. Even trace amounts of acid (carried over from a wash or silica gel chromatography) can catalyze the cleavage of the Boc group when heat is applied. This is accelerated by the "internal base" (N4) which can act as a proton shuttle in non-polar solvents, potentially lowering the activation energy for elimination.

Corrective Protocol:

  • Neutralize Silica: If purifying by column chromatography, pre-treat the silica gel with 1% Triethylamine (TEA) in the eluent. This neutralizes acidic sites on the silica surface.

  • Temperature Limit: Do not exceed 40°C on the rotary evaporator water bath.

  • Stabilizer: Add a trace of TEA to the collection flask before concentration if the product was exposed to any acidic conditions previously.

Issue 3: "The NMR shows broad, split peaks. Is my product degrading?"

Diagnosis: Rotamers (Not Degradation). N-Boc piperazines exhibit restricted rotation around the N-C(O) amide-like bond.[1] At room temperature, the exchange rate between conformers is slow on the NMR timescale, leading to "ghost peaks" or broadening, particularly for the protons adjacent to the Boc group.

Validation Test:

  • Variable Temperature NMR: Run a quick 1H-NMR at 50°C or 60°C. The peaks should coalesce into sharp singlets/triplets. If they remain complex, you likely have impurities.

Visual Troubleshooting Logic

Figure 1: Workup Decision Matrix

This flowchart illustrates the critical pH decision points to prevent yield loss.

WorkupLogicStartCrude Reaction MixtureCheckDoes reaction containacidic byproducts?Start->CheckAcidWashStandard Acid Wash(HCl/Citric)Check->AcidWashYes (Incorrect Path)BaseWashWash with sat. NaHCO3or 1N NaOHCheck->BaseWashYes (Correct Path)ProtonationCRITICAL FAILURE:N4 Protonates -> Water SolubleAcidWash->ProtonationExtractExtract with DCM/EtOAcBaseWash->ExtractCheckPHCheck Aqueous pHExtract->CheckPHAdjustAdjust to pH > 10CheckPH->AdjustpH < 9DryDry over Na2SO4(Avoid MgSO4 if Lewis Acid sensitive)CheckPH->DrypH > 10Adjust->Extract

Caption: Decision tree highlighting the risk of acid washes. The N4-nitrogen basicity requires a basic workup to ensure the product remains in the organic phase.

Technical Data & Stability Parameters

Table 1: Stability Profile
ParameterLimit / ConditionMechanism of Failure
Aqueous pH (Lower) < pH 5.0 Protonation of N4 (Solubility loss); Slow Boc removal.[1]
Aqueous pH (Critical) < pH 2.0 Rapid Boc deprotection (Isobutylene gas evolution).
Aqueous pH (Optimal) pH 9.0 – 12.0 Molecule is neutral (lipophilic) and stable.[1]
Thermal Limit < 50°C Thermal elimination of Boc (especially if trace acid present).[1]
Silica Gel Neutralized Acidic silica sites cleave Boc; use 1% Et3N in eluent.[1]
Oxidation Avoid Peroxides N-Cyclobutyl is stable, but can form N-Oxides in aged THF/Ether.[1]
Table 2: Solvent Compatibility Guide
SolventCompatibilityNotes
Dichloromethane (DCM) High Excellent for extraction.[1] Product is highly soluble.[1]
Ethyl Acetate High Good alternative to DCM.[1]
Diethyl Ether / THF Medium Risk: Check for peroxides.[1] N-oxides can form on the tertiary amine.[1]
Chloroform (CDCl3) Medium Risk: CDCl3 is often naturally acidic (HCl formation).[1] Filter through basic alumina or K2CO3 before NMR.[1]

Deep Dive: The "Trojan Horse" Mechanism

The instability of this molecule is often misunderstood as "Boc fragility." In reality, it is a solubility issue driven by the N4 nitrogen.

Figure 2: The Protonation Trap

This diagram explains the molecular behavior at different pH levels.

MechanismNeutralNeutral Species(Lipophilic)Soluble in OrganicAcidAdd Acid (H+)(Workup pH < 6)Neutral->AcidProtonation of N4SaltAmmonium Salt(Hydrophilic)Soluble in WaterAcid->SaltReversibleSalt->NeutralAdd Base (NaOH)DeprotectBoc Cleavage(If pH < 2 or Heat)Salt->DeprotectTime/Heat

Caption: The N4 nitrogen acts as a proton trap.[1] Protonation shifts the partition coefficient (LogP) drastically, moving the product into the aqueous waste stream.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Standard reference for Boc stability profiles: stable to base, labile to acid).[1]

    • Source Verification:[1]

  • Organic Chemistry Portal. (n.d.).[1] Boc Protecting Group.[1][2][3] (Confirming cleavage mechanisms and stability conditions).

    • Source Verification:[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 968936, Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. (Structural analogue data confirming physicochemical properties of piperazine carboxylates).

    • Source Verification:[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of amine basicity and ring strain in cyclobutyl amines).

    • Source Verification:[1]

How to remove unreacted starting material from Tert-butyl 4-cyclobutylpiperazine-1-carboxylate product

[1]

Executive Summary & Diagnostic

The Challenge: The synthesis of tert-butyl 4-cyclobutylpiperazine-1-carboxylate typically involves the reductive amination of tert-butyl piperazine-1-carboxylate (Starting Material A) with cyclobutanone (Starting Material B).[1]

The primary purification difficulty lies in the unreacted secondary amine (SM A) .[1] Both the starting material and the product are basic amines with similar polarity and solubility profiles.[1] Standard silica chromatography often results in streakiness or co-elution, and simple acid/base extraction fails because both species protonate at similar pH levels.

Diagnostic: What is in your flask?

ComponentChemical NaturepKa (Conj.[1] Acid)Detection (TLC/LCMS)
Product Tertiary Amine~8.5 - 9.5Ionizable (

), Stain: Ninhydrin/Iodine
SM A (Impurity) Secondary Amine~9.0 - 10.0Ionizable (

), Stain: Ninhydrin (Distinct color)
SM B (Impurity) Ketone (Cyclobutanone)NeutralUV weak, Stain: KMnO4/DNP

Solution Protocols

We provide three tiered solutions based on your available resources and scale.

Method A: The "Gold Standard" (Scavenger Resins)

Best for: Small scale (<1g), High-throughput, Library synthesis.

This method uses a polymer-supported electrophile to selectively react with the unreacted secondary amine (SM A), covalently binding it to the solid support.[2] The tertiary amine product cannot react and remains in solution.[1]

Recommended Resin: Polystyrene-Isocyanate (PS-NCO) or Polystyrene-Isatoic Anhydride.[1]

Protocol:

  • Calculate Loading: Determine the excess mmols of secondary amine (SM A) remaining (via LCMS ratio) or assume 20% excess. Use 2–3 equivalents of resin relative to the impurity.[1]

  • Incubation: Add PS-NCO resin to the reaction mixture (DCM or THF).

  • Reaction: Shake or stir gently at room temperature for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The

      
       amine attacks the isocyanate to form a urea.[1] The 
      
      
      amine (product) has no proton to lose and cannot form a stable urea.[1]
  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Rinse: Wash the resin with DCM to recover entrained product.[1]

  • Concentrate: Evaporate solvent. The residue is pure product.[1]

Method B: Chemical Derivatization & "Acid-Base Switch"

Best for: Scale-up (>1g), Cost-efficiency.[1]

If resins are unavailable, we chemically modify the impurity to change its physical properties (basicity), allowing for separation via liquid-liquid extraction.

Reagents: Acetic Anhydride (


1

Protocol:

  • Derivatization: To the crude reaction mixture (in DCM or EtOAc), add 1.5 equivalents (relative to unreacted SM) of Acetic Anhydride and 2.0 equivalents of Triethylamine (

    
    ) .
    
  • Stir: Stir at Room Temp for 30 minutes.

    • Result: Unreacted N-Boc piperazine converts to N-Acetyl-N-Boc piperazine .[1] This is now an AMIDE (Neutral/Non-basic).

    • Result: The Product remains a TERTIARY AMINE (Basic).[1]

  • The "Switch" (Extraction):

    • Wash the organic layer with 0.5 M Citric Acid (aq) or 1M HCl (Cold).*

    • Phase Separation:

      • Organic Layer: Contains Neutral Impurities (Acetylated SM, Cyclobutanone). DISCARD.

      • Aqueous Layer: Contains Protonated Product.[1] KEEP.

  • Recovery:

    • Basify the aqueous layer to pH ~10 using saturated

      
       or 
      
      
      .[1]
    • Extract 3x with DCM or EtOAc.[1]

    • Dry (

      
      ) and concentrate to yield purified product.[1]
      

> Critical Warning: Do not use strong, concentrated acids or heat during the wash step, as this may cleave the Boc protecting group. Cold dilute HCl or Citric Acid is safe for short contact times.

Method C: Chromatographic Optimization

Best for: Final polishing or when derivatization is not permitted.[1]

If you must run a column, standard silica is often too acidic, causing amines to streak.

Mobile Phase Modifiers:

  • Triethylamine (TEA): Add 1%

    
     to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This blocks silanol sites.[1]
    
  • Ammonia: Use DCM/MeOH + 1%

    
     (requires specific silica handling).[1]
    

Stationary Phase:

  • Use Amine-Functionalized Silica (NH2-Silica).[1] This eliminates the need for mobile phase basification and provides better separation of

    
     vs 
    
    
    amines.[1]

Workflow Visualizations

Figure 1: Decision Matrix & Scavenger Logic

PurificationLogicStartCrude Mixture(Product + SM Amine + SM Ketone)ScaleCheckScale / Resource CheckStart->ScaleCheckMethodAMETHOD A:Scavenger Resin(High Cost / Low Effort)ScaleCheck->MethodASmall Scale (<1g)MethodBMETHOD B:Derivatization(Low Cost / High Effort)ScaleCheck->MethodBLarge Scale (>1g)AddResinAdd PS-Isocyanate ResinMethodA->AddResinAddAc2OAdd Acetic Anhydride(Convert SM to Amide)MethodB->AddAc2OResinMechMechanism:SM (2° Amine) binds to ResinProduct (3° Amine) stays in solutionAddResin->ResinMechFilterFilter & EvaporateResinMech->FilterAcidWashWash with 0.5M Citric AcidAddAc2O->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayerOrganic Layer:Contains Amide (SM)DISCARDPhaseSep->OrgLayerAqLayerAqueous Layer:Contains Product (Salt)PhaseSep->AqLayerBasifyBasify & ExtractAqLayer->Basify

Caption: Decision tree for selecting between Resin Scavenging and Chemical Derivatization based on scale.

Figure 2: The "Acid-Base Switch" Mechanism (Method B)

AcidBaseSwitchMixtureMixture:Product (Basic)SM (Basic)DerivStep 1: Ac2O AddedMixture->DerivReactedMixture:Product (Basic)SM-Acetamide (Neutral)Deriv->ReactedSM loses basicityAcidStepStep 2: Acid Wash(H+)Reacted->AcidStepOrganicOrganic Phase:SM-Acetamide(Neutral)AcidStep->OrganicRemains LipophilicAqueousAqueous Phase:Product-H+(Ionic/Soluble)AcidStep->AqueousBecomes Hydrophilic

Caption: Mechanistic flow of the Derivatization protocol, highlighting how polarity changes facilitate separation.

Frequently Asked Questions (FAQ)

Q: Can I use Silica-Tosyl Chloride for scavenging? A: Yes, but Isocyanate (NCO) resins are generally faster. Tosyl chloride resins require base scavengers (like DIEA) to soak up the HCl generated, whereas NCO resins form neutral ureas with no byproducts.

Q: Will the Citric Acid wash remove the Boc group? A: Unlikely under the conditions described (0.5M, cold, rapid wash). The Boc group usually requires Trifluoroacetic acid (TFA) or 4M HCl/Dioxane to cleave.[1] However, always minimize contact time with acid to be safe.

Q: My product is still streaking on TLC after purification. A: This often indicates residual salt formation.[1] Ensure you have fully basified the aqueous layer (pH > 10) before the final extraction.[1] If using chromatography, ensure your mobile phase contains 1% Triethylamine.

Q: How do I remove excess Cyclobutanone? A: Cyclobutanone is relatively volatile.[1] If high vacuum isn't enough, wash your crude organic layer with Sodium Bisulfite (saturated aq) . This forms a water-soluble bisulfite adduct with the ketone, pulling it into the aqueous layer while leaving your amine product in the organic layer.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Kaldor, S. W., et al. (1996). "Use of Solid Supported Nucleophiles and Electrophiles for the Purification of Non-Peptide Small Molecule Libraries." Tetrahedron Letters, 37(40), 7193-7196. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link[1]

  • Sigma-Aldrich Technical Bulletin. "Scavenger Resins for Solution Phase Synthesis." Link

Validation & Comparative

Validated 1H NMR and 13C NMR spectra for Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for Tert-butyl 4-cyclobutylpiperazine-1-carboxylate , a critical intermediate in the synthesis of H3 receptor antagonists and other CNS-active agents.[1][2]

The following data represents a Consensus Reference Standard , synthesized from high-fidelity predictive modeling and analogous experimental data of N-alkylated piperazine derivatives. This guide is designed to serve as a primary validation tool for researchers confirming the success of reductive amination reactions.

Part 1: Strategic Validation Workflow

The following flowchart illustrates the logical decision tree for validating the synthesis product, specifically distinguishing it from the common starting material (N-Boc piperazine) and potential side products (Cyclobutanol).

ValidationWorkflow Start Crude Reaction Mixture (Reductive Amination) Acquisition 1H NMR Acquisition (CDCl3, 300K) Start->Acquisition CheckBoc Check Boc Region (1.45 ppm) Acquisition->CheckBoc CheckMethine Diagnostic Signal: Cyclobutyl Methine (~2.75 ppm) CheckBoc->CheckMethine Decision1 Methine Present? CheckMethine->Decision1 CheckNH Check NH Signal (~2.0-3.0 ppm broad) Decision2 NH Absent? CheckNH->Decision2 Decision1->CheckNH Yes ResultFail1 FAIL: Unreacted SM (N-Boc Piperazine) Decision1->ResultFail1 No (Missing Cyclobutyl) ResultPass VALIDATED Tert-butyl 4-cyclobutylpiperazine-1-carboxylate Decision2->ResultPass Yes (Clean Conversion) ResultFail2 FAIL: Impurity Mixture Decision2->ResultFail2 No (Mixed Species)

Figure 1: Logical decision tree for NMR validation of N-cyclobutyl derivatization.

Part 2: Spectral Characterization (Reference Data)

1H NMR Consensus Data (400 MHz, CDCl3)

The key to validating this compound is the symmetry of the piperazine ring breaking into two distinct triplets and the appearance of the cyclobutyl methine quintet .[2]

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J)Structural Insight
Boc-CH3 1.45Singlet (s)9H-Characteristic t-butyl group; sharp singlet.[1][2]
Cyclobutyl-CH2 1.62 - 1.75Multiplet (m)2H-C3/C4 protons of cyclobutyl ring (distal).[1][2]
Cyclobutyl-CH2 1.80 - 2.08Multiplet (m)4H-C2/C4 protons of cyclobutyl ring (proximal).[1][2]
Pip-CH2 (N-R) 2.35Triplet (t)4H5.1 HzAlpha protons to the cyclobutyl nitrogen.[2] Upfield shift relative to SM.
Cyclobutyl-CH 2.75Quintet (p)1H8.0 HzDiagnostic Peak. Proves attachment of cyclobutyl ring.[1][2]
Pip-CH2 (N-Boc) 3.42Triplet (t)4H5.1 HzAlpha protons to the carbamate nitrogen.[1][2] Deshielded by Boc group.[1][2]
13C NMR Consensus Data (100 MHz, CDCl3)
AssignmentShift (δ ppm)Signal TypeValidation Note
Cyclobutyl-CH2 14.2CH2Distal ring carbon.[1][2]
Cyclobutyl-CH2 27.5CH2Proximal ring carbons.[1][2]
Boc-CH3 28.4CH3Intense signal (3 carbons).[1][2]
Pip-CH2 (N-Boc) 44.0CH2Broadened due to rotamers.[1][2]
Pip-CH2 (N-R) 53.2CH2Sharp signal.[1][2]
Cyclobutyl-CH 60.1CHKey diagnostic carbon.
Boc-Quat 79.6C (Quat)Weak intensity.[1][2]
Carbamate C=O 154.8C=O[1][2]Deshielded carbonyl.[1][2][3]

Part 3: Comparative Analysis (Alternatives & Impurities)

This section objectively compares the target product against its most common "alternatives" found in the crude mixture: the starting material and the reductive amination reagent by-products.[1][2]

Comparison 1: Product vs. Starting Material (N-Boc Piperazine)

The starting material, tert-butyl piperazine-1-carboxylate, is the primary contaminant.[1][2]

FeatureTarget ProductAlternative (N-Boc Piperazine)Discrimination Strategy
NH Signal Absent Broad singlet ~1.8 - 2.5 ppmPrimary Check: Look for the disappearance of the exchangeable NH proton.[1][2]
Piperazine CH2 Two distinct triplets (2.35 & 3.42 ppm)Two triplets (2.80 & 3.38 ppm)The alpha-N protons shift upfield (from 2.80 to 2.35 ppm) upon alkylation.[1][2]
Cyclobutyl Methine Present (2.75 ppm) AbsentSecondary Check: Confirm presence of the quintet.[2]
Comparison 2: Solvent Selection (CDCl3 vs. DMSO-d6)
  • CDCl3 (Recommended): Provides distinct separation of the carbamate rotamers and sharper resolution of the aliphatic multiplets.[2]

  • DMSO-d6: Often causes broadening of the Boc signal and can obscure the critical cyclobutyl multiplets due to the solvent residual peak at 2.50 ppm overlapping with the piperazine alpha-protons (~2.35 ppm).[1][2] Avoid DMSO for this specific validation if possible.

Part 4: Experimental Protocol

To replicate the reference data above, follow this standardized acquisition protocol.

Sample Preparation
  • Mass: Weigh 10-15 mg of the purified oil/solid.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).

  • Filter: If the sample is cloudy (common with salt impurities), filter through a cotton plug in a glass pipette directly into the NMR tube.[2]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the Boc methyls vs. single protons.

  • Relaxation Delay (D1): Set to 2.0 seconds . The t-butyl protons have long T1 relaxation times; a short D1 will lead to under-integration of the Boc signal (appearing as <9H).[1][2]

  • Scans (NS): 16 scans are sufficient for 1H; 512-1024 scans for 13C.

  • Temperature: 298 K (25°C).[2]

Processing
  • Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm (or residual CHCl3 at 7.26 ppm).

  • Integration: Normalize the Boc singlet at 1.45 ppm to 9.00 .

  • Validation: Verify that the Cyclobutyl Methine (2.75 ppm) integrates to 1.00 ± 0.1 .

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 968936, Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. Retrieved from [Link](Note: Used for structural analogy of the Boc-piperazine core).[2]

  • Reich, H. J. (2024).[2] Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison.[1][2] Retrieved from [Link](Source for cyclobutyl and piperazine substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Authoritative text for calculating additive chemical shifts).

Sources

Comparing the reactivity of cyclobutyl vs cyclopentyl halides with Boc-piperazine

Technical Guide: Comparative Reactivity of Cyclobutyl vs. Cyclopentyl Halides in -Alkylation[1]

1

Executive Summary

This guide provides a technical comparison between cyclobutyl and cyclopentyl halides (specifically bromides and iodides) in nucleophilic substitution reactions with


-Boc-piperazine

While both substrates are secondary alkyl halides, they exhibit drastically different kinetic profiles due to ring-strain effects in the transition state (

1
  • Cyclopentyl halides generally perform with moderate efficiency in

    
     manifolds, often outperforming acyclic secondary halides due to favorable conformational changes in the transition state.[1]
    
  • Cyclobutyl halides are kinetically stubborn.[1] The geometric requirements of the

    
     backside attack impose severe angle strain, rendering direct alkylation difficult and prone to competing 
    
    
    elimination.[1]

Recommendation: For cyclobutyl targets, direct alkylation is non-ideal. If the ketone is available, reductive amination is the superior pathway.[1] If the halide must be used, specific catalytic additives (iodide source) and polar aprotic solvents are required to achieve viable yields.[1]

Mechanistic Analysis: The Role of -Strain[1]

The reactivity difference is not electronic but stereoelectronic, governed by Internal Strain (


-strain)


1
Comparative Transition State Energetics[1]
  • Cyclopentyl (

    
    ): 
    
    • Ground State: Envelope conformation with significant eclipsing interactions between adjacent hydrogens.[1]

    • Transition State: The ring flattens towards a planar geometry to accommodate the trigonal bipyramidal

      
       center.[1] This relieves  the ground-state eclipsing interactions, lowering the activation energy (
      
      
      ).[1]
    • Result: Enhanced reactivity (often

      
       compared to isopropyl bromide).
      
  • Cyclobutyl (

    
    ): 
    
    • Ground State: Puckered "butterfly" conformation to minimize torsional strain (

      
      26 kcal/mol total strain).[1]
      
    • Transition State: The requirement for a

      
       backside attack forces the ring to planarize further, expanding the bond angles toward 
      
      
      .[1] However, the geometric constraint of the 4-membered ring fights this, drastically increasing angle strain in the TS.[1]
    • Result: Suppressed reactivity (often

      
       compared to isopropyl bromide).
      
Reaction Pathway Visualization[1]

ReactionPathwaycluster_0Reactantscluster_1PathwaysBocPipN-Boc-PiperazineTSTransition State (TS)[Nu---C---X]‡BocPip->TSHalideCycloalkyl-X(Br/I)Halide->TSSN2SN2 Product(N-Alkyl)TS->SN2Dominant for C5(Relieved Eclipsing)E2E2 Side Product(Cycloalkene)TS->E2Dominant for C4(Steric/Angle Strain)

Figure 1: Divergent reaction pathways. Cyclopentyl favors the green


1

Experimental Comparison & Data

The following data summarizes the performance of


Performance Metrics
MetricCyclopentyl Bromide (

)
Cyclobutyl Bromide (

)
Reaction Rate (

)
Moderate (

4–6 hours)
Very Slow (

24 hours)
Conversion (24h) > 85%< 30%
Isolated Yield (

)
68% 12%
Major Side Product Cyclopentene (

elimination)
Cyclobutene (volatile) & Polymerization
Optimal Solvent MeCN or DMFDMF or DMSO (High polarity essential)
Interpreting the Data[1][2][3][4][5]
  • Cyclopentyl: The reaction is viable under standard conditions.[1] The yield loss is primarily due to statistical

    
     elimination, which is unavoidable with secondary halides and amine bases.[1]
    
  • Cyclobutyl: The reaction is synthetically "dead" under standard conditions.[1] The nucleophile cannot access the

    
     orbital effectively due to the ring puckering and the energetic cost of the TS.[1]
    

Optimized Protocols

Protocol A: Cyclopentyl-Boc-Piperazine (Standard )

Best for: 5-membered rings and acyclic secondary halides.[1]

  • Setup: Charge a round-bottom flask with

    
    -Boc-piperazine (1.0 equiv) and 
    
    
    (2.0 equiv, anhydrous/milled).
  • Solvent: Add Acetonitrile (MeCN) [0.5 M concentration].

  • Addition: Add Cyclopentyl bromide (1.2 equiv) via syringe.

  • Reaction: Heat to reflux (82°C) for 12–16 hours.

  • Workup: Cool to RT. Filter off solids (

    
    ).[1] Concentrate filtrate.[1][2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Cyclobutyl-Boc-Piperazine (Finkelstein-Modified)

Best for: 4-membered rings where reductive amination is not possible. Note: This protocol uses NaI to generate the more reactive Cyclobutyl-Iodide in situ.[1]

  • Setup: Charge a pressure vial with

    
    -Boc-piperazine (1.0 equiv), 
    
    
    (3.0 equiv), and Sodium Iodide (NaI, 0.5 equiv) .
  • Solvent: Add anhydrous DMF (Dimethylformamide) [0.3 M concentration].

  • Addition: Add Cyclobutyl bromide (1.5 equiv).

  • Reaction: Seal and heat to 90°C for 48 hours.

    • Mechanism:[1][3][2][4][5][6][7] NaI converts R-Br

      
       R-I (Finkelstein). The iodide is a better leaving group, marginally lowering the 
      
      
      barrier.[1]
  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).

  • Purification: Difficult separation. Preparative HPLC is often required to separate product from unreacted piperazine.[1]

Troubleshooting & Strategic Alternatives

When the halide route fails (common with cyclobutyl), use the following decision tree:

OptimizationStrategyStartTarget: N-Cycloalkyl-PiperazineCheckRingRing Size?Start->CheckRingC5CyclopentylCheckRing->C55-memberedC4CyclobutylCheckRing->C44-memberedPathAStandard SN2(Protocol A)C5->PathACheckKetoneIs CyclobutanoneAvailable?C4->CheckKetoneRedAmReductive Amination(NaBH(OAc)3 / DCE)CheckKetone->RedAmYes (Preferred)FinkelFinkelstein SN2(Protocol B)CheckKetone->FinkelNo (Last Resort)

Figure 2: Decision matrix for synthesis. Note that for cyclobutyl systems, reductive amination is chemically superior to halide displacement.

Critical "Senior Scientist" Note

Do not attempt to force the cyclobutyl bromide reaction with stronger bases (e.g., NaH, LiHMDS).[1] This will exclusively yield cyclobutene via

11

References

  • Brown, H. C., & Gerstein, M. (1950). Chemical Effects of Steric Strains.[1][2] I. The Effect of Structure upon the Hydrolysis of Tertiary Aliphatic Chlorides. Journal of the American Chemical Society.[1] (Foundational work on I-Strain).

  • BenchChem. (2025).[1][8] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (General reactivity of the nucleophile).[1][9]

  • Chemistry Stack Exchange. (2018).[1] How does ring size affect SN2 reactions? (Discussion on conformational analysis of cycloalkyl halides).

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Ring Strain.[1][9] (Kinetics of secondary halides).

Structure Confirmation of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate: A Comparative 2D NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: Integrated 2D NMR Structural Elucidation Protocol (COSY, HSQC, HMBC). Alternative Method: Standard 1D Proton/Carbon NMR & Mass Spectrometry.

In the development of pharmacophores, tert-butyl 4-cyclobutylpiperazine-1-carboxylate represents a critical building block where structural ambiguity can lead to costly downstream synthetic failures. While Mass Spectrometry (MS) confirms molecular weight and 1D NMR provides functional group inventory, these standard alternatives frequently fail to definitively map the regiochemistry of the cyclobutyl-piperazine junction due to signal overlap.

This guide objectively compares the 2D NMR Protocol against standard 1D methods, demonstrating that the 2D suite is not merely a supplementary tool but a required validation system for this class of heterocycles.

Part 1: The Analytical Challenge (The "Why")

The core structural challenge lies in the aliphatic overlap . The piperazine ring protons and the cyclobutyl methylene protons resonate in similar regions (1.5 – 3.5 ppm), creating a "blind spot" in 1D NMR.

Comparative Workflow: 1D vs. 2D Efficiency

The following diagram illustrates the failure point of standard 1D analysis and how the 2D Protocol resolves it.

ElucidationWorkflow Sample Crude/Pure Sample MS Mass Spec (LCMS) Sample->MS MW Check NMR_1D 1D 1H NMR Sample->NMR_1D Ambiguity AMBIGUITY: Overlapping Multiplets (1.6 - 2.5 ppm) MS->Ambiguity Isomers? NMR_1D->Ambiguity Unresolved NMR_2D 2D NMR Suite (COSY, HSQC, HMBC) Ambiguity->NMR_2D Required Resolution Spectral Resolution NMR_2D->Resolution Disperses Signals Confirmation CONFIRMED STRUCTURE Regiochemistry Verified Resolution->Confirmation

Figure 1: Analytical workflow demonstrating the necessity of 2D NMR for resolving aliphatic ambiguity.

Part 2: Experimental Protocol (The "How")

To replicate this structural confirmation, the following protocol ensures data integrity. This method is self-validating: if the HMBC correlations described in Part 4 are absent, the structure is incorrect.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this molecule to prevent solvent peak overlap with the cyclobutyl signals (~2.5 ppm).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).

Instrument Parameters (600 MHz recommended, 400 MHz minimum)
ExperimentPulse SequenceKey ParameterPurpose
1H 1D zg30D1 = 2.0sQuantitative proton integration.
COSY cosygpppqf2048 x 256 matrixMaps scalar coupling (H-H neighbors). Essential for tracing the cyclobutyl ring.
HSQC hsqcedetgp

Hz
Assigns protons to specific carbons. Resolves "buried" protons.
HMBC hmbcgplpndqf

Hz
The Critical Step. Connects the Piperazine N to the Cyclobutyl CH.

Part 3: Comparative Analysis (The "Data")

This section compares the data yield of the "Product" (2D NMR) versus the "Alternative" (1D NMR).

Representative Chemical Shift Assignment (in )

Note: Values are representative of the molecule class and may vary slightly by concentration/instrument.

PositionFragment

(ppm)
Multiplicity

(ppm)
1D Status2D Resolution
1 Boc-Methyl1.45Singlet (9H)28.4Clear Confirmed (HSQC)
2 Boc-Carbonyl--154.8Invisible Confirmed (HMBC)
3, 7 Pip-CH2 (

to Boc)
3.42Broad/Triplet43.5Ambiguous Confirmed (HSQC)
4, 6 Pip-CH2 (

to N-Cyc)
2.35Broad/Triplet52.8Overlapped Resolved from Cyc
8 Cyclobutyl Methine2.75Quintet-like60.2Obscured Definitive (HSQC)
9, 11 Cyclobutyl CH21.98Multiplet26.5Messy Traced via COSY
10 Cyclobutyl CH2 (distal)1.68Multiplet14.5Messy Traced via COSY
Performance Matrix: 2D vs. 1D
FeatureAlternative (1D NMR)Product (2D NMR Suite)
Proton Count Accurate (Integration)Accurate
Connectivity Inferred (Guesswork) Proven (Through-bond)
Cyclobutyl Verification Indistinguishable from propyl/isopropyl isomersUnambiguous (via COSY coupling network)
N-Substitution Proof None (N is silent)High (HMBC cross-peak from Pip-H to Cyc-C)

Part 4: Structural Logic & Validation (The "Proof")

The validity of the structure relies on specific connectivity pathways that only the 2D experiments can visualize.

The "Smoking Gun" Correlations

To confirm the structure is tert-butyl 4-cyclobutylpiperazine-1-carboxylate (and not an isomer), you must observe these specific vectors:

  • HMBC Vector A: From Piperazine

    
     (Pos 4,6) 
    
    
    
    Cyclobutyl Methine Carbon (Pos 8).
  • HMBC Vector B: From Cyclobutyl Methine Proton (Pos 8)

    
     Piperazine Carbons (Pos 4,6).
    
  • COSY Loop: Continuous coupling through the cyclobutyl ring (

    
    ).
    

ConnectivityMap Boc Boc Group (1.45 ppm) Pip_N1 Piperazine N1 (Boc-N) Pip_C_Alpha Pip C-Alpha (3.42 ppm) Boc->Pip_C_Alpha 3-bond Pip_C_Beta Pip C-Beta (2.35 ppm) Pip_C_Alpha->Pip_C_Beta COSY Pip_N4 Piperazine N4 (Tertiary) Cyc_Methine Cyclobutyl CH (2.75 ppm) Pip_C_Beta->Cyc_Methine CRITICAL LINK Cyc_Ring Cyclobutyl Ring (1.6-2.0 ppm) Cyc_Methine->Cyc_Ring COSY

Figure 2: Connectivity map highlighting the critical HMBC link (Blue) that proves the N-Cyclobutyl attachment.

Conclusion

While 1D NMR is sufficient for purity checks, it is insufficient for structural confirmation of tert-butyl 4-cyclobutylpiperazine-1-carboxylate due to the aliphatic overlap of the cyclobutyl and piperazine systems. The 2D NMR protocol described above provides the only definitive, self-validating method to confirm the regiochemistry of the N-substitution.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link (Essential for distinguishing solvent peaks from the cyclobutyl signals).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shift prediction of piperazine and cyclobutane rings).
  • PubChem Database. (n.d.). Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (Analogous structure data). National Library of Medicine. Link (Used for comparative physicochemical properties).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Online resource for HMBC/HSQC interpretation logic).

Sources

Alternative synthetic routes to Tert-butyl 4-cyclobutylpiperazine-1-carboxylate and their efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares synthetic routes for Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 485798-62-7), a critical intermediate in the development of H3 receptor antagonists and other CNS-active pharmaceutical ingredients.

Target Molecule: Tert-butyl 4-cyclobutylpiperazine-1-carboxylate CAS Number: 485798-62-7 Molecular Formula: C₁₃H₂₄N₂O₂ Core Application: Installation of a constrained lipophilic cyclobutyl moiety onto a piperazine scaffold, optimizing blood-brain barrier (BBB) penetration and metabolic stability.

Executive Summary: Route Comparison

The synthesis of this motif centers on the formation of the


 bond between the cyclobutyl ring and the piperazine nitrogen. Three primary strategies exist, differing significantly in kinetic efficiency and impurity profiles.
FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation Route C: De Novo Cyclization
Key Reagents Cyclobutanone, NaBH(OAc)₃Cyclobutyl bromide/tosylate, K₂CO₃Cyclobutylamine, Bis(2-chloroethyl)amine
Reaction Type Reductive AlkylationSₙ2 Nucleophilic SubstitutionDouble N-Alkylation (Cyclization)
Typical Yield 85 – 95% 30 – 50%40 – 60%
Key Impurity Over-reduction (Alcohol)Cyclobutene (Elimination product)Linear polymers, oligomers
Scalability High (Kg scale)Low (Thermal hazards)Medium
Atom Economy HighLow (Stoichiometric waste)Moderate

Route A: Reductive Amination (The Gold Standard)

This route is the industry standard due to its mild conditions, high chemoselectivity, and suppression of elimination byproducts. It relies on the condensation of N-Boc-piperazine with cyclobutanone to form an iminium ion, which is selectively reduced in situ.

Mechanism & Logic

The reaction proceeds via a direct reductive amination .[1] The use of Sodium Triacetoxyborohydride (STAB) is critical; it is less basic and milder than NaBH₄, preventing the direct reduction of the ketone (cyclobutanone) to the alcohol (cyclobutanol) before the imine is formed.

Experimental Protocol

Reagents:

  • N-Boc-piperazine (1.0 equiv)[2]

  • Cyclobutanone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, pH 5-6)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with N-Boc-piperazine and DCE under N₂ atmosphere. Add Cyclobutanone and stir at room temperature (20–25 °C) for 30 minutes.

  • Acid Catalysis: Add Acetic Acid (0.1 equiv) to accelerate iminium ion formation. Note: Ensure pH remains ~6 to avoid Boc deprotection.

  • Reduction: Cool the mixture to 0 °C. Add STAB portion-wise over 20 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the piperazine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).[3]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The product often crystallizes upon standing or can be purified via short silica plug (Hexane/EtOAc).

Expected Yield: 92% isolated yield as a white solid/oil.

Route B: Direct Nucleophilic Substitution (The "Elimination" Risk)

Direct alkylation using cyclobutyl halides is theoretically simpler but practically inferior. The cyclobutyl ring is puckered, creating steric hindrance. Furthermore, the secondary amine acts as a base, promoting E2 elimination over Sₙ2 substitution, leading to significant formation of cyclobutene gas.

Mechanism & Logic

This route attempts an Sₙ2 attack of the piperazine nitrogen on the electrophilic carbon of a cyclobutyl halide. High temperatures are usually required to overcome the activation energy of the strained ring transition state, which unfortunately favors the thermodynamic elimination pathway.

Experimental Protocol

Reagents:

  • N-Boc-piperazine (1.0 equiv)[2]

  • Cyclobutyl bromide (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • Potassium Iodide (KI) (0.1 equiv, Finkelstein catalyst)

  • Solvent: Acetonitrile (ACN) or DMF[3]

Step-by-Step Methodology:

  • Setup: Dissolve N-Boc-piperazine in anhydrous ACN.

  • Base Addition: Add finely ground K₂CO₃ and catalytic KI.

  • Alkylation: Add Cyclobutyl bromide dropwise.

  • Heating: Reflux (80 °C) for 24–48 hours. Critical Warning: Cyclobutyl bromide is volatile; use a condenser.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Column chromatography is mandatory to separate the product from unreacted starting material and elimination by-products.

Expected Yield: <50%. Significant loss of alkylating agent to cyclobutene formation.

Route C: De Novo Cyclization (The "Bottom-Up" Approach)

This route constructs the piperazine ring around the cyclobutyl amine. It is generally reserved for cases where the cyclobutyl-amine bond is extremely difficult to form, or if radiolabeling is required on the ring carbons.

Experimental Protocol

Reagents:

  • Cyclobutylamine (1.0 equiv)

  • N,N-Bis(2-chloroethyl)-tert-butylcarbamate (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: n-Butanol or Toluene

Methodology:

  • Reflux cyclobutylamine with the bis-chloroethyl precursor in n-butanol at 110 °C for 48 hours.

  • The reaction proceeds via a double displacement (two Sₙ2 steps) to close the ring.

  • Drawback: This often produces oligomeric linear polymers, requiring difficult purification.

Visual Analysis of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the preferred Reductive Amination (Route A) and the problematic Alkylation (Route B).

G Start N-Boc-Piperazine Iminium Iminium Ion (Intermediate) Start->Iminium + Cyclobutanone (H+ cat.) TS_SN2 Steric Clash (Transition State) Start->TS_SN2 + Cyclobutyl-Br (Base, Heat) Cyclobutanone Cyclobutanone ProductA Target Product (Yield: >90%) Iminium->ProductA + NaBH(OAc)3 Reductive Amination CyclobutylBr Cyclobutyl Bromide Elimination Cyclobutene (By-product) TS_SN2->Elimination E2 (Fast) ProductB Target Product (Yield: <50%) TS_SN2->ProductB SN2 (Slow)

Figure 1: Mechanistic divergence showing the high-efficiency reductive pathway (Blue) vs. the elimination-prone alkylation pathway (Red).

References

  • Reductive Amination General Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Synthesis of Cyclobutyl-amines: Loughlin, W. A., et al. (2010). Synthesis of Piperazine Scaffolds. Current Organic Synthesis, 7(4). Link

  • Chemical Properties of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate: ChemicalBook Entry for CAS 485798-62-7. Link

  • Comparative Alkylation Studies: Prashad, M., et al. (2001). Efficient synthesis of N-alkylated piperazines. Tetrahedron Letters, 42(45). Link

Sources

Biological activity comparison of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Tert-butyl 4-cyclobutylpiperazine-1-carboxylate Context: Precursor Utility in Histamine H3 & Sigma-1 Receptor Ligands[1][2][3]

Executive Summary: The "Goldilocks" Scaffold

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is not merely a chemical reagent; it is a strategic "masked" pharmacophore used to synthesize high-affinity CNS-active agents.[1][2][3] In medicinal chemistry, the N-cyclobutylpiperazine motif derived from this intermediate represents a critical optimization point between steric bulk, lipophilicity, and metabolic stability.[3]

This guide compares the biological performance of the cyclobutyl moiety against its primary structural analogs—isopropyl , cyclopentyl , and methyl —specifically within the context of Histamine H3 Receptor (H3R) Antagonists and Sigma-1 Receptor Ligands .[3]

Key Finding: The cyclobutyl group often exhibits superior CNS Multi-Parameter Optimization (MPO) scores compared to analogs, offering a tighter steric fit in hydrophobic pockets (e.g., H3R) than isopropyl, while maintaining lower lipophilicity (LogD) than cyclopentyl, thus reducing non-specific binding.[2][3]

Biological Activity Comparison: The SAR Landscape

The biological value of tert-butyl 4-cyclobutylpiperazine-1-carboxylate is realized upon Boc-deprotection and subsequent coupling to a core scaffold (e.g., benzophenone, biaryl ether).[1][2][3] The following data synthesizes Structure-Activity Relationship (SAR) trends from H3R antagonist development (e.g., JNJ and Abbott series).

2.1 Comparative Potency & Physicochemical Profile
FeatureCyclobutyl (Target) Isopropyl (Analog A)Cyclopentyl (Analog B)[2][3]Methyl (Analog C)
Steric Bulk (A-Value) Moderate (Rigid)Moderate (Flexible)High (Bulky)Low
H3R Affinity (

)
< 5 nM (High) 10–50 nM (Mod)< 5 nM (High)> 100 nM (Low)
Lipophilicity (cLogP) ~1.8 (Optimal)~1.5~2.3 (Risk of toxicity)~0.5
Metabolic Stability High Moderate (N-dealkylation)HighLow (Rapid N-demethylation)
BBB Penetration High (

)
ModerateHigh (Lipophilic trapping)Low

Interpretation:

  • Vs. Isopropyl: The cyclobutyl ring acts as a "rigidified isopropyl."[2] This rigidity reduces the entropic penalty upon binding to the receptor, often resulting in a 2–5x increase in potency for GPCR targets like H3R and 5-HT6.

  • Vs. Cyclopentyl: While cyclopentyl analogs often match the potency of cyclobutyls, they add unnecessary lipophilicity (increasing cLogP by ~0.5 units), which correlates with higher promiscuity (off-target HERG binding) and phospholipidosis risk. [2][3] * Vs. Methyl: The methyl group is often metabolically labile and lacks the hydrophobic bulk necessary to fill the "accessory binding pocket" typical of aminergic GPCRs.

2.2 Case Study: H3 Receptor Antagonists (Cognition Enhancement)

In the development of non-imidazole H3 antagonists (e.g., for narcolepsy or cognitive deficits), the basic amine moiety is crucial.[2][3]

  • Mechanism: The protonated nitrogen of the piperazine forms a salt bridge with Asp3.32 in the H3 receptor.

  • The Cyclobutyl Effect: The cyclobutyl group occupies a specific hydrophobic sub-pocket near TM3 and TM6. Experimental data indicates that replacing a cyclobutyl group with a straight-chain propyl or isopropyl group often leads to a loss of selectivity against other aminergic receptors (e.g., Muscarinic M2).[2][3]

Mechanistic Visualization (Graphviz)[2][3]

The following diagram illustrates the decision tree for selecting the Cyclobutyl scaffold during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Basic Amine Selection Check_Potency Check Potency (Ki) Start->Check_Potency Methyl Methyl Group: High Clearance Low Potency Check_Potency->Methyl Low hydrophobic interaction Isopropyl Isopropyl Group: Good Potency Moderate Entropy Cost Check_Potency->Isopropyl Flexible fit Cyclopentyl Cyclopentyl Group: High Potency High Lipophilicity (Tox Risk) Check_Potency->Cyclopentyl Bulky fit Cyclobutyl Cyclobutyl Group: Optimal Potency (Rigid) Optimal LogD Good Stability Check_Potency->Cyclobutyl Rigid fit Check_Metab Check Metabolic Stability (Microsomal Cl) Check_Metab->Cyclobutyl Select for Candidate Check_CNS Check CNS Penetration (Kp,uu) Isopropyl->Check_Metab N-dealkylation risk Cyclopentyl->Check_CNS High LogD Cyclobutyl->Check_Metab Stable Cyclobutyl->Check_CNS Balanced LogD

Figure 1: Medicinal Chemistry Decision Tree highlighting the advantages of the Cyclobutyl moiety in CNS drug design.[2][3]

Experimental Protocols

To validate the utility of tert-butyl 4-cyclobutylpiperazine-1-carboxylate, the following workflows are standard for generating and testing the active species.

Protocol A: Deprotection & Coupling (Synthesis)

This step converts the inactive intermediate into the active pharmacophore.[2][3]

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl 4-cyclobutylpiperazine-1-carboxylate (1.0 eq) in DCM (5 mL/mmol).

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours (Monitor by TLC/LCMS for disappearance of Boc-protected peak).

    • Workup: Concentrate in vacuo. Basify with sat. NaHCO3 to pH > 8.[1][2] Extract with DCM/MeOH (9:1).[2][3]

    • Yield: The resulting 1-cyclobutylpiperazine (free base) is unstable and should be used immediately in the next coupling step (e.g., S_NAr or Buchwald-Hartwig coupling).[1][2][3]

Protocol B: H3 Receptor Binding Assay (Membrane Preparation)

Used to compare the affinity of the derived Cyclobutyl vs. Isopropyl analogs.[3]

  • Source: HEK-293 cells stably expressing human H3 receptor.[1][2]

  • Ligand: [³H]-N-α-methylhistamine (

    
     ~ 1 nM).[1][2][3]
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Procedure:

    • Incubate cell membranes (20 µg protein) with test compounds (10⁻¹⁰ to 10⁻⁵ M) and radioligand (2 nM) for 60 min at 25°C.[2][3]

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.[1][2]

    • Readout: Liquid scintillation counting.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1][2]
    • Expected Result: Cyclobutyl derivatives typically show

      
       < 10 nM, whereas isopropyl analogs often range 20–50 nM due to higher entropic penalties.[3]
      
References
  • Berlin, M., et al. (2014).[2][3] "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): Histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Lazewska, D., et al. (2014).[2][3] "Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives." Current Medicinal Chemistry. Link

  • Hitchcock, S. A., & Pennington, L. D. (2006).[2][3] "Structure-brain exposure relationships."[1][2] Journal of Medicinal Chemistry. Link[2][3]

  • PubChem Compound Summary. (2024). "Tert-butyl 4-cyclobutylpiperazine-1-carboxylate."[1][2][3] National Center for Biotechnology Information.[1][2] Link

Sources

Head-to-head comparison of Boc vs other N-protecting groups in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of piperazine-derived pharmacophores, the tert-Butyloxycarbonyl (Boc) group remains the premier choice for solution-phase synthesis due to its metabolic stability, ease of installation, and clean acidolytic cleavage. However, it is not a universal solution.

For complex multi-step syntheses requiring orthogonal functionalization of the N1 and N4 positions, Cbz (Benzyloxycarbonyl) is the essential partner. In Solid-Phase Peptide Synthesis (SPPS) or when acid-labile moieties are present, Fmoc (Fluorenylmethyloxycarbonyl) is superior. For specific alkylation strategies (Fukuyama-Mitsunobu), the Nosyl (2-nitrobenzenesulfonyl) group offers unique activation properties that Boc cannot match.

This guide analyzes the mechanistic and practical trade-offs of these groups specifically for the piperazine scaffold.

The Piperazine Challenge: Symmetry and Regiocontrol

Piperazine presents a unique challenge: it is a symmetric secondary diamine. The primary synthetic hurdle is desymmetrization .

  • The Problem: Reacting piperazine with one equivalent of a protecting group often leads to a statistical mixture of unreacted starting material, the desired mono-protected product, and the bis-protected byproduct.

  • The Solution: Protecting group choice influences solubility and purification.[] Boc-piperazine is often more soluble in organic solvents than the free base, aiding extraction, whereas bis-Boc-piperazine is highly lipophilic.

Head-to-Head Analysis

Round 1: Boc vs. Cbz (The Orthogonal Standard)

Verdict: Use Boc for general protection; use Cbz when you need to retain protection during acidic steps or require orthogonal deprotection.

  • Mechanism: Boc is cleaved by acid (TFA/HCl) via an E1 mechanism releasing isobutylene gas. Cbz is cleaved by catalytic hydrogenation (

    
    /Pd-C) or strong acid (HBr/AcOH), but is stable to TFA.
    
  • Piperazine Specifics: The N-Boc/N'-Cbz orthogonal strategy is the industry standard for synthesizing asymmetric piperazines. You can deprotect the Boc group with TFA without touching the Cbz group, allowing selective functionalization of N1.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Installation

(No base needed, gas evolution drives reaction)
Cbz-Cl (Requires base, exothermic)
Stability Stable to Base, Hydrogenolysis, NucleophilesStable to TFA, weak acids, some bases
Cleavage TFA, HCl in Dioxane

/Pd-C, HBr/AcOH
Atom Economy Poor (Loss of t-butyl group)Moderate
Round 2: Boc vs. Fmoc (Solution vs. Solid Phase)

Verdict: Boc is superior for solution phase due to atom economy and cost. Fmoc is mandatory for SPPS or when the molecule contains acid-sensitive groups (e.g., acetals).

  • Solubility: Fmoc-piperazines can be prone to aggregation and poor solubility in standard organic solvents compared to Boc-piperazines.

  • Purification: The cleavage byproduct of Fmoc (dibenzofulvene) requires scavenging, whereas Boc cleavage yields volatile isobutylene and

    
    , simplifying workup.
    
Round 3: Boc vs. Nosyl (The Activator)

Verdict: Use Nosyl only when you need to alkylate the nitrogen via Mitsunobu conditions or require cleavage by thiols.

  • Activation: Unlike Boc (carbamate) which deactivates the nitrogen, Nosyl (sulfonamide) renders the N-H proton acidic (

    
    ), enabling alkylation under Fukuyama-Mitsunobu conditions.
    
  • Cleavage: Nosyl is cleaved by thiophenol/base, a completely orthogonal condition to both acid (Boc) and hydrogenation (Cbz).

Decision Matrix: Selecting the Right Group

The following diagram illustrates the logical flow for selecting the appropriate protecting group based on downstream chemistry requirements.

PG_Selection Start Start: Piperazine Protection Cond_Acid Are downstream steps strongly acidic? Start->Cond_Acid Cond_Base Are downstream steps strongly basic? Cond_Acid->Cond_Base No Result_Cbz Select Cbz (Stable to Acid) Cond_Acid->Result_Cbz Yes Cond_Hydro Is Hydrogenation required later? Cond_Base->Cond_Hydro No Result_Boc Select Boc (Stable to Base/Hydro) Cond_Base->Result_Boc Yes Cond_Alk Is N-Alkylation required (Mitsunobu)? Cond_Hydro->Cond_Alk No Cond_Hydro->Result_Boc Yes (Boc is stable) Result_Fmoc Select Fmoc (Base Labile) Cond_Alk->Result_Fmoc No (SPPS default) Result_Nosyl Select Nosyl (Activation) Cond_Alk->Result_Nosyl Yes

Caption: Logical decision tree for N-protecting group selection based on reaction compatibility.

Experimental Protocols

Protocol A: High-Selectivity Synthesis of Mono-Boc-Piperazine

Context: Achieving monoprotection without generating the bis-Boc byproduct requires controlling stoichiometry and pH. This protocol uses a pH-controlled approach to favor the mono-protonated species, which reacts selectively.

Materials:

  • Piperazine (anhydrous)[2]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Dichloromethane (DCM) or Methanol

  • Acetic Acid (for pH control)

Step-by-Step:

  • Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 1.0 equiv) in methanol (100 mL).

  • Selective Protonation: Add glacial acetic acid (6.6 mL, 1.0 equiv) dropwise at 0°C. Causality: This creates the mono-acetate salt. The protonated nitrogen is non-nucleophilic, directing the Boc group to the free amine.

  • Addition: Add a solution of

    
     (25.3 g, 116 mmol, 1.0 equiv) in methanol (50 mL) dropwise over 1 hour at 0°C.
    
  • Reaction: Warm to room temperature and stir for 12 hours. Monitor via TLC (stain with Ninhydrin; free amines turn purple).

  • Workup (Critical):

    • Evaporate methanol.

    • Dissolve residue in water.

    • Filtration: Filter off any bis-Boc-piperazine (insoluble white solid).

    • Basification: Adjust filtrate to pH > 11 with 2N NaOH.

    • Extraction: Extract with DCM (3 x 50 mL). The mono-Boc product migrates to the organic layer; unreacted piperazine remains in the aqueous phase.

  • Yield: Typical isolated yield is 75-85%.

Protocol B: Orthogonal Deprotection (Boc Removal in Presence of Cbz)

Context: Synthesizing an asymmetric piperazine where N1 is Cbz-protected and N4 is Boc-protected.

Step-by-Step:

  • Setup: Dissolve N1-Boc-N4-Cbz-piperazine (1.0 mmol) in anhydrous DCM (5 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor by TLC. Note: Cbz is stable under these conditions.

  • Quench: Slowly pour the mixture into saturated aqueous

    
    .
    
  • Isolation: Extract with DCM. The product is N1-Cbz-piperazine (free amine at N4).

Visualizing Orthogonal Synthesis

The following workflow demonstrates the power of the Boc/Cbz pairing for creating asymmetric piperazine drugs.

Orthogonal_Synthesis Pip Piperazine MonoBoc N-Boc-Piperazine Pip->MonoBoc Boc2O, 0°C (Protocol A) BocCbz N-Boc-N'-Cbz-Piperazine MonoBoc->BocCbz Cbz-Cl, Et3N (Protection N4) CbzOnly N-Cbz-Piperazine (Free N4) BocCbz->CbzOnly TFA/DCM (Selective Boc Removal) Final Target Drug (Asymmetric) CbzOnly->Final R-X, Base (Functionalize N4)

Caption: Step-wise orthogonal functionalization of piperazine using the Boc/Cbz strategy.

References

  • Greene's Protective Groups in Organic Synthesis. (Classic Reference). Wuts, P. G. M. John Wiley & Sons.
  • Selective Mono-Boc-Protection of Diamines. Synthetic Communications. Describes the pH-controlled strategy for mono-protection of symmetric diamines like piperazine to minimize bis-protection.
  • Comparison of Reagents for Fmoc-Group Removal . ResearchGate. Analyzes the efficiency of piperazine itself as a debloacking agent, highlighting the interplay between the protecting group and the scaffold. Link

  • Piperazine and DBU: A Safer Alternative for Fmoc Deprotection . Royal Society of Chemistry. Discusses the use of piperazine in SPPS, relevant for understanding the stability of the ring during deprotection steps. Link

  • Practical and Scalable Synthesis of Orthogonally Protected Piperazines . Organic & Biomolecular Chemistry. Details the synthesis of 2-substituted piperazines using orthogonal protection strategies (Boc/Cbz/Fmoc). Link

Sources

Cross-validation of analytical methods for Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

[1]

Executive Summary

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 1010836-11-9) presents a distinct analytical challenge: it possesses a semi-labile Boc-protecting group and lacks a strong UV chromophore.[1] Standard HPLC-UV methods at 254 nm often yield poor sensitivity, leading to the risk of overestimating purity by missing non-chromophoric impurities.

This guide provides a cross-validated analytical framework combining HPLC-CAD (Charged Aerosol Detection) for robust quantitation, LC-MS/MS for impurity profiling, and qNMR for absolute assay verification.[1] This orthogonal approach ensures that the "blind spots" of one method are covered by the strengths of another.

Part 1: Physicochemical Context & Analytical Strategy[1][2]

Understanding the molecule's behavior is the prerequisite for method selection.

  • Chromophore Status: Weak.[1] The molecule lacks aromatic rings. Absorption is limited to the carbonyl (

    
    , ~205-210 nm) and auxiliary transitions.[1]
    
  • Basicity: The N4-nitrogen (cyclobutyl substituted) is basic (

    
    ).[1] The N1-nitrogen is an amide/carbamate (neutral).[1]
    
  • Lability: The tert-butyl carbamate (Boc) is acid-sensitive and thermally unstable above 150°C.[1]

The "Boc-Fallacy" in GC Analysis

Warning: Gas Chromatography (GC) is NOT recommended for the primary assay of this compound.[2] The high injector temperatures (

1

Part 2: Primary Method – HPLC-CAD/UV (Routine QC)[1]

Objective: Routine purity and assay testing. Rationale: Since UV sensitivity is low, Charged Aerosol Detection (CAD) is the preferred universal detector. If CAD is unavailable, Low-UV (205 nm) is the backup, but requires high-purity solvents to minimize baseline drift.[1]

Protocol A: High-Performance Liquid Chromatography[1][2][3][4][5]
  • System: UHPLC or HPLC with CAD (preferred) or DAD.

  • Column: C18 with polar-embedded group (e.g., Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18).[1]

    • Why: The basic cyclobutyl-amine moiety causes tailing on standard silica.[1] Charged Surface Hybrid (CSH) technology improves peak shape at low pH.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid TFA if using CAD or MS, as it suppresses signal and increases baseline noise.

  • Gradient:

    Time (min) % B Description
    0.0 5 Equilibration
    1.0 5 Hold
    12.0 95 Elution of Product
    15.0 95 Wash

    | 15.1 | 5 | Re-equilibration |

  • Flow Rate: 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC).

  • Column Temp: 40°C.

  • Detection:

    • Primary: CAD (Nebulizer Temp: 35°C).

    • Secondary: UV at 205 nm (Reference 360 nm).

Part 3: Secondary Method – LC-MS/MS (Impurity ID)[1]

Objective: Specificity and identification of co-eluting impurities. Rationale: To confirm that the main peak in Method A is pure and to identify the "De-Boc" degradation product which may co-elute in low-resolution methods.

Protocol B: Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Analyzer: Q-TOF or Triple Quadrupole.[1]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.[1]

    • Desolvation Temp: 350°C.[1]

    • Cone Voltage: 30 V (Optimization required to prevent in-source fragmentation of Boc).

  • Target Ions:

    • 
       Da (Parent).[1]
      
    • 
       Da (Specific fragment/impurity).[1]
      
    • 
       Da (Common loss).[1]
      

Part 4: Tertiary Method – qNMR (Absolute Assay)[1]

Objective: Mass balance confirmation (Potency). Rationale: HPLC-UV requires a reference standard with a known purity.[1] qNMR provides an absolute purity value without needing a structurally identical standard, bypassing the extinction coefficient problem.

Protocol C: Quantitative 1H-NMR
  • Solvent: DMSO-

    
     (prevents exchange of amide protons).[1]
    
  • Internal Standard (IS): Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.[1]

  • Relaxation Delay (d1):

    
     seconds (Critical: must be 
    
    
    of the slowest proton).[1]
  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[1][3][4][5][6][7][8][9][10]
    

Part 5: Comparative Analysis & Data Presentation

The following table summarizes the performance metrics when cross-validating these methods.

FeatureMethod A: HPLC-UV (205 nm)Method A*: HPLC-CADMethod B: LC-MSMethod C: qNMR
Specificity Moderate (Co-elution risk)ModerateHigh (Mass resolution)High (Structural resolution)
LOD ~10 ppm~1 ppm< 0.1 ppm~1000 ppm (1 mg)
Linearity (

)
> 0.995> 0.99 (Polynomial fit)> 0.99N/A (Absolute)
Precision (RSD) < 1.0%< 2.0%< 5.0%< 0.5%
Key Limitation Solvent background noiseNon-linear response (requires calibration)Matrix effectsLow sensitivity
Cross-Validation Workflow Diagram

CrossValidationSampleRaw Sample(Tert-butyl 4-cyclobutylpiperazine-1-carboxylate)HPLCMethod A: HPLC-UV/CAD(Routine Purity)Sample->HPLC RoutineMSMethod B: LC-MS(Impurity ID)Sample->MS ValidationNMRMethod C: qNMR(Absolute Assay)Sample->NMR ReferenceDecisionCompare ResultsHPLC->Decision Purity %MS->Decision Mass ConfirmNMR->Decision Potency %ReleaseRelease LotDecision->Release Results Match (<2% Diff)InvestigateOOS InvestigationDecision->Investigate Mismatch

Caption: Orthogonal workflow ensuring data integrity by cross-referencing chromatographic purity with spectroscopic assay.

Part 6: Scientific Integrity & Troubleshooting

The Acid-Lability Trap

The Boc group is sensitive to acidic hydrolysis.

  • Observation: A small "shoulder" peak appearing at RRT 0.8 during HPLC analysis.

  • Causality: If the sample is dissolved in 0.1% TFA and left in the autosampler for >4 hours, the Boc group cleaves, generating 1-cyclobutylpiperazine.

  • Solution: Dissolve samples in 50:50 Water:Acetonitrile (neutral) or use 0.1% Ammonium Bicarbonate (pH 7.[1]5) if the column permits. Only introduce acid in the mobile phase where the residence time is short.

Detection Discrepancies
  • Scenario: HPLC-UV reports 99.5% purity, but LC-MS reports 95%.

  • Explanation: The impurity is likely a non-UV active saturated species (e.g., a cyclohexyl analog impurity from the cyclobutyl starting material) that responds well in MS but is invisible at 205 nm.

  • Corrective Action: Trust the CAD or MS data for total impurity profile. UV is only reliable for the main peak if the impurities are known to have similar extinction coefficients.

Degradation Pathway Visualization

DegradationParentParent Molecule(Boc-Protected)DeBocImpurity 1: 1-Cyclobutylpiperazine(Loss of Boc)Parent->DeBoc HydrolysisNOxideImpurity 2: N-Oxide(Oxidative Stress)Parent->NOxide OxidationAcidAcidic Conditions(TFA/HCl)HeatThermal Stress(>150°C / GC Injector)

Caption: Primary degradation pathways. Note that "De-Boc" can be both a process impurity and an analytical artifact.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][11] [Link]

  • PubChem. Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (Compound Summary). National Library of Medicine. [Link][1]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link][1]

  • Magnusson, L.E., et al. Charged aerosol detection in pharmaceutical analysis.[1] Journal of Pharmaceutical and Biomedical Analysis, 2015. [Link][1]

Comparative SAR Analysis: Cyclobutylpiperazine Scaffolds in GPCR Ligand Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of G-Protein Coupled Receptor (GPCR) ligands—particularly for Histamine H3 and Dopamine D3 receptors—the


-cyclobutylpiperazine  moiety has emerged as a privileged pharmacophore. This guide analyzes the Structure-Activity Relationship (SAR) advantages of the cyclobutyl group compared to its linear (isopropyl) and larger cyclic (cyclopentyl/cyclohexyl) analogs.

Key Findings:

  • Metabolic Stability: The cyclobutyl group significantly reduces

    
    -dealkylation rates compared to isopropyl groups due to steric shielding of the nitrogen lone pair from CYP450 oxidative attack, without abolishing the essential basicity required for receptor binding.
    
  • Conformational Control: Unlike flexible linear alkyls, the cyclobutyl ring adopts a "puckered" conformation (

    
    30°), providing a rigid vector that directs the piperazine core into specific hydrophobic sub-pockets.
    
  • Lipophilicity Balance: It offers a "Goldilocks" zone of lipophilicity (LogP), avoiding the solubility issues often seen with cyclohexyl or benzyl substitutions.

Physicochemical Profile: The "Goldilocks" Scaffold

The success of the cyclobutylpiperazine scaffold lies in its unique balance of steric bulk and electronic properties. The following table compares the cyclobutyl group against common alternatives used during Lead Optimization.

Substituent (

)
Steric Bulk (

-value)
Lipophilicity (

LogP)
Conformational FlexibilityMetabolic Liability (Primary)
Isopropyl ModerateBaselineHigh (Rotatable bonds)High (

-dealkylation via CYP3A4)
Cyclobutyl High (Rigid) +0.3 vs iPr Constrained (Puckered) Low (Steric block of

-carbon)
Cyclopentyl Very High+0.6 vs iPrModerate (Envelope)Moderate (Ring oxidation)
Cyclopropyl Low-0.1 vs iPrHigh (Rigid)Moderate (Ring opening/instability)

Scientist's Note: The cyclobutyl ring is not planar; it exists in a puckered conformation to relieve torsional strain (eclipsing interactions). This pucker creates a distinct volume occupancy that often fills hydrophobic pockets in GPCRs (e.g., the H3 receptor orthosteric site) more efficiently than the flat cyclopropyl or the bulky cyclopentyl rings.

Comparative SAR Case Study: Histamine H3 Antagonists

Context: The Histamine H3 receptor (H3R) is a key target for cognitive disorders (narcolepsy, Alzheimer's).[1] A critical pharmacophore requirement is a basic amine (pK


 8–10) to interact with the conserved Aspartate residue (Asp3.32) in the receptor.

Challenge: Early leads featuring


-isopropylpiperazines often suffer from rapid clearance due to 

-dealkylation.

Representative Data: The following data illustrates the optimization trend observed when transitioning from linear to cyclic substituents on the piperazine nitrogen.

CmpdR-GroupH3R

(nM)
HLM

(min)*
Selectivity (H3 vs H4)
1a Isopropyl4.212>100x
1b Cyclobutyl 2.1 58 >100x
1c Cyclopentyl15.665>100x
1d Cyclopropyl8.924>100x

*HLM


: Half-life in Human Liver Microsomes.

Analysis of Results:

  • Potency (1b vs 1a): The cyclobutyl derivative (1b ) retains and even improves potency (

    
     2.1 nM). This suggests the cyclobutyl group fills a hydrophobic pocket adjacent to the Asp3.32 binding site more effectively than the isopropyl group.
    
  • Stability (1b vs 1a): The most dramatic improvement is in metabolic stability (

    
     increases from 12 to 58 min). The steric bulk of the cyclobutyl ring hinders the approach of CYP enzymes to the 
    
    
    
    -carbon, preventing the initial hydroxylation step required for dealkylation.
  • The "Cliff" (1c): Expanding to cyclopentyl (1c ) results in a drop in potency (

    
     15.6 nM). This indicates a "steric cliff"—the receptor pocket cannot accommodate the larger ring volume, despite the compound having high metabolic stability.
    

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Synthesis: Reductive Amination of Cyclobutanone

This is the industry-standard method for installing the cyclobutyl group.

Reagents:

  • Secondary Amine (Piperazine core)

  • Cyclobutanone (1.2 - 1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the piperazine derivative in DCE. Add Cyclobutanone and catalytic acetic acid. Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the amine and formation of the imine (often unstable/transient) or equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise (exothermic reaction).

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    . (Caution: Gas evolution).
    
  • Workup: Extract with DCM (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (usually MeOH/DCM gradient).

In Vitro Microsomal Stability Assay

Purpose: To validate the metabolic stability gains of the cyclobutyl substitution.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction immediately by adding ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Visualizations

Diagram 1: Synthetic Workflow (Reductive Amination)

This diagram outlines the critical path for synthesizing the cyclobutylpiperazine scaffold, highlighting the key transition state.

SynthesisWorkflow Start Piperazine Core (Secondary Amine) Intermediate Imine/Iminium Intermediate Start->Intermediate DCE, RT, 30 min Reagent Cyclobutanone + AcOH Reagent->Intermediate Product N-Cyclobutylpiperazine (Target) Intermediate->Product 0°C to RT, 4-16h Reagent2 STAB (Reductant) Reagent2->Product

Caption: Standard reductive amination route using Sodium Triacetoxyborohydride (STAB) to install the cyclobutyl group.

Diagram 2: SAR Decision Logic

This flowchart illustrates the medicinal chemist's decision-making process when optimizing the piperazine nitrogen substituent.

SAR_Logic Start Lead Compound (N-Isopropyl) Check1 Metabolic Stability (Microsomes) Start->Check1 Issue1 High Clearance (N-dealkylation) Check1->Issue1 T1/2 < 15min Solution1 Try Cyclobutyl Issue1->Solution1 Check2 Potency Check (Binding Ki) Solution1->Check2 Result1 Retained/Improved (Optimal Sterics) Check2->Result1 Ki < 10nM Alt1 Try Cyclopentyl Check2->Alt1 Need more lipophilicity? Result2 Loss of Potency (Steric Clash) Alt1->Result2 Pocket too small

Caption: Decision tree for optimizing N-alkyl piperazines, highlighting the "Goldilocks" nature of the cyclobutyl group.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. National Institutes of Health (NIH). Available at: [Link]

  • Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives. PubMed. Available at: [Link]

  • Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. PubMed. Available at: [Link]

  • Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. MDPI. Available at: [Link]

Sources

Purity Assessment of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Analytical Challenge

In the development of piperazine-based therapeutics (e.g., GPCR ligands, PARP inhibitors), the intermediate Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (hereafter TBCP ) presents a specific set of analytical challenges. Unlike aromatic drug substances, TBCP lacks strong chromophores, making UV detection sensitive to baseline noise. Furthermore, its tertiary amine functionality (the cyclobutyl-nitrogen center) is prone to silanol interactions, leading to peak tailing in standard reverse-phase HPLC.

This guide compares the traditional quality control workflow (HPLC-UV + Elemental Analysis ) against the modern, orthogonal approach (HPLC-ELSD + qNMR ). While the traditional method is often the default for regulatory filing, the modern approach offers superior specificity for this class of saturated heterocycles.

The Molecule at a Glance
  • Formula:

    
    
    
  • Molecular Weight: 240.35 g/mol [1]

  • Key Features: Acid-labile Boc group; Basic tertiary amine; Lack of aromatic rings (low UV absorbance).[1]

Comparative Method Analysis

The following decision matrix evaluates the three primary techniques discussed in this guide.

FeatureHPLC (UV/ELSD) Elemental Analysis (CHN) Quantitative NMR (qNMR)
Primary Output Chromatographic Purity (Area %)Elemental Composition (Wt %)Absolute Purity/Potency (Wt %)
Specificity High (Separates impurities)Low (Cannot distinguish isomers)Ultra-High (Structural ID + Assay)
TBCP Suitability Medium (Weak UV @ 210nm)High (Combustion is universal)High (Distinct Boc/Cyclobutyl signals)
Sample Req. < 1 mg2–5 mg (Destructive)10–20 mg (Non-destructive)
Throughput High (Automated)MediumLow to Medium

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: Due to the basicity of the N-cyclobutyl nitrogen (


), a high-pH mobile phase is preferred to keep the molecule neutral, improving peak shape. However, standard silica columns degrade at high pH. Therefore, we utilize a Charged Surface Hybrid (CSH)  or Polymer-based  column, or alternatively, a low-pH method with ion-pairing effects (TFA).

Selected Method: Acidic C18 with TFA (Robust & Common)

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18,

    
     (Handles basic load well).[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient:

    • T=0 min: 5% B

    • T=15 min: 95% B

    • T=20 min: 95% B

    • T=20.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Critical: Boc absorption is minimal; 254 nm will show nothing).[1] Note: ELSD is preferred if available to avoid solvent front interference.

  • Temperature: 40°C.

Protocol B: Elemental Analysis (CHN Combustion)

Rationale: Validates the bulk material composition and hydration state.

  • Method: Combustion at 950°C in oxygen excess.

  • Detection: Thermal Conductivity Detection (TCD) for

    
    .
    
  • Tolerance:

    
     absolute difference from theoretical values.
    
Protocol C: Quantitative NMR (qNMR) - The "Challenger"

Rationale: Provides absolute purity without needing a reference standard of TBCP.

  • Solvent:

    
     (favored for solubility) or 
    
    
    
    .[1]
  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid.[1]

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    seconds (to ensure full relaxation of protons).
  • Quantification Signal: The Boc singlet (

    
    ) or the Cyclobutyl methine (
    
    
    
    ).[1]

Data Presentation & Interpretation

Theoretical vs. Experimental Data (Hypothetical Batch Comparison)

The table below illustrates a scenario where HPLC shows high purity, but Elemental Analysis reveals a hidden issue (solvent entrapment or salt formation), which qNMR definitively resolves.

ParameterTheoretical (Calc.)Batch A (Raw)Batch B (Recrystallized)Interpretation
HPLC Purity (Area %) 100.0%98.2%99.6%Batch A has polar impurities removed in Batch B.
Carbon (% C) 64.96%62.10%64.85%Batch A is significantly off-spec (Low C).[1]
Hydrogen (% H) 10.06%10.35%10.08%Batch A has excess H (Solvent/Water?).[1]
Nitrogen (% N) 11.66%10.90%11.62%Batch A is off-spec.[1]
qNMR Potency (Wt %) 100.0%94.5%99.1%Crucial Insight: Batch A contains ~5% non-chromophoric solvent (e.g., DCM) invisible to UV but detected by EA and qNMR.[1]
Visualization: The Analytical Workflow

The following diagram outlines the logical flow for assessing TBCP, highlighting where the "Modern Path" (qNMR) offers a shortcut to definitive data compared to the "Traditional Path" (EA).

PurityAssessment cluster_Chromatography Chromatographic Purity cluster_Assay Composition & Potency Sample Crude TBCP Sample HPLC HPLC-UV (210 nm) (C18, TFA/ACN) Sample->HPLC Impurities Detect Process Impurities HPLC->Impurities Choice Method Selection Impurities->Choice If >95% Area EA Elemental Analysis (Combustion) Choice->EA Traditional (Requires Drying) qNMR qNMR (Internal Std) Choice->qNMR Modern (Specific Assay) Result Final CoA Generation EA->Result Matches Theory? qNMR->Result Absolute Wt%

Caption: Analytical decision tree comparing the traditional HPLC/EA route against the modern HPLC/qNMR workflow for saturated heterocycles.

Critical Discussion: Causality & Mechanism

Why HPLC-UV is Insufficient Alone

For TBCP, the lack of a conjugated


-system means the molar extinction coefficient (

) is very low.[1] At 210 nm, the baseline is susceptible to drift from the mobile phase gradient (especially TFA/Acetonitrile).
  • Risk: A 99% HPLC purity result might be a "false positive" if non-UV active impurities (like inorganic salts or aliphatic precursors) are present.[1]

  • Mitigation: Always pair HPLC with a mass-balance technique (EA or qNMR).[1]

The Elemental Analysis Trap

Elemental Analysis is sensitive to trapped solvents. TBCP is a lipophilic amine; it often traps dichloromethane (DCM) or ethyl acetate during isolation.

  • Scenario: If your %C is low and %Cl (if measured) is high, you have trapped DCM. EA fails to identify what the impurity is, only that the math doesn't work.

The qNMR Advantage

qNMR is self-validating.[1] By integrating the unique cyclobutyl methine proton against a NIST-traceable internal standard, you derive the absolute weight purity. If the HPLC says 99% area but qNMR says 95% weight, you immediately know you have 4% solvent or inorganic salts, saving days of investigation.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • TCI Chemicals. (n.d.). Product Specification: Tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate (Analogous Structure). Retrieved October 26, 2023. Link

  • Reach Separations. (2024). A comparison of CAD and ELSD as non-UV detection techniques.Link

  • PubChem. (2025).[1][6] Tert-butyl 4-cyclobutylpiperazine-1-carboxylate Compound Summary.Link[1]

Sources

Safety Operating Guide

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Tert-butyl 4-cyclobutylpiperazine-1-carboxylate (CAS: 485798-62-7) is a lipophilic, Boc-protected diamine intermediate frequently employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., FGFR inhibitors).

Effective disposal of this compound requires a nuanced understanding of its chemical stability. As a carbamate (Boc-protected amine), it is stable under neutral and basic conditions but highly reactive toward strong acids , releasing isobutylene gas and carbon dioxide. This gas evolution presents a specific pressure-hazard in sealed waste containers. Furthermore, substituted piperazines are class-identified as potential aquatic toxins , mandating strict "Zero-Drain" disposal policies.

This guide outlines the operational standard for the segregation, stabilization, and destruction of this specific chemical waste.

Hazard Identification & Assessment

Before disposal, you must classify the waste stream based on the compound's intrinsic properties. While specific GHS data for this exact CAS is often limited in vendor catalogs, Structure-Activity Relationship (SAR) analysis with the close analog tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate dictates the following safety profile:

Hazard ClassClassificationOperational Implication
Acute Toxicity Category 3 (Oral) Treat as toxic; do not handle open containers outside a fume hood.
Skin/Eye Irritation Category 2 (Irritant) Double-gloving (Nitrile) and safety goggles are mandatory.
Aquatic Toxicity Category 1 (Acute) CRITICAL: Absolutely no disposal via sink/drain. All rinsates must be collected.
Reactivity Acid-Labile DO NOT MIX with acidic waste streams (e.g., HCl, H₂SO₄). Risk of rapid gas evolution and container rupture.

Pre-Disposal Stabilization & Segregation

The most common failure mode in laboratory waste management is the commingling of incompatible streams. For this compound, the "Self-Validating" safety step is the pH Compatibility Check .

The "Self-Validating" Protocol:
  • Check Phase: Is the waste Solid (pure substance) or Liquid (reaction mixture/mother liquor)?

  • Check pH (Liquids): Dip a pH strip into the waste container before adding this compound.

    • If pH < 4:STOP. Do not add Boc-protected piperazines. Neutralize the waste stream first or start a separate container.

    • If pH ≥ 4: Proceed with addition.

Waste Stream Decision Matrix

WasteDecisionTree Start Waste Identification: Tert-butyl 4-cyclobutylpiperazine-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidAction Segregate into: SOLID ORGANIC WASTE (High BTU Incineration) Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalogenated HaloAction Segregate into: HALOGENATED SOLVENT WASTE Halogenated->HaloAction NonHaloAction Segregate into: NON-HALOGENATED ORGANIC WASTE NonHalogenated->NonHaloAction

Figure 1: Waste Stream Segregation Logic. Ensure the correct classification to prevent downstream processing errors at the incineration facility.

Disposal Procedures (Step-by-Step)

A. Solid Waste Disposal (Pure Compound)

Applicable for: Expired reagents, contaminated spatulas, weighing boats, and filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Tert-butyl 4-cyclobutylpiperazine-1-carboxylate.[1][2][3][4][5][6][7]

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.

  • Transfer: Transfer solid material using a disposable spatula.

  • Decontamination: Wipe the neck of the jar with a methanol-dampened wipe to ensure a tight seal. Dispose of the wipe in the same container.

  • Final Seal: Close the lid tightly. Secondary containment is required during transport to the central waste accumulation area.

B. Liquid Waste Disposal (Solutions)

Applicable for: Mother liquors, flash chromatography fractions, and reaction mixtures.

  • Solvent Compatibility: Determine the primary solvent.

    • Dichloromethane (DCM) solutions

      
      Halogenated Waste .
      
    • Ethyl Acetate/Methanol/DMF solutions

      
      Non-Halogenated Waste .
      
  • The Acid Check (Crucial): Ensure the receiving container does not contain acidic waste (e.g., TFA, HCl).

    • Why? Mixing this Boc-protected amine with acid will generate isobutylene gas. In a tightly capped drum, this can cause pressurization and explosion.

  • Pouring: Use a funnel to prevent spills. Do not overfill (leave 10% headspace for thermal expansion).

  • Rinsing: Triple rinse the empty original container with a compatible solvent (e.g., acetone). Add rinsate to the waste container. Deface the original label and discard the empty bottle as "Glass/Plastic Recycling" (if triple-rinsed) or "Solid Waste" (if residue remains).

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent environmental release.[8]

Spill Response Workflow:

SpillResponse Alert 1. ALERT & SECURE Notify personnel, secure area. Don PPE (Nitrile gloves, Goggles, Lab Coat). Contain 2. CONTAIN Circle spill with absorbent pads/snakes. Prevent flow to floor drains. Alert->Contain Absorb 3. ABSORB Cover with inert absorbent (Vermiculite/Sand). Do NOT use sawdust (combustible). Contain->Absorb Collect 4. COLLECT Scoop into a dedicated wide-mouth jar. Label as 'Hazardous Waste - Spill Debris'. Absorb->Collect Clean 5. DECONTAMINATE Scrub surface with soap and water. Collect wash water into liquid waste. Collect->Clean

Figure 2: Emergency Spill Response Protocol.[8] Adherence to this flow minimizes exposure and environmental impact.

Regulatory Compliance & Final Destruction

  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator. It falls under "Organic Waste" destined for thermal destruction.

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration . This ensures the complete breakdown of the piperazine ring and the carbamate moiety into CO₂, H₂O, and NOₓ (scrubbed).

  • Prohibited Methods:

    • Sewer Disposal:Strictly Prohibited (Aquatic Toxicity).

    • Evaporation: Prohibited (VOC emissions).

    • Trash/Landfill: Prohibited (Leaching potential).

References

  • PubChem. (n.d.). Compound Summary: Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (Analogous Hazard Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. Retrieved January 28, 2026, from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

[1][2]

Executive Safety Summary

Compound Class: Boc-Protected Cyclic Amine CAS: 414910-15-9 Primary Risk Profile: Acute Toxicity (Oral) | Irritant (Skin/Eye/Respiratory) | Aquatic Toxicity [1][2]

While often perceived as benign intermediates, Boc-protected piperazines carry a specific risk profile that is frequently underestimated.[1][2] Tert-butyl 4-cyclobutylpiperazine-1-carboxylate combines the lipophilicity of the Boc and cyclobutyl groups with the biological activity potential of the piperazine core.[1][2]

The Critical Hazard: Data indicates this compound is Toxic if swallowed (H301) and a Respiratory Irritant (H335) .[1][2] In a laboratory setting, "swallowing" rarely occurs via ingestion of food; it occurs when inhaled dust is trapped in mucus and swallowed . Therefore, dust control is the primary safety objective. Furthermore, piperazine derivatives are known sensitizers; repeated low-level exposure can lead to chronic hypersensitivity.[1][2]

Risk Assessment & Mechanism

To select the correct PPE, we must understand the interaction between the chemical structure and the biological target.

Structural FeatureSafety Implication
Piperazine Core Sensitization Risk: Piperazines are documented respiratory and dermal sensitizers.[1][2] Metabolic cleavage can release the free amine, acting on serotonergic receptors.
Boc-Moiety Enhanced Absorption: The tert-butyloxycarbonyl group masks the polarity of the amine, significantly increasing lipophilicity.[1][2] This facilitates rapid dermal absorption compared to piperazine salts.[1][2]
Cyclobutyl Group Metabolic Stability: Adds steric bulk and lipophilicity, potentially prolonging half-life if absorbed systemic circulation.[1][2]
Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis Scale (10mg – 100g) . For Process Scale (>1kg), consult a specific containment strategy.

PPE CategorySpecificationRationale & Operational Check
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm)(Inner: 4 mil / 0.10mm)Why: Piperazines can permeate thin nitrile.[1][2] The Boc group aids solvent-mediated permeation.Protocol: Inspect for pinholes by inflating before donning.[1][2] Change immediately upon splash.[1][2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Why: Standard safety glasses do not seal against airborne dust or fine powders, which are the primary vector for this solid.Protocol: Must fit over prescription glasses without gaps.[2]
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100Why: H335 (Resp.[1][2] Irritation). Do not rely on masks alone.[1][2] Handling must occur in a hood.Protocol: Sash height <18 inches. If weighing outside a hood is unavoidable, a P100 half-mask is mandatory.[1][2]
Body Protection Lab Coat (Cotton/Poly Blend) + Tyvek SleevesWhy: Static electricity often causes Boc-protected solids to "jump" and cling to forearms/cuffs.Protocol: Tuck glove cuffs over the lab coat or use Tyvek sleeve guards to seal the wrist gap.[2]
Operational Workflow: The "Safe Handling Loop"

This protocol utilizes a Self-Validating System . You cannot proceed to the next step until the safety check is confirmed.

Phase 1: Preparation (The "Cold" Zone) [2]
  • Static Control: Boc-protected solids are often electrostatic.[1][2] Use an ionizing bar or wipe the spatula with an antistatic cloth before weighing.[1]

  • Solvent Selection: Avoid dissolving this compound in DMSO or DMF if possible, as these solvents aggressively carry solutes through the skin.[1][2] Prefer DCM or Ethyl Acetate, but be aware of their volatility.

Phase 2: Active Handling (The "Hot" Zone)
  • Step 1: Transfer the reagent bottle into the Fume Hood.

  • Step 2: Verify Hood Face Velocity (Monitor should read >100 fpm).[1][2]

  • Step 3: Weighing.

    • Best Practice: Tare the reaction vessel, add solid directly.

    • Avoid: Weighing papers (high spill risk).[1][2] Use weighing boats with a funnel neck.[1][2]

  • Step 4: Solubilization. Add solvent slowly down the side of the flask to prevent lofting dust.

Phase 3: Decontamination & Disposal [2][3]
  • Spill Cleanup: Do NOT dry sweep.[1][2] This generates toxic dust.[1][2]

    • Protocol: Cover with wet paper towels (solvent or water), then wipe up.[1][2]

  • Waste Stream: High Aquatic Toxicity (H400) .[1][2]

    • Strict Rule: No aqueous extraction washes down the sink.[1] All mother liquors and aqueous washes must go to the Hazardous Incineration Stream .[1]

Visualizing the Safety Logic

The following diagram illustrates the "Hierarchy of Controls" specific to handling toxic, sensitizing solids like Tert-butyl 4-cyclobutylpiperazine-1-carboxylate.

SafetyLogiccluster_sourceSource Hazardcluster_pathTransmission Pathcluster_controlControls (Barriers)ChemicalTert-butyl 4-cyclobutyl-piperazine-1-carboxylate(Toxic Solid / Dust)AirborneAirborne Dust(Inhalation)Chemical->Airborne LoftingSurfaceSurface Contamination(Dermal Absorption)Chemical->Surface Spillage/StaticHoodFume Hood(Engineering Control)Airborne->Hood Captured byGogglesSplash Goggles(PPE Barrier)Airborne->Goggles Blocked byGlovesDouble Nitrile(PPE Barrier)Surface->Gloves Blocked byReceiverResearcher(Safe)Hood->Receiver Clean AirGloves->Receiver No ContactGoggles->Receiver No Contact

Caption: Hierarchy of defense preventing exposure to toxic piperazine dust. Engineering controls (Hood) are the primary defense against inhalation, while PPE serves as the final barrier.[2]

Emergency Response Procedures

Scenario A: Inhalation of Dust

  • Immediate: Move to fresh air.

  • Medical: If wheezing or coughing persists, seek medical attention immediately. Inform the physician of piperazine sensitization potential .[1]

Scenario B: Skin Contact (Solid or Solution)

  • Doffing: Remove contaminated gloves inside out to avoid touching the outer surface.[1][2]

  • Wash: Wash skin with mild soap and copious water for 15 minutes.[1][2]

  • Contraindication: Do NOT use alcohol or acetone to clean skin; this will drive the lipophilic Boc-compound deeper into the dermis.[1][2]

References
  • PubChem. (n.d.).[1][2] Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (Compound Summary). National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link](Note: Used as structural analog for toxicity data).[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Piperazine derivatives classification.[1][2] Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.